molecular formula C6H12ClNO2S B6302952 L-2,2-Dimethyl-thiaproline hydrochloride CAS No. 213475-47-9

L-2,2-Dimethyl-thiaproline hydrochloride

Cat. No.: B6302952
CAS No.: 213475-47-9
M. Wt: 197.68 g/mol
InChI Key: HQMDAVFIGRLKQG-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-2,2-Dimethyl-thiaproline hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO2S and its molecular weight is 197.68 g/mol. The purity is usually 95%.
The exact mass of the compound L-2,2-Dimethyl-thiaproline hydrochloride (H-L-Thz(2,2diMe)-OH·HCl) is 197.0277275 g/mol and the complexity rating of the compound is 158. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality L-2,2-Dimethyl-thiaproline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-2,2-Dimethyl-thiaproline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S.ClH/c1-6(2)7-4(3-10-6)5(8)9;/h4,7H,3H2,1-2H3,(H,8,9);1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMDAVFIGRLKQG-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(CS1)C(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N[C@H](CS1)C(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Chemical Properties and Synthetic Utility of L-2,2-Dimethyl-thiaproline Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As peptide therapeutics and complex bioconjugates become increasingly prominent in drug development, the demand for specialized amino acid building blocks has surged. L-2,2-Dimethyl-thiaproline hydrochloride (often abbreviated as Dmt or Ψ(Me,Me)pro) is a sulfur-containing cyclic amino acid derivative that has revolutionized Solid-Phase Peptide Synthesis (SPPS) and Native Chemical Ligation (NCL).

This whitepaper provides an in-depth mechanistic analysis of its chemical properties, its role as a pseudoproline to prevent peptide aggregation, and a self-validating experimental protocol for its synthesis.

Physicochemical Profiling & Stereochemical Nuances

L-2,2-Dimethyl-thiaproline hydrochloride is a zwitterionic, cyclic analog of cysteine. The presence of the gem-dimethyl group at the C2 position of the thiazolidine ring imparts unique steric and thermodynamic properties that are highly sought after in medicinal chemistry[].

Stereochemical Duality in Literature

A critical point of confusion in commercial and academic literature is the stereochemical designation of this compound. Because it is synthesized from naturally occurring L-cysteine—which possesses an (R) absolute configuration—the resulting thiazolidine ring retains the (R) configuration at the C4 position[2]. Consequently, while it is commonly indexed as CAS 67089-92-3 under the (R)-designation[2], it is also frequently sold under CAS 213475-47-9 with the IUPAC name (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride due to varying nomenclature rules applied by different database algorithms[].

Quantitative Data Summary
PropertyValueCausality / Significance
Molecular Formula C₆H₁₃ClNO₂S[]Defines the hydrochloride salt of the masked cysteine.
Molecular Weight 197.69 g/mol []Standardized mass for stoichiometric SPPS calculations.
Melting Point 152–160 °C (Commercial)[]169–170 °C (Pure)[3]Wide variance indicates sensitivity to hydration; sharp melting at 170 °C confirms high purity.
Coupling Rate (

)

[4]
High coupling efficiency ensures near-quantitative yields during solid-phase elongation.
Racemization Rate (

)

[4]
The rigid cyclic structure virtually eliminates the risk of epimerization during base-catalyzed coupling.

Mechanistic Role in Solid-Phase Peptide Synthesis (Pseudoproline Technology)

The synthesis of hydrophobic or cysteine-rich peptides often fails due to inter-chain hydrogen bonding, which leads to the formation of insoluble


-sheet networks on the resin. L-2,2-Dimethyl-thiaproline acts as a pseudoproline  to bypass this bottleneck.
The Causality of Conformation

When Dmt is incorporated into a peptide backbone, the bulky gem-dimethyl group at the C2 position creates severe steric hindrance with the preceding amino acid residue. To minimize this steric clash, the peptide bond is thermodynamically forced into a cis-amide conformation[4]. Because


-sheet aggregation strictly requires extended trans-amide bonds to form stable hydrogen-bond lattices, the cis-kink introduced by Dmt completely abolishes aggregation. Once the synthesis is complete, standard acidic cleavage conditions (e.g., TFA) open the thiazolidine ring, seamlessly restoring the native cysteine and allowing the peptide to adopt its natural folding state.

Conformational_Influence A Standard SPPS (Linear Cys) B Inter-chain H-Bonding (Beta-Sheet) A->B C Aggregation & Low Yield B->C D Dmt Pseudoproline Incorporation E Steric Clash by Gem-Dimethyls D->E F cis-Amide Kink (No Aggregation) E->F

Figure 1: Mechanistic pathway of beta-sheet disruption by Dmt pseudoproline incorporation.

Utility in Native Chemical Ligation (NCL)

In Native Chemical Ligation, assembling large proteins requires the sequential joining of multiple peptide fragments. A middle fragment must contain both an N-terminal cysteine and a C-terminal thioester. If left unprotected, the fragment will rapidly cyclize or self-polymerize.

Dmt serves as an ideal masked N-terminal cysteine [5]. The thiazolidine ring acts as a protecting group that is entirely stable to the mild aqueous conditions of NCL. After the C-terminal thioester has successfully ligated to the next fragment, the Dmt ring is selectively opened via acidic deprotection or specific scavengers to reveal the free 1,2-aminothiol, priming the chain for the next ligation event.

NCL_Workflow Step1 Peptide Fragment 1 (C-terminal Thioester) Step3 Ligation & Assembly (Dmt remains intact) Step1->Step3 Step2 Peptide Fragment 2 (N-terminal Dmt-Masked Cys) Step2->Step3 Step4 Acidic Deprotection (Ring Opening) Step3->Step4 Step5 Free N-terminal Cysteine Ready for Next NCL Step4->Step5

Figure 2: Stepwise utilization of Dmt as a masked cysteine in Native Chemical Ligation.

Validated Experimental Protocol: Synthesis of L-2,2-Dimethyl-thiaproline Hydrochloride

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for the gram-scale synthesis of the Dmt core.

Mechanistic Causality of the Protocol

This synthesis leverages acetone as both the solvent and the reactant . The reaction proceeds via the formation of an intermediate Schiff base between the primary amine of L-cysteine and the carbonyl carbon of acetone. This is immediately followed by intramolecular nucleophilic attack by the sulfhydryl group to close the thiazolidine ring. The system is self-driving and self-purifying: as the cyclic product forms, it becomes significantly less soluble in hot acetone than the linear starting material. The precipitation of the product continuously drives the chemical equilibrium forward via Le Chatelier's principle, resulting in near-quantitative yields without the need for column chromatography[3].

Step-by-Step Methodology
  • Preparation: Suspend 5.0 g of finely powdered L-cysteine hydrochloride in 350 mL of anhydrous acetone in a round-bottom flask equipped with a reflux condenser[3].

  • Condensation: Heat the suspension to a vigorous boil (reflux) for exactly 30 minutes.

  • Visual Validation: Observe the reaction matrix. The initial opaque suspension of amino acid will briefly dissolve into a clear solution, followed shortly by the spontaneous crystallization of large, plate-like crystals of the thiazolidine hydrochloride separating from the hot acetone[3].

  • Isolation: Remove the flask from heat and allow the suspension to cool completely to room temperature to maximize product precipitation.

  • Filtration: Filter the cold suspension through a sintered glass funnel. Wash the retained crystals with a small volume of ice-cold acetone to remove trace impurities.

  • Drying: Dry the product under high vacuum overnight.

Self-Validating Quality Control
  • Yield Expectation: ~6.0 g (approx. 80–95% theoretical yield)[3].

  • Melting Point Verification: The pure product will exhibit a sharp melting point with decomposition at 169–170 °C [3]. A lower or broader melting point (e.g., 152 °C) indicates incomplete drying or residual unreacted L-cysteine.

References

  • BOC Sciences - L-2,2-Dimethyl-thiaproline hydrochloride - (CAS 213475-47-9).
  • ChemicalBook - L-2,2-DiMethylthiazolidine-4-carboxylic Acid Hydrochloride | 67089-92-3.
  • RSC Publishing - Syntheses from Phthalimido-acids. Part V.I.II. Synthesis.
  • PMC (PubMed Central) - Side-Chain Cysteine-Functionalized Poly(2-oxazoline)s for Multiple Peptide Conjugation by Native Chemical Ligation.
  • ResearchGate - Conversion of L-Cysteine into D-α-Amino Acids and Related Transformations.

Sources

Engineering Conformation: The Role of L-2,2-Dimethyl-thiaproline in Advanced Peptide Synthesis and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of peptidomimetics and synthetic biochemistry, controlling the three-dimensional architecture of a peptide backbone is paramount. L-2,2-Dimethyl-thiaproline (Dmt) —chemically designated as (4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid—serves as a highly specialized, conformationally restricted proline analog. As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic causality behind Dmt’s structural behavior, its utility in overcoming synthetic bottlenecks as a "pseudoproline," and its pharmacological application in designing degradation-resistant therapeutics.

Structural Chemistry and Conformational Causality

To understand the utility of L-2,2-Dimethyl-thiaproline, one must first analyze the thermodynamics of its molecular geometry. Natural L-proline possesses a pyrrolidine ring that heavily influences the cis/trans isomerization of the preceding amide bond. However, natural proline retains a degree of flexibility (ring puckering) that can lead to entropic losses during receptor binding.

L-2,2-Dimethyl-thiaproline modifies this paradigm through two critical structural deviations:

  • Thioether Substitution (C1): The replacement of a methylene group with a sulfur atom in the five-membered ring increases the compound's overall lipophilicity and alters the electron density of the ring system, subtly lowering the rotational barrier of the amide bond compared to standard proline .

  • Gem-Dimethyl Steric Clash (C2): The true mechanistic power of Dmt lies in the bulky gem-dimethyl group located at the C2 position (between the sulfur and nitrogen atoms). This structural feature induces severe

    
     strain (steric hindrance) against the adjacent carboxylic acid and the carbonyl oxygen of the preceding amino acid. This thermodynamic clash drastically restricts the 
    
    
    
    and
    
    
    dihedral angles, locking the peptide backbone into a highly specific, rigid conformation 2.

G A Standard Peptide Chain (Unconstrained) B Beta-Sheet Aggregation (Intermolecular H-Bonds) A->B H-bond formation C L-2,2-Dimethyl-thiaproline Incorporation A->C SPPS Coupling D Steric Clash (gem-dimethyl) & Loss of Amide H C->D Induces D->B Disrupts E Conformational Locking (Restricted phi/psi) D->E Thermodynamic shift F Enhanced Solubility & Bioactive Conformation E->F Yields

Logical flow of beta-sheet disruption and conformational locking by L-2,2-Dimethyl-thiaproline.

Pharmacological Utility: Designing Peptidomimetics

When engineering peptide therapeutics, two primary failure modes exist: rapid proteolytic degradation and poor receptor binding affinity due to high entropic costs.

By substituting a natural proline with Dmt, application scientists create a self-validating system for stability. The unnatural thiazolidine ring is not recognized by standard prolyl endopeptidases, conferring exceptional metabolic half-life. Furthermore, the rigid backbone pre-organizes the peptide into its bioactive conformation, minimizing the entropy lost upon receptor docking.

Proven Applications:

  • Natriuretic Peptide Receptor-B (NPR-B) Agonists: Dmt has been utilized in the synthesis of novel NPR-B agonists, where the rigid analog improves both metabolic stability and specific receptor activation over natural natriuretic peptides 3.

  • Neuroprotective Agents: In the development of glycyl-L-prolyl-glutamic acid (GPE) analogs, replacing the central proline with Dmt (and other modified analogs) significantly enhanced the anti-apoptotic and anti-inflammatory properties of the compound, demonstrating superior pharmacokinetic profiles 4.

Quantitative Conformational Data

To effectively select the correct proline surrogate for a synthesis campaign, researchers must compare the steric and electronic parameters of available analogs. The table below summarizes the quantitative and qualitative differences between natural proline and its thiaproline derivatives.

Amino Acid AnalogRing StructureHeteroatomN-Terminal Steric HindranceCis/Trans Amide PropensityPrimary Application
L-Proline PyrrolidineNoneLowFavors Trans (~80:20)Natural turn induction
L-Thiaproline (Thz) ThiazolidineSulfur (C1)ModerateIncreased Cis fractionProtease resistance
L-2,2-Dimethyl-thiaproline (Dmt) ThiazolidineSulfur (C1)Very HighHighly restrictedPseudoproline / Rigid locking

Self-Validating Experimental Protocols

The successful utilization of Dmt requires precise chemical handling. Below are the optimized, step-by-step methodologies for both the synthesis of the monomer and its incorporation into a growing peptide chain.

Protocol A: Synthesis of L-2,2-Dimethyl-thiaproline Hydrochloride

Causality Check: This reaction relies on the thermodynamic stability of the thiazolidine ring. Acetone acts dually as the solvent and the carbonyl source for Schiff base formation, which is subsequently attacked by the sulfhydryl group of L-cysteine to close the ring 5.

  • Preparation: Suspend 100 mmol of L-Cysteine hydrochloride in an excess of anhydrous acetone (1.0 mol, ~75 mL).

  • Cyclization: Reflux the mixture at 60°C for 4 to 6 hours under an inert argon atmosphere. Note: Argon prevents the oxidative dimerization of cysteine into cystine.

  • Crystallization: Cool the reaction vessel slowly to 0°C in an ice bath to induce the precipitation of the hydrochloride salt.

  • Isolation: Filter the resulting white to off-white powder and wash thoroughly with cold diethyl ether to remove unreacted acetone and residual moisture.

  • Drying: Dry the product under high vacuum overnight to yield analytically pure L-2,2-Dimethyl-thiaproline hydrochloride .

Protocol B: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Dmt-OH

Causality Check: The gem-dimethyl group heavily shields the N3 amine of the Dmt residue. Consequently, coupling the subsequent amino acid onto the Dmt nitrogen requires highly reactive uronium salts (e.g., HATU) and elevated temperatures to overcome the severe activation energy barrier 3.

  • Resin Swelling: Swell the peptidyl-resin in N,N-Dimethylformamide (DMF) for 30 minutes to maximize pore accessibility.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to expose the N-terminal amine.

  • Activation: In a separate vial, pre-activate Fmoc-Dmt-OH (5 eq) with HATU (5 eq) and DIPEA (10 eq) in DMF for exactly 3 minutes. Note: HATU forms a highly reactive O-7-azabenzotriazol-1-yl ester intermediate necessary for sterically hindered couplings.

  • Coupling: Transfer the activated mixture to the reaction vessel. React for 2 hours at room temperature, or 30 minutes at 75°C if utilizing microwave-assisted SPPS.

  • Washing & Capping: Wash the resin thoroughly with DMF (5 x 1 min). Cap any unreacted amines using acetic anhydride (Ac2O) and DIPEA to prevent deletion sequences.

G Step1 1. Resin Swelling (DMF, 30 min) Step2 2. Fmoc Deprotection (20% Piperidine/DMF) Step1->Step2 Step3 3. Activation of Fmoc-Dmt-OH (HATU / DIPEA, 5 eq) Step2->Step3 Step4 4. Sterically Hindered Coupling (60-120 min, elevated temp) Step3->Step4 Overcomes A1,2 strain Step5 5. Washing & Capping (DMF / Ac2O) Step4->Step5 Step6 6. Cleavage & Isolation (TFA Scavenger Cocktail) Step5->Step6

Step-by-step solid-phase peptide synthesis (SPPS) workflow incorporating Fmoc-Dmt-OH.

References

  • L-2,2-Dimethyl-thiaproline hydrochloride - (CAS 213475-47-9)
  • US8546523B2 - NPR-B agonists Source: Google Patents URL
  • Synthesis and resolution of β 2,2-HBin, the first enantiomerically stable β-amino acid with chirality only due to axial dissymmetry Source: ResearchGate URL
  • Conversion of L‐Cysteine into D‐α‐Amino Acids and Related Transformations Source: ResearchGate URL
  • Synthesis of proline-modified analogues of the neuroprotective agent glycyl-L-prolyl-glutamic acid (GPE)

Sources

Conformational Constraints of Dimethyl-Substituted Thiaproline: Mechanisms and Applications in Peptide Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of peptidomimetics and prodrugs frequently relies on the precise control of the peptide backbone geometry. While natural proline induces a moderate preference for the cis-amide bond conformation, its utility in strictly locking peptide conformations is limited by the relatively low energy barrier between its cis and trans rotamers.

Enter dimethyl-substituted thiaproline (Dmt) —specifically 5,5-dimethylthiazolidine-4-carboxylic acid and 2,2-dimethylthiazolidine-4-carboxylic acid. By introducing a bulky gem-dimethyl group onto the rigid thiazolidine ring, researchers can impose severe steric constraints that forcibly shift the preceding amide bond into an almost exclusive cis conformation. As a Senior Application Scientist, I have structured this technical guide to dissect the thermodynamic causality behind this conformational lock, provide field-proven protocols for handling Dmt in solid-phase peptide synthesis (SPPS), and explore its cutting-edge applications in self-immolative prodrug linkers.

Structural Mechanics: The Cis-Trans Isomerization Lock

The peptide bond preceding a standard amino acid is overwhelmingly trans (>99.9%) due to the steric clash between adjacent


-carbons in the cis state. Proline, lacking an amide proton and possessing a cyclic side chain, reduces this energy penalty, resulting in a natural cis population of 10-30%.

Replacing proline with thiaproline (Thz) introduces a sulfur atom into the ring (1-thia-3-azacyclopentane framework). The longer C–S bonds alter the ring puckering, increasing the cis population to approximately 50%. However, the true paradigm shift occurs with dimethyl-substituted thiaproline (Dmt) .

The Causality of the Steric Clash

When gem-dimethyl groups are positioned at the C5 position (adjacent to the sulfur and the


-carbon) or the C2 position, they project directly into the spatial envelope normally occupied by the preceding amino acid (

) when the

bond is in the trans geometry.
  • In the trans state: The bulky side chain or

    
    -carbon of 
    
    
    
    suffers massive van der Waals repulsion against the rigid gem-dimethyl groups of Dmt.
  • In the cis state: The

    
     residue rotates such that its less sterically demanding 
    
    
    
    -proton faces the Dmt ring, entirely relieving the steric strain.

This thermodynamic penalty is so severe that trans-cis interconversion becomes virtually irrelevant; the dipeptide is "locked" in the cis conformation 1.

ConformationalLock Trans Xaa-Dmt (Trans Conformer) Clash Severe Steric Clash (Gem-dimethyl vs Xaa) Trans->Clash High Energy Cis Xaa-Dmt (Cis Conformer) Clash->Cis Isomerization (>85% Cis) Stable Stable Turn / DKP Formation Cis->Stable Locked Geometry

Fig 1: Thermodynamic shift of Xaa-Dmt dipeptides from trans to cis conformation due to steric clash.

Quantitative Conformational Data

The impact of these substitutions is best understood quantitatively. Table 1 summarizes the rotamer populations extracted from NMR and X-ray crystallographic studies of various model peptides 2.

Table 1: Comparative Cis/Trans Rotamer Populations

Peptide Sequence / AnalogConformational Driver% Cis Conformer% Trans Conformer
Gly-Pro-Glu (GPE)Baseline (Proline)20%80%
Phe-Pro-containing peptideBaseline (Proline)33%67%
Phe-Thz-containing peptideRing Puckering (Sulfur)~50%~50%
Gly-5,5-Dmt-GluSteric Clash (Gem-dimethyl)72%28%
Xaa-5,5-Dmt (Optimized bulk)Severe Steric Clash85 - 100%0 - 15%

Experimental Workflows for Conformational Analysis

Working with Dmt requires specialized approaches. Standard peptide synthesis will often fail due to the very conformational lock we are trying to exploit.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Dmt-Peptides

Expert Insight: The most critical failure point in synthesizing Dmt-containing peptides is the spontaneous formation of diketopiperazines (DKPs). Because the


 bond is locked in cis, the free 

-amine of

(once deprotected) is held in perfect proximity to the Dmt carbonyl. It will immediately execute an intramolecular nucleophilic attack, cleaving the dipeptide off the resin as a 6-membered DKP ring 3.

Self-Validating Mitigation Strategy:

  • Resin Loading: Couple Dmt to the resin (or the growing peptide chain) using standard HATU/DIPEA activation.

  • Fmoc Deprotection: Remove the Fmoc group from Dmt using 20% piperidine in DMF.

  • Block Coupling (The Critical Step): Do not couple the next single amino acid (

    
    ). Instead, couple a pre-formed dipeptide block (e.g., Fmoc-Zaa-Xaa-OH).
    
  • Causality: By coupling a dipeptide block, the subsequent Fmoc deprotection yields a free amine on

    
    , which is three residues away from the Dmt carbonyl. This distance physically prevents the formation of the 6-membered DKP ring, ensuring the peptide remains anchored to the resin.
    
Protocol 2: NMR Determination of Cis/Trans Ratios

To validate the conformational lock, Nuclear Magnetic Resonance (NMR) is the gold standard.

NMRWorkflow S1 Step 1: Peptide Synthesis Block coupling to avoid free amine S2 Step 2: Solvent Prep Dissolve in CDCl3 or D2O S1->S2 S3 Step 3: NMR Acquisition 1D 1H, 2D NOESY/ROESY at 298K S2->S3 S4 Step 4: Signal Integration Quantify C-alpha cross-peaks S3->S4 S5 Step 5: Ratio Calculation Extract Cis/Trans Population (%) S4->S5

Fig 2: Step-by-step NMR workflow for quantifying cis/trans rotamer populations in Dmt peptides.

Methodology:

  • Sample Prep: Dissolve 1-2 mg of the purified peptide in 600 µL of

    
     (to observe intramolecular H-bonds without solvent competition) or 
    
    
    
    (for physiological relevance).
  • Acquisition: Acquire a 1D

    
    -NMR spectrum and a 2D NOESY/ROESY spectrum (mixing time 200-300 ms).
    
  • Causality of Detection: In the cis conformation, the

    
    -proton of the 
    
    
    
    residue is spatially close to the
    
    
    -proton of the Dmt ring, yielding a strong NOE cross-peak. In the trans conformation, the
    
    
    
    
    -proton is close to the
    
    
    -protons of the Dmt ring.
  • Integration: Integrate the distinct

    
    
    
    
    
    -proton resonances (which are chemically shifted apart due to the anisotropic shielding of the Dmt ring). Calculate the ratio:
    
    
    .

Applications in Drug Development

Diketopiperazine (DKP) Prodrug Linkers

The very DKP formation that plagues SPPS is brilliantly exploited in prodrug design. A self-immolative molecular clip is often required to release an active drug from a carrier after enzymatic cleavage.

By utilizing an


 dipeptide amide linked to a drug, researchers create a system where an endopeptidase cleaves the carrier, exposing the free amine of the 

residue. Because the Dmt residue forces the amide bond into a cis conformation, the intermediate is pre-organized for rapid intramolecular cyclization. This collapses the clip into a DKP byproduct and rapidly expels the active drug (often with

min at pH 8.0) 4.

DKPPathway P Prodrug (Carrier-Xaa-Dmt-Drug) E Enzymatic Cleavage (Endopeptidase) P->E I Intermediate (H2N-Xaa-Dmt-Drug) E->I Carrier Removal C Spontaneous Cyclization (Driven by Cis-Dmt) I->C Nucleophilic Attack D Released Drug + DKP Byproduct C->D Fast Release (t1/2 < 15min)

Fig 3: Mechanism of diketopiperazine (DKP) prodrug cleavage driven by the cis-locked Dmt conformation.

Peptidomimetics and Macrocyclization

In the synthesis of cyclic peptides (e.g., Segetalins), linear precursors often resist cyclization due to the extended trans nature of their backbones. Substituting a natural proline with a Dmt pseudoproline induces a sharp "cisoid" turn in the linear backbone. This brings the N- and C-termini into close spatial proximity, dramatically increasing the thermodynamic favorability and yield of the macrocyclization step 2.

Conclusion

Dimethyl-substituted thiaprolines represent one of the most powerful tools in a peptide engineer's arsenal. By weaponizing steric clash, Dmt overrides the natural thermodynamic preference for trans-amide bonds, locking peptides into functional cis architectures. Whether utilized to stabilize bioactive hairpin turns or to power the rapid release mechanisms of self-immolative prodrugs, mastering the synthesis and analytical validation of Dmt is essential for modern drug development.

References

  • Title: 5,5-Dimethylthiazolidine-4-carboxylic Acid (DTC) as a Proline Analog With Restricted Conformation. Source: Int J Pept Protein Res. 1990; PubMed (NIH) URL: [Link]

  • Title: Synthetic approaches to peptides containing the L-Gln-L-Val-D(S)-Dmt motif. Source: Bioorganic & Medicinal Chemistry. 2007; PubMed (NIH) URL: [Link]

  • Title: Effects of steric bulk and stereochemistry on the rates of diketopiperazine formation from N-aminoacyl-2,2-dimethylthiazolidine-4-carboxamides (Dmt dipeptide amides). Source: Tetrahedron. 2006; University of Bath Research Portal URL: [Link]

  • Title: A comparison of pseudoproline substitution effects on cyclisation yield in the total syntheses of segetalins B and G. Source: The Journal of Organic Chemistry. 2006; ResearchGate URL: [Link]

Sources

Thiazolidine-4-Carboxylic Acid Derivatives in Medicinal Chemistry: A Technical Guide to Synthesis, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazolidine-4-carboxylic acid (TCA), commonly known as L-thioproline, represents a highly privileged scaffold in modern medicinal chemistry. Formed via the condensation of L-cysteine with aldehydes or ketones, the TCA ring provides a unique combination of structural rigidity, hydrogen-bonding capacity, and a reactive sulfur heteroatom. As a Senior Application Scientist, I have observed that the true utility of TCA derivatives lies in their modularity; minor substitutions at the C-2 position or coordination with transition metals can drastically pivot the molecule's biological target from antiviral to neuroprotective or anticancer applications. This whitepaper deconstructs the mechanistic pathways, rational synthetic methodologies, and self-validating analytical protocols required to successfully leverage TCA derivatives in drug discovery.

Mechanistic Pathways & Biological Targets

Understanding the causality behind a molecule's biological activity is paramount for rational drug design. TCA derivatives exert their effects through highly specific biochemical interactions, primarily driven by the electron-donating properties of the thiazolidine sulfur and the steric conformation of the ring.

Neuroprotection via Anti-Inflammatory and Antioxidant Cascades

Neurodegenerative conditions and ethanol-induced memory impairment are heavily driven by oxidative stress and neuroinflammation. TCA derivatives act as potent neuroprotectors by intercepting the inflammatory cascade at multiple stages. The sulfur atom within the TCA ring acts as a sacrificial antioxidant, effectively trapping reactive oxygen species (ROS) and nitrites, thereby preserving endogenous glutathione (GSH) and catalase levels[1]. By neutralizing ROS, TCA derivatives prevent the downstream activation of the Nuclear Factor-κB (NF-κB) pathway. Consequently, the expression of pro-inflammatory markers such as NLRP3, TNF-α, and COX-2 is significantly attenuated, halting ethanol-induced neurodegeneration[2].

G Toxin Ethanol / Toxins ROS ROS Generation Toxin->ROS NFkB NF-κB Activation ROS->NFkB Inflammation NLRP3 / TNF-α / COX-2 NFkB->Inflammation Neurodegen Neurodegeneration Inflammation->Neurodegen TCA TCA Derivatives TCA->NFkB Antiox Sacrificial Oxidation TCA->Antiox Antiox->ROS Neuroprotect Neuroprotection Antiox->Neuroprotect

Caption: Neuroprotective mechanism of TCA derivatives via ROS scavenging and NF-κB pathway inhibition.

Antiviral Efficacy: Neuraminidase Inhibition

In antiviral therapeutics, specifically against Influenza A, TCA derivatives serve as transition-state analogs. The rigid thiazolidine ring mimics the oxocarbenium intermediate formed during the cleavage of sialic acid by the viral neuraminidase (NA) enzyme. By occupying the active site, specific TCA derivatives (such as Compound 4f) competitively inhibit NA, preventing viral replication and cellular egress[3].

Rational Design and Synthetic Methodologies

The synthesis of TCA derivatives relies on a nucleophilic cyclization reaction. The experimental choices in these protocols are not arbitrary; they are strictly governed by thermodynamic control and solubility parameters.

Standardized Protocol: Synthesis of 2-(Substituted Phenyl) Thiazolidine-4-Carboxylic Acid

This protocol details the synthesis of the core thiazolidine nucleus, specifically 2-(2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid[4].

Step-by-Step Methodology:

  • Preparation of the Aqueous Phase: Dissolve L-cysteine hydrochloride monohydrate (6.2 mmol) in 100 mL of distilled water.

    • Causality: Water is strictly required to fully dissociate the hydrochloride salt and solubilize the highly polar amino acid.

  • Amine Liberation: Add sodium bicarbonate (6.2 mmol) to the mixture under continuous stirring.

    • Causality: NaHCO₃ acts as a mild base to neutralize the HCl. This liberates the free nucleophilic amine group of L-cysteine required for the subsequent attack on the carbonyl carbon, without being basic enough to trigger unwanted aldol condensation of the aldehyde[4].

  • Preparation of the Organic Phase: Dissolve 2-hydroxybenzaldehyde (6.2 mmol) in 100 mL of ethanol. Add this solution dropwise to the aqueous mixture.

    • Causality: Ethanol serves as a necessary co-solvent to solubilize the hydrophobic aromatic aldehyde. Dropwise addition prevents localized high concentrations that could lead to aldehyde self-condensation or precipitation[4].

  • Nucleophilic Cyclization: Stir the mixture vigorously at room temperature (25–30°C) for 2.5 to 24 hours.

    • Causality: Maintaining room temperature provides thermodynamic control, favoring the stable cyclized thiazolidine product over the linear Schiff base intermediate[5].

  • Isolation and Purification: Monitor the reaction via Thin-Layer Chromatography (TLC). Upon completion, collect the precipitate by filtration. Wash with diethyl ether and recrystallize from a hot ethanol/water mixture.

    • Causality: Diethyl ether effectively washes away unreacted hydrophobic aldehyde. Recrystallization ensures high stereochemical purity of the resulting diastereomeric crystals[5].

Standardized Protocol: Synthesis of Cu(II)-TCA Complexes

Coordination of metal ions to TCA ligands enhances lipophilicity and cellular uptake, significantly boosting antimicrobial and anticancer profiles[5].

Step-by-Step Methodology:

  • Ligand Solubilization: Prepare a solution of the synthesized TCA ligand (2.70 g) in ethanol.

  • Metal Addition: Prepare a solution of CuSO₄·5H₂O (1.49 g) in ethanol and add it to the ligand solution.

  • Coordination: Reflux the resulting mixture for 2–3 hours.

    • Causality: Refluxing provides the activation energy necessary to displace the hydration sphere of the Cu(II) ion, allowing the nitrogen and oxygen atoms of the TCA ligand to form stable coordinate covalent bonds[5].

  • Recovery: Allow the solution to cool to room temperature, collect the precipitated complex by filtration, wash with ethanol and diethyl ether, and dry in a desiccator over anhydrous CaCl₂[5].

G Cys L-Cysteine HCl Condensation Nucleophilic Cyclization (EtOH/H2O, 25°C) Cys->Condensation Aldehyde Substituted Aldehyde Aldehyde->Condensation TCA_Ligand 2-Substituted TCA Ligand Condensation->TCA_Ligand Coordination Coordination & Reflux (EtOH, 2-3h) TCA_Ligand->Coordination Metal Metal Salt (e.g., CuSO4) Metal->Coordination Complex TCA Metal Complex Coordination->Complex

Caption: Synthetic workflow for 2-substituted thiazolidine-4-carboxylic acids and their metal complexes.

Quantitative Structure-Activity Relationship (QSAR) Data

The biological efficacy of TCA derivatives is highly dependent on the nature of the substitution at the C-2 position. The following table summarizes key quantitative data derived from recent pharmacological evaluations.

Compound DesignationC-2 SubstitutionYield (%)Melting Point (°C)Key Biological Target / Activity
2-(2-Hydroxyphenyl)-TCA 2-OH Phenyl90%173–175Tyrosinase Inhibition / Precursor for Cu(II) Complexation
2-(4-Methoxyphenyl)-TCA 4-OCH₃ Phenyl40%137–139Tyrosinase Inhibition
Compound 4f Complex AliphaticGoodN/AInfluenza A Neuraminidase Inhibition (IC₅₀ = 0.14 μM)
Compounds P8 & P9 Ester DerivativesN/AN/ANeuroprotection (NF-κB / NLRP3 Inhibition)

(Data aggregated from standardized assays[2],[4],[3])

Experimental Validation & Self-Validating Systems

A robust experimental workflow must be self-validating; researchers cannot proceed to biological assays without absolute structural certainty.

Structural Validation (NMR & FTIR): To confirm that nucleophilic cyclization has occurred (rather than the formation of a simple linear Schiff base), orthogonal analytical techniques are required. In FTIR spectroscopy, the disappearance of the aldehyde carbonyl stretch (~1700 cm⁻¹) and the emergence of a distinct C-N stretch (~1315–1339 cm⁻¹) provides immediate proof of cyclization[2]. Furthermore, ¹H-NMR must show the disappearance of the highly deshielded aldehyde proton (>9.5 ppm) and the appearance of a characteristic methine proton at the C-2 position of the thiazolidine ring (typically a singlet or doublet around δ 5.4–5.7 ppm)[2].

Functional Validation (Antioxidant Capacity): Before advancing to complex in vivo neurodegeneration models, the intrinsic sacrificial antioxidant capacity of the synthesized TCA derivative should be validated in vitro using a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A dose-dependent colorimetric shift from purple to yellow confirms the molecule's ability to donate an electron/hydrogen, validating the sulfur atom's steric availability for ROS neutralization[1].

References

  • Synthesis and Application of Thiazolidine-4-Carboxylic Acid Metal Complexes: A Guide for Researchers - Benchchem.5

  • Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment - PMC (NIH). 2

  • Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives - MDPI.4

  • Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors - PubMed (NIH). 3

  • Thioproline Serves as an Efficient Antioxidant Protecting Human Cells from Oxidative Stress and Improves Cell Viability - ResearchGate.1

Sources

The Emerging Therapeutic Potential of L-2,2-Dimethyl-thiaproline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiaproline Scaffold - A Privileged Structure in Medicinal Chemistry

L-Thiaproline, a sulfur-containing analog of the amino acid proline, and its derivatives have garnered significant attention in the field of medicinal chemistry. The incorporation of a sulfur atom into the proline ring imparts unique stereoelectronic properties, leading to a diverse range of biological activities. Among these, L-2,2-Dimethyl-thiaproline derivatives are emerging as a promising class of compounds with potential therapeutic applications spanning from antioxidant and anti-inflammatory to anticancer activities. The gem-dimethyl substitution at the C2 position of the thiazolidine ring can enhance the metabolic stability and lipophilicity of the molecule, making these derivatives attractive candidates for drug development.

This technical guide provides a comprehensive overview of the biological activities of L-2,2-Dimethyl-thiaproline derivatives, delving into their synthesis, mechanisms of action, and the experimental methodologies used for their evaluation. As a Senior Application Scientist, this document is structured to offer not just a recitation of facts, but a causal understanding of the science, empowering researchers to navigate this exciting area of study.

Synthesis of L-2,2-Dimethyl-thiaproline Derivatives: A General Approach

The synthesis of the L-2,2-Dimethyl-thiaproline core typically proceeds via a cyclocondensation reaction between an L-cysteine derivative and a ketone, in this case, acetone. This foundational molecule can then be further derivatized at the carboxylic acid or the secondary amine to generate a library of compounds with diverse functionalities.

A general synthetic scheme is presented below. The choice of protecting groups and reaction conditions can be optimized to achieve desired yields and purity.

G cluster_0 Synthesis of L-2,2-Dimethyl-thiaproline cluster_1 Derivatization lcysteine L-Cysteine thiaproline L-2,2-Dimethyl- thiaproline lcysteine->thiaproline Cyclocondensation acetone Acetone acetone->thiaproline thiaproline_core L-2,2-Dimethyl- thiaproline derivatives L-2,2-Dimethyl-thiaproline Derivatives thiaproline_core->derivatives N-acylation/ N-alkylation/ Esterification reagents Various Reagents (e.g., Acyl chlorides, Alkyl halides) reagents->derivatives

Caption: General synthetic workflow for L-2,2-Dimethyl-thiaproline derivatives.

Experimental Protocol: Synthesis of L-2,2-Dimethyl-thiaproline
  • Reaction Setup: To a solution of L-cysteine (1 eq.) in a suitable solvent such as ethanol or methanol, add acetone (1.5-2 eq.).

  • Cyclization: The reaction mixture is stirred at room temperature or gentle reflux for a period of 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure L-2,2-Dimethyl-thiaproline.

Biological Activities and Mechanisms of Action

While specific studies on L-2,2-Dimethyl-thiaproline derivatives are limited, the broader class of thiazolidine and thiaproline compounds has demonstrated significant biological potential. It is plausible that the 2,2-dimethyl substitution pattern will modulate these activities, potentially enhancing potency and selectivity.

Antioxidant Activity: Scavenging Reactive Oxygen Species

Thiaproline derivatives are well-documented as potent antioxidants.[1] They are considered to be prodrugs of cysteine, a precursor to the major intracellular antioxidant, glutathione.[1] The sulfur atom in the thiazolidine ring is susceptible to oxidation, allowing these compounds to act as sacrificial antioxidants, thereby protecting cells from oxidative damage induced by reactive oxygen species (ROS).

The antioxidant capacity of these derivatives can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays.

Table 1: Representative Antioxidant Activity of Thiazolidine Derivatives

Compound ClassAssayIC50 / ActivityReference
2-Aryl thiazolidine-4-carboxylic acidsDPPH Radical ScavengingEC50 values vary with substitution[2]
Thiazolidinone derivativesDPPH Radical ScavengingGood activity, some with IC50 < 30 µM[3]
Phenolic derivatives of thiazolidine-2,4-dioneDPPH & ABTS Radical ScavengingHigh activity, comparable to standards[4]
  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO). Prepare a fresh 0.1 mM solution of DPPH in methanol.

  • Assay Procedure: In a 96-well plate, add varying concentrations of the test compound to the wells. Add the DPPH solution to each well and mix.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined.[5][6]

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Chronic inflammation is a hallmark of numerous diseases. Thiazolidine derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[7][8][9] These enzymes are responsible for the production of prostaglandins and leukotrienes, respectively, which are potent pro-inflammatory mediators.

G cluster_0 Inflammatory Cascade cluster_1 Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiaproline_Deriv L-2,2-Dimethyl-thiaproline Derivatives Thiaproline_Deriv->COX2 Inhibition Thiaproline_Deriv->LOX5 Inhibition

Caption: Proposed anti-inflammatory mechanism of L-2,2-Dimethyl-thiaproline derivatives.

Table 2: Representative Anti-inflammatory Activity of Thiazole/Thiazolidine Derivatives

Compound ClassTargetIC50 / ActivityReference
Thiazole/Thiazolidinone clubbed pyrazolinesCOX-2IC50 = 0.03-0.06 µM[7]
Thiazole/Thiazolidinone clubbed pyrazolines5-LOXIC50 = 1.58-4.86 µM[7]
Thiazole derivativesCOX-2IC50 = 0.09 µM[9]
Thiazole derivatives5-LOXIC50 = 0.38 µM[9]

These assays are typically performed using commercially available kits that measure the enzymatic activity in the presence and absence of the test compound. The IC50 values are determined by measuring the concentration-dependent inhibition of the enzyme.

Anticancer Activity: Modulating Cell Signaling Pathways

The thiazolidinedione scaffold, in particular, has been extensively investigated for its anticancer properties.[1][10] These compounds can induce apoptosis, inhibit cell proliferation, and suppress angiogenesis by modulating various signaling pathways, including the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), PI3K/Akt, and MAPK pathways.[10][11][12]

G cluster_0 Cancer Cell Signaling cluster_1 Inhibition Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Thiaproline_Deriv L-2,2-Dimethyl-thiaproline Derivatives Thiaproline_Deriv->PI3K Inhibition Thiaproline_Deriv->MAPK Inhibition

Caption: Hypothesized anticancer signaling pathways targeted by L-2,2-Dimethyl-thiaproline derivatives.

Table 3: Representative Anticancer Activity of Thiazolidine-2,4-dione Derivatives

CompoundCell LineIC50 / GI50Reference
5-(4-alkylbenzyledene)thiazolidine-2,4-dioneBreast Cancer (MDA-MB-468)GI50 = 1.11 µM[13]
5-(4-alkylbenzyledene)thiazolidine-2,4-dioneRenal Cancer (RXF 393)GI50 = 1.15 µM[13]
Thiazolidine-2,4-dione derivativeColon Cancer (HT-29)IC50 = 13.56-17.8 µM[14]
Thiazolidine-2,4-dione derivativeLung Cancer (A-549)IC50 = 13.56-17.8 µM[14]
  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the L-2,2-Dimethyl-thiaproline derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

L-2,2-Dimethyl-thiaproline as a Prodrug of D-penicillamine

An intriguing potential application of L-2,2-Dimethyl-thiaproline is its use as a prodrug for D-penicillamine. D-penicillamine is a well-known chelating agent used in the treatment of Wilson's disease, a genetic disorder characterized by copper accumulation.[15][16] However, D-penicillamine has a number of side effects. A prodrug strategy could potentially improve its therapeutic index by enhancing its pharmacokinetic profile and reducing its toxicity. The thiazolidine ring of L-2,2-Dimethyl-thiaproline can be hydrolyzed in vivo to release D-penicillamine.

Conclusion and Future Directions

L-2,2-Dimethyl-thiaproline derivatives represent a promising and underexplored area of medicinal chemistry. Based on the robust biological activities of the broader thiazolidine and thiaproline families, it is highly probable that these derivatives will exhibit significant antioxidant, anti-inflammatory, and anticancer properties. The gem-dimethyl substitution offers a strategic advantage for enhancing drug-like properties.

Future research should focus on the synthesis and systematic evaluation of a library of L-2,2-Dimethyl-thiaproline derivatives to establish clear structure-activity relationships. In-depth mechanistic studies are crucial to identify the specific molecular targets and signaling pathways modulated by these compounds. Furthermore, the potential of these derivatives as prodrugs, particularly for D-penicillamine, warrants further investigation. The insights and protocols provided in this guide aim to facilitate and inspire further exploration into the therapeutic potential of this exciting class of molecules.

References

  • Thiazolidinedione derivatives: emerging role in cancer therapy. (2025). PubMed. Retrieved from [Link]

  • Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology. (2024). PubMed. Retrieved from [Link]

  • Fragment merging approach for the design of thiazole/thiazolidine clubbed pyrazoline derivatives as anti-inflammatory agents: Synthesis, biopharmacological evaluation and molecular modeling studies. (2023). PubMed. Retrieved from [Link]

  • (PDF) Thiazolidinedione Derivatives as Anticancer Agents: Synthetic Strategies, SAR , and Therapeutic Potential. (2025). ResearchGate. Retrieved from [Link]

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Full article: Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. (2024). Taylor & Francis. Retrieved from [Link]

  • Effects of Thiazolidinediones on Differentiation, Proliferation, and Apoptosis. (2007). AACR Publications. Retrieved from [Link]

  • Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity. (2020). PubMed. Retrieved from [Link]

  • Synthesis of D,L-2,2,5,5-tetramethyl-thiazolidine-4-carboxylic acid. (n.d.). Mol-Instincts. Retrieved from [Link]

  • (PDF) Novel approach of multi-targeted thiazoles and thiazolidenes toward anti-inflammatory and anticancer therapy—dual inhibition of COX-2 and 5-LOX enzymes. (2021). ResearchGate. Retrieved from [Link]

  • New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies. (2019). MDPI. Retrieved from [Link]

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (n.d.). Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. (2025). Scholars Middle East Publishers. Retrieved from [Link]

  • Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. (2026). MDPI. Retrieved from [Link]

  • Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. (2023). Galaxy Publication. Retrieved from [Link]

  • Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). (n.d.). PMC. Retrieved from [Link]

  • Synthesis and NMR studies of thiazolidine‐4‐carboxylic acid derivatives containing a nitro ester function. (n.d.). Scilit. Retrieved from [Link]

  • Scheme 1. Synthesis of (a) 2,2-dimethyl-1,3-thiazolidine-4-carboxylic... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis and Biological Applications of Thiazolidinone. (2023). IntechOpen. Retrieved from [Link]

  • Design, synthesis, in silico docking, ADMET and anticancer evaluations of thiazolidine-2,4-diones bearing heterocyclic rings as. (2022). Semantic Scholar. Retrieved from [Link]

  • Copper chelation by D-penicillamine generates reactive oxygen species that are cytotoxic to human leukemia and breast cancer cells. (2007). PubMed. Retrieved from [Link]

  • Penicillamine. (2025). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • d-Penicillamine-loaded MIL-100(Fe) for precise targeted copper chelation in Wilson's disease. (n.d.). RSC Publishing. Retrieved from [Link]

  • d-Penicillamine-loaded MIL-100(Fe) for precise targeted copper chelation in Wilson's disease. (2026). ResearchGate. Retrieved from [Link]

  • Copper Chelation by Penicillamine Protects Against Doxorubicin-Induced Cardiomyopathy by Suppressing FDX1-Mediated Cuproptosis. (2025). MDPI. Retrieved from [Link]

Sources

Thermodynamic Stability and Physicochemical Profiling of Thiaproline Hydrochloride Salts: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiaproline (thiazolidine-4-carboxylic acid) and its derivatives are critical non-canonical amino acids utilized in peptide engineering, pharmaceutical synthesis, and agricultural chemistry. By substituting the


-carbon of proline with a sulfur atom, thiaproline introduces unique conformational dynamics and thermodynamic properties. However, the free base is susceptible to oxidative degradation and ring-opening. Formulating thiaproline as a hydrochloride salt  fundamentally alters its thermodynamic stability, enhancing its lattice energy, aqueous solubility, and shelf-life.

This whitepaper provides an authoritative, in-depth analysis of the thermodynamic stability, structural chemistry, and conformational equilibria of thiaproline hydrochloride salts, supported by field-proven experimental protocols.

Structural Chemistry and Conformational Thermodynamics

The Role of the Sulfur Heteroatom

Proline is unique among proteinogenic amino acids due to its pyrrolidine ring, which restricts backbone conformation and heavily influences the cis-trans isomerization of the prolyl peptide bond. In thiaproline, the introduction of the thioether linkage in the thiazolidine ring alters the electronic landscape. The sulfur atom increases the hydrophilicity of the ring and lowers the transition barrier between the exo and endo puckered states [1].

Furthermore, the anomalously low nucleophilicity of the thiaproline imino group (


) compared to standard secondary amines dictates its reactivity [2]. The sulfur atom participates in weak backbone 

interactions, which destabilizes the all-trans polyproline II (PPII) conformation and disfavors the all-cis polyproline I (PPI) structure in synthetic peptides [3].
Thermodynamic Stabilization via Hydrochloride Salt Formation

In its free base form, the thiazolidine ring is vulnerable to pH-dependent degradation, specifically thermal decarboxylation and sulfur oxidation. The conversion to a hydrochloride salt (e.g., thiazolidine-4-carboxylic acid hydrochloride) provides immense thermodynamic stabilization.

Causality of Stabilization: Protonation of the secondary nitrogen (


) achieves two critical thermodynamic outcomes:
  • Suppression of Nucleophilic Attack: The protonated amine cannot act as a nucleophile, preventing auto-catalytic ring-opening or intermolecular condensation.

  • Crystal Lattice Energy Maximization: The chloride counterion forms a dense network of ionic and hydrogen bonds with the protonated amine and the carboxylic acid, significantly increasing the enthalpy of fusion (

    
    ) and shifting the thermal degradation onset to higher temperatures [4].
    

G Cys L-Cysteine + Aldehyde (Precursors) Cyclization Cyclization (pH < 7) Cys->Cyclization Condensation Thiaproline Thiaproline (Free Base) Metastable Cyclization->Thiaproline H2O release HCl HCl Addition (Protonation) Thiaproline->HCl pKa ~6.24 Salt Thiaproline HCl Salt (Thermodynamically Stable) HCl->Salt Lattice Formation Degradation Thermal Decarboxylation (> 180°C) Salt->Degradation High Thermal Stress

Fig 1: Thermodynamic synthesis and degradation pathway of Thiaproline HCl.

Thermal and Solution-Phase Stability Profiles

Solid-State Thermal Stability

The thermal stability of thiaproline hydrochloride is governed by its resistance to decarboxylation. While the free base may begin to degrade at moderate temperatures, the unsubstituted thiazolidine-4-carboxylic acid hydrochloride exhibits a robust melting point between 180–185 °C, at which point it undergoes simultaneous melting and decomposition [5]. Esterified derivatives, such as Ethyl L-thiazolidine-4-carboxylate HCl, exhibit lower melting points (95–98 °C) due to the disruption of carboxylic acid hydrogen bonding in the crystal lattice, yet remain highly stable under ambient storage [6].

Solution Thermodynamics and Solubility

The hydrochloride salt form drastically alters the free energy of solvation (


). The ionic nature of the salt ensures rapid dissociation in aqueous media, yielding high solubility.
  • pH Dependency: In solution, the stability of the thiazolidine ring is highly pH-dependent. At

    
    , the protonated state protects the ring. At 
    
    
    
    , the unprotonated amine and hydroxide ions in solution facilitate a base-catalyzed ring-opening equilibrium, reverting the molecule to L-cysteine and the corresponding aldehyde.
  • Enzymatic Stability: In biological systems, thiaproline acts as a substrate mimic. Crystal structures (e.g., PDB 5KF6) reveal that thiazolidine carboxylates bind to proline catabolic enzymes, forming covalent adducts with FAD, demonstrating their stability within enzymatic active sites [7].

G Trans Trans Isomer (Exo Pucker) TS Transition State (Reduced Barrier) Trans->TS Activation E Cis Cis Isomer (Endo Pucker) Cis->TS Activation E TS->Trans Relaxation TS->Cis Relaxation

Fig 2: Conformational thermodynamics of the cis-trans isomerization in thiaproline.

Quantitative Data Summaries

The following tables summarize the critical thermodynamic and physicochemical parameters of thiaproline hydrochloride and its derivatives, comparing them against canonical proline where applicable.

Table 1: Thermodynamic Parameters of Proline vs. Thiaproline (Protein Incorporation)

Data derived from the calorimetric analysis of wild-type vs. per-thiaproline mutant proteins [4].

ParameterCanonical Proline (Wild-Type)Thiaproline (Per-Pro(S) Mutant)Difference (

)
Melting Temperature (

)
324.94 ± 0.028 K320.47 ± 0.063 K-4.47 K
Enthalpy of Unfolding (

)
165.57 ± 3.16 kcal/mol160.63 ± 6.27 kcal/mol-4.94 kcal/mol
Entropy of Unfolding (

)
0.528 ± 0.012 kcal/(mol·K)0.501 ± 0.031 kcal/(mol·K)-0.027 kcal/(mol·K)
Table 2: Physicochemical Properties of Thiaproline HCl Salts
CompoundMolecular FormulaMelting Point (°C)Aqueous SolubilityPrimary Degradation Pathway
Thiazolidine-4-carboxylic acid HCl

180 – 185 °C (dec.)High (>100 mg/mL)Thermal Decarboxylation
Ethyl L-thiazolidine-4-carboxylate HCl

95 – 98 °CModerateEster Hydrolysis (High pH)
2,2,5,5-Tetramethyl derivative HCl

> 200 °CHighSterically hindered ring-opening

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for the synthesis and thermodynamic profiling of thiaproline hydrochloride salts.

Protocol 1: Synthesis and Crystallization of Thiaproline Hydrochloride

Objective: To synthesize a thermodynamically stable hydrochloride salt from L-cysteine.

Causality Note: The reaction is driven by the nucleophilic attack of the cysteine thiol on the aldehyde, followed by intramolecular amine condensation. Maintaining the system at


 with HCl ensures complete protonation of the resulting thiazolidine nitrogen, which prevents premature oxidation of the sulfur atom and drives the crystallization of the thermodynamically stable salt [2].
  • Precursor Dissolution: Dissolve 1.0 equivalent of L-cysteine hydrochloride monohydrate in degassed, distilled water under a nitrogen atmosphere to prevent disulfide bond formation.

  • Aldehyde Addition: Slowly add 1.05 equivalents of the target aldehyde (e.g., formaldehyde for unsubstituted thiaproline) dropwise at 0–5 °C.

  • Cyclization: Stir the mixture at room temperature for 12 hours. The reaction is thermodynamically favorable and proceeds to completion spontaneously.

  • Salt Formation & Precipitation: Acidify the solution using concentrated HCl to ensure a pH of ~1.0. Add cold absolute ethanol or acetone to decrease the dielectric constant of the solvent, forcing the precipitation of the thiaproline hydrochloride salt.

  • Validation: Filter the white crystalline powder and dry under vacuum. Confirm the absence of free thiols using an Ellman's reagent assay (a negative result validates complete cyclization).

Protocol 2: Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability, melting point, and enthalpy of fusion/degradation.

Causality Note: A controlled heating rate of 10 °C/min is selected to ensure thermal equilibrium across the sample pan, allowing for the precise deconvolution of the endothermic melting transition from the subsequent exothermic or endothermic degradation events (e.g., decarboxylation).

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the synthesized thiaproline hydrochloride salt into an aluminum DSC pan. Hermetically seal the pan with a pinhole lid to allow evolved gases (

    
     from decarboxylation) to escape, preventing pressure-induced baseline artifacts.
    
  • Purging: Place the pan in the DSC furnace and purge with dry Nitrogen gas at 50 mL/min to prevent oxidative degradation during the heating cycle.

  • Thermal Cycle: Equilibrate the sample at 25 °C for 5 minutes. Initiate a linear heating ramp from 25 °C to 250 °C at a rate of 10 °C/min.

  • Data Analysis: Integrate the area under the melting peak to calculate the enthalpy of fusion (

    
    ). The onset temperature of the peak defines the thermodynamic melting point, while secondary peaks post-melting indicate the activation energy of decarboxylation.
    

References

  • Lin, Y.-J., Chang, C.-H., & Horng, J.-C. (2014). The Impact of 4-Thiaproline on Polyproline Conformation. The Journal of Physical Chemistry B.[Link]

  • Synthesis of Peptides Containing Proline Analogues. Thieme Connect.[Link]

  • Newberry, R. W. (2015). BACKBONE CARBONYL INTERACTIONS IN PROTEINS. University of Wisconsin–Madison.[Link]

  • Budisa, N., et al. (1998). Residue-specific bioincorporation of non-natural, biologically active amino acids into proteins as possible drug carriers: Structure and stability of the per-thiaproline mutant of annexin V. Proceedings of the National Academy of Sciences.[Link]

  • The Chemistry of Penicillin: Stability. Pageplace. [Link]

  • Ethyl L-thiazolidine-4-Carboxylate Hcl BP EP USP CAS 86028-91-3. Fengchen Group Co., Ltd.[Link]

  • Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates. PMC - National Institutes of Health.[Link]

Methodological & Application

Protocol for synthesizing L-2,2-Dimethyl-thiaproline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Mechanistic Profiling of L-2,2-Dimethyl-thiaproline hydrochloride

Executive Summary

L-2,2-Dimethyl-thiaproline hydrochloride (CAS 213475-47-9), systematically known as (4R)-2,2-dimethylthiazolidine-4-carboxylic acid hydrochloride, is a highly valued sulfur-containing cyclic amino acid derivative[]. In drug development and solid-phase peptide synthesis (SPPS), it serves as a critical building block for pseudoproline dipeptides, which disrupt problematic


-sheet formations and increase the yield of difficult peptide sequences. Furthermore, its unique zwitterionic thiazolidine ring makes it an excellent model compound for probing enzyme-substrate interactions, sulfur amino acid metabolism, and oxidative stress modulation[].

This application note details a highly efficient, self-validating protocol for synthesizing L-2,2-Dimethyl-thiaproline hydrochloride via the condensation of L-cysteine hydrochloride with acetone.

Mechanistic Principles & Stereochemical Advantages

The synthesis relies on a cascade condensation reaction where acetone functions as both the solvent and the primary reactant[2].

The Reaction Cascade:

  • Nucleophilic Addition: The primary amine of L-cysteine attacks the electrophilic carbonyl carbon of acetone, forming a transient, unstable carbinolamine intermediate[3].

  • Dehydration: Under the mildly acidic conditions provided by the hydrochloride salt of L-cysteine, the carbinolamine rapidly dehydrates to form a Schiff base (imine)[3].

  • Intramolecular Cyclization: The pendant sulfhydryl (-SH) group undergoes a highly kinetically favored 5-exo-trig nucleophilic attack on the imine carbon, closing the five-membered thiazolidine ring[3].

The Stereochemical Advantage: Unlike the condensation of L-cysteine with aldehydes—which generates a new stereocenter at the C2 position and typically yields a difficult-to-separate mixture of cis and trans diastereomers[3]—the use of symmetric acetone eliminates this complication. The resulting 2,2-dimethyl substitution ensures that the (4R) stereocenter derived from the native L-cysteine remains the sole stereogenic center in the molecule. This guarantees absolute stereochemical purity without the need for complex downstream chiral resolution.

Pathway N1 L-Cysteine HCl + Acetone (Reactants & Solvent) N2 Nucleophilic Attack (Amine to Carbonyl) N1->N2 N3 Carbinolamine Intermediate (Transient State) N2->N3 N4 Dehydration (-H2O) (Schiff Base Formation) N3->N4 N5 Intramolecular Cyclization (Thiol Attack on Imine) N4->N5 N6 L-2,2-Dimethyl-thiaproline HCl (Product Crystallization) N5->N6

Mechanistic workflow for the synthesis of L-2,2-Dimethyl-thiaproline hydrochloride.

Reagent & Parameter Optimization

To ensure reproducibility, the thermodynamic and kinetic parameters of the reaction must be strictly controlled. The table below summarizes the optimized quantitative data for this protocol.

ParameterSpecification / ConditionMechanistic Rationale
Molar Ratio (Cys:Acetone) ~1 : 200 (Excess Acetone)Acetone acts as both the solvent and the reactant. A massive stoichiometric excess drives the equilibrium towards the cyclic product via Le Chatelier’s principle[2].
Reaction Temperature 56 °C (Reflux)Provides the activation energy for the dehydration step (Schiff base formation) while keeping the solvent at a steady, controlled boiling point[2].
Reaction Time 30 – 60 minutesSufficient for the complete dissolution of the precursor and the subsequent precipitation of the product[2].
Expected Yield 80% – 95%High yield is driven by the thermodynamic stability of the 5-membered thiazolidine ring and its insolubility in hot acetone[2].
Product Melting Point 152 °C – 160 °CPrimary indicator of purity. The product may decompose at higher temperatures (165-170 °C) depending on the heating rate[2],[].

Experimental Protocol

This methodology is designed to be a self-validating system . The physical state changes of the reaction mixture serve as real-time visual indicators of chemical progress, eliminating the immediate need for in-process TLC or HPLC monitoring.

Phase 1: Reaction Setup and Initiation

  • Pre-treatment of Precursor: Weigh 5.0 g of L-cysteine hydrochloride. Grind the material into a fine powder using a clean mortar and pestle.

    • Causality: L-cysteine hydrochloride has limited initial solubility in acetone. Maximizing the surface area ensures a steady, kinetically favorable dissolution as the reaction progresses[2].

  • Solvent Addition: Transfer the powdered precursor into a 500 mL round-bottom flask. Add 350 mL of anhydrous acetone[2].

    • Causality: Anhydrous conditions are preferred to prevent the reverse hydrolysis of the intermediate Schiff base back into the free amine and ketone.

  • Apparatus Assembly: Equip the flask with a PTFE-coated magnetic stir bar and a water-cooled reflux condenser.

Phase 2: Reflux and Cyclization (Self-Validation Phase) 4. Heating: Lower the flask into a pre-heated oil bath or heating mantle. Bring the acetone to a gentle reflux (approx. 56 °C) with continuous stirring[2]. 5. Observation of State Change (Validation Step 1): Monitor the reaction continuously. Within the first 15-20 minutes, the suspended L-cysteine hydrochloride will dissolve into the hot solvent. This clarification indicates the successful formation of the soluble carbinolamine and imine intermediates[2]. 6. Product Precipitation (Validation Step 2): Continue refluxing for a total of 30 to 45 minutes. The successful formation of L-2,2-Dimethyl-thiaproline hydrochloride is self-indicating: large, plate-like crystals will spontaneously precipitate directly from the hot acetone[2].

  • Causality: The final hydrochloride salt is highly insoluble in acetone. Its precipitation creates a thermodynamic sink that irreversibly pulls the reaction equilibrium to near-quantitative completion.

Phase 3: Isolation and Purification 7. Cooling: Remove the flask from the heat source. Allow it to cool to room temperature, then place it in an ice-water bath (0–4 °C) for 15 minutes to maximize crystallization. 8. Filtration: Collect the crystalline plates via vacuum filtration using a Büchner funnel. 9. Washing: Wash the filter cake with 2 x 20 mL of ice-cold acetone, followed immediately by 2 x 20 mL of diethyl ether.

  • Causality: Cold acetone removes unreacted trace impurities without dissolving the product, while diethyl ether rapidly displaces the acetone to facilitate rapid, residue-free drying.

  • Desiccation: Dry the product in a vacuum desiccator over anhydrous calcium chloride or silica gel to a constant weight. The resulting product should be a white to off-white powder[].

References

  • [3] Benchchem. Application Notes and Protocols: Synthesis of 2-Aryl Thiazolidine-4-Carboxylic Acids. Available at:

  • [2] King, Clark-Lewis, and Wade. Syntheses from Phthalimido-acids. Part VIII. RSC Publishing (1957). Available at:

  • [] BOC Sciences. L-2,2-Dimethyl-thiaproline hydrochloride - (CAS 213475-47-9). Available at:

Sources

Application Note: Fmoc Protection of L-2,2-Dimethyl-thiaproline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Rationale

L-2,2-Dimethyl-thiaproline hydrochloride (CAS 213475-47-9) is a specialized, sulfur-containing cyclic amino acid derivative[]. In the realm of solid-phase peptide synthesis (SPPS), it functions as a potent pseudoproline analog. When incorporated into a peptide backbone, it forces a cis-amide bond conformation that disrupts problematic β-sheet formation and prevents peptide aggregation during the assembly of "difficult" sequences[2].

Before this building block can be utilized in SPPS, its secondary amine must be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. However, this protection step presents unique synthetic challenges:

  • Severe Steric Hindrance : The secondary amine of the thiazolidine ring is flanked by a bulky 2,2-dimethyl group, which drastically reduces its nucleophilicity and slows down acylation[3].

  • Hydrochloride Salt State : The starting material is supplied as an HCl salt, meaning the free amine must be liberated in situ before any reaction can occur, requiring precise stoichiometric control of the base[4].

Mechanistic Causality & Reaction Logic

Designing a successful Fmoc protection protocol for this molecule requires balancing electrophilic reactivity with the stability of the thiazolidine ring.

  • Electrophile Selection : While 5 is highly reactive and suitable for hindered amines, it is prone to forming Fmoc-dipeptide byproducts and degrades rapidly in the presence of water[5].4 is the preferred, milder alternative. To compensate for the steric hindrance when using Fmoc-OSu, the reaction time must be extended to 18–24 hours[4].

  • Base Equivalency : Exactly 1.0 equivalent of base is consumed immediately to neutralize the HCl salt. An additional 1.5 equivalents act as an acid scavenger for the N-hydroxysuccinimide leaving group generated during the acylation[].

  • Solvent Dynamics : A biphasic or miscible aqueous/organic system (e.g., Water/Acetone) is required. Water dissolves the zwitterionic amino acid and the inorganic base, while the organic solvent solubilizes the Fmoc-OSu[5].

Logic N Sterically Hindered Secondary Amine R1 Requires highly reactive electrophile or extended reaction time N->R1 H HCl Salt Form R2 Requires +1 eq. Base for initial neutralization H->R2 S Zwitterionic / Aqueous Solubility R3 Requires mixed solvent (e.g., Water/Acetone) S->R3

Caption: Mechanistic causality driving the experimental conditions for Fmoc protection.

Quantitative Stoichiometry

Summarized below is the stoichiometric matrix for the two validated approaches to synthesizing Fmoc-L-2,2-Dimethyl-thiaproline.

ReagentFunctionProtocol A (Fmoc-OSu)Protocol B (Fmoc-Cl)
L-2,2-Dimethyl-thiaproline HCl Substrate1.0 eq1.0 eq
Base Neutralization & Scavenger2.5 eq (Na₂CO₃)3.0 eq (DIPEA)
Acylating Agent Fmoc Donor1.1 eq (Fmoc-OSu)1.1 eq (Fmoc-Cl)
Solvent Reaction MediumWater / Acetone (1:1)Anhydrous DCM

Step-by-Step Experimental Protocols

Protocol A: Mild Aqueous-Organic Biphasic Method (Recommended)

This method utilizes Fmoc-OSu and is optimized to prevent the formation of dipeptide impurities.

Materials: L-2,2-Dimethyl-thiaproline HCl (10 mmol), Fmoc-OSu (11 mmol), Na₂CO₃ (25 mmol), Acetone (20 mL), Distilled Water (20 mL), 1M HCl, Ethyl Acetate.

  • Neutralization: Dissolve 10 mmol of L-2,2-Dimethyl-thiaproline HCl in 20 mL of distilled water in a round-bottom flask. Slowly add 25 mmol (2.5 eq) of solid Na₂CO₃. Stir until effervescence ceases.

    • Causality: Na₂CO₃ neutralizes the HCl salt (consuming 1 eq) and leaves 1.5 eq to drive the acylation forward by scavenging the succinimide byproduct.

  • Acylation: Cool the aqueous solution to 0 °C using an ice bath. Dissolve 11 mmol (1.1 eq) of Fmoc-OSu in 20 mL of acetone. Add the acetone solution dropwise to the aqueous amine solution over 30 minutes.

    • Causality: Dropwise addition at 0 °C prevents the premature base-catalyzed hydrolysis of Fmoc-OSu into Fmoc-OH.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir vigorously for 18–24 hours.

  • Self-Validation Checkpoint 1: Spot the aqueous phase on a TLC plate and stain with ninhydrin. A lack of purple/blue color confirms the complete consumption of the free secondary amine.

  • Solvent Removal & Washing: Concentrate the mixture under reduced pressure to remove the acetone. Wash the remaining aqueous phase with diethyl ether (2 x 20 mL) to extract unreacted Fmoc-OSu and non-polar fluorenyl byproducts. Discard the ether layer.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0 using 1M HCl.

  • Self-Validation Checkpoint 2: The immediate formation of a dense white precipitate upon adjusting the pH to 2.0 validates the successful formation of the hydrophobic Fmoc-protected carboxylic acid.

  • Extraction & Isolation: Extract the acidified mixture with Ethyl Acetate (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product.

Protocol B: Anhydrous Method (For Stalled Reactions)

If Protocol A yields incomplete conversion due to extreme steric hindrance, Fmoc-Cl under anhydrous conditions provides a stronger electrophilic drive[4].

  • Suspension: Suspend 10 mmol of the amino acid salt in 40 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Activation: Add 30 mmol (3.0 eq) of N,N-Diisopropylethylamine (DIPEA) at 0 °C.

    • Self-Validation Checkpoint: The cloudy suspension will clear up completely upon the addition of DIPEA, visually validating the successful neutralization and liberation of the soluble free amine.

  • Coupling: Add 11 mmol of Fmoc-Cl dissolved in 10 mL DCM dropwise over 20 minutes. Stir for 12 hours at room temperature.

  • Workup: Wash the organic layer with 1M citric acid (2 x 30 mL) to remove excess DIPEA and unreacted amine, followed by brine. Dry over Na₂SO₄ and concentrate.

Workflow A L-2,2-Dimethyl-thiaproline HCl (Starting Material) B Neutralization (Na2CO3 or DIPEA) A->B C Acylation (Fmoc-OSu or Fmoc-Cl) B->C D Acidification (pH ~2) (HCl or Citric Acid) C->D E Extraction (Ethyl Acetate) D->E F Purification (Crystallization / Flash Chromatography) E->F

Caption: Step-by-step workflow for the Fmoc protection of L-2,2-Dimethyl-thiaproline hydrochloride.

Troubleshooting & Optimization

ObservationMechanistic CauseCorrective Action
Low Yield / Incomplete Reaction Steric hindrance from the 2,2-dimethyl group prevents nucleophilic attack.Increase reaction time to 24h or switch to the highly reactive Fmoc-Cl (Protocol B).
No Product Precipitation at pH 2 Product remains as a zwitterion or water-soluble salt.Ensure pH is strictly adjusted to 2.0; extract aggressively with a highly polar organic solvent like EtOAc.
High Fmoc-OH Byproduct Premature hydrolysis of Fmoc-OSu by water/base prior to amine coupling.Add Fmoc-OSu slowly at 0 °C; avoid using excess base beyond the recommended 2.5 eq.

References

  • L-2,2-Dimethyl-thiaproline hydrochloride - (CAS 213475-47-9) . BOC Sciences.

  • Amino Acid-Protecting Groups | Chemical Reviews . ACS Publications. 5

  • Advances in Fmoc solid-phase peptide synthesis . PMC - NIH. 2

  • Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry . Organic Process Research & Development. 3

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism . Total Synthesis. 4

Sources

Application Notes and Protocols for Coupling Sterically Hindered Thiaproline Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Incorporating Sterically Hindered Thiaproline Analogs

Thiaproline and its analogs are valuable building blocks in medicinal chemistry and peptide science. The replacement of the γ-carbon of the proline ring with a sulfur atom introduces unique conformational constraints and potential for novel biological activity.[1][2] However, the incorporation of sterically hindered thiaproline analogs into peptide sequences via solid-phase peptide synthesis (SPPS) presents significant synthetic hurdles. The inherent rigidity of the thiazolidine ring, coupled with bulky substituents, can severely impede the approach of an activated amino acid, leading to low coupling yields, incomplete reactions, and the formation of deletion sequences.[3][4]

This guide provides an in-depth analysis of coupling reagents and optimized protocols to overcome the challenges associated with the synthesis of peptides containing sterically hindered thiaproline analogs.

Understanding the Steric Barrier: A Mechanistic Perspective

The primary obstacle in coupling sterically hindered amino acids, including thiaproline analogs, is the slow rate of the aminolysis of the activated carboxylic acid. The bulky nature of both the incoming activated amino acid and the N-terminal amine of the peptide-resin creates a high activation energy barrier for the formation of the tetrahedral intermediate, which is a prerequisite for peptide bond formation. Standard coupling reagents, such as carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often fail to provide sufficient activation to overcome this steric clash, resulting in incomplete reactions.[5]

To address this, more potent activating reagents are required. These reagents generate highly reactive intermediates that can more readily react with the sterically encumbered amine. The most successful strategies involve the use of uronium/aminium or phosphonium salt-based coupling reagents.

Comparative Analysis of Coupling Reagents for Hindered Systems

The choice of coupling reagent is paramount for the successful incorporation of sterically hindered thiaproline analogs. The following table summarizes the key features and relative performance of commonly used reagent classes.

Reagent ClassExamplesReactivityRacemization RiskKey Considerations
Uronium/Aminium Salts HATU, HCTU, COMUVery HighLow to ModerateHighly effective for hindered couplings.[5][6] HATU is a gold standard.[1][5] COMU offers a better safety profile as it is not based on potentially explosive HOBt or HOAt derivatives.[7][8][9] A potential side reaction is guanidinylation of the N-terminus if excess reagent is used.[10]
Phosphonium Salts PyBOP, PyAOP, PyBrOPHigh to Very HighLowExcellent for hindered couplings and do not cause guanidinylation, allowing for their use in excess.[9][10] PyAOP is considered highly reactive.[11] PyBrOP is even more reactive and suitable for particularly difficult couplings.
Carbodiimides DCC, DICModerateModerate to HighGenerally insufficient for sterically hindered couplings unless used with additives like HOBt or OxymaPure.[5][7] Byproduct removal can be challenging (DCU precipitation).[7]

Expert Recommendation: For most sterically hindered thiaproline analog couplings, uronium/aminium salts like HATU or COMU, or phosphonium salts like PyAOP , are the recommended starting points. The choice between them may depend on the specific sequence, cost, and safety considerations.

Visualizing the Activation Pathway: The Role of Advanced Coupling Reagents

The enhanced efficacy of uronium/aminium and phosphonium salts lies in their ability to rapidly generate highly reactive activated esters.

G cluster_0 Carboxylic Acid Activation cluster_1 Peptide Bond Formation Fmoc-AA-OH Fmoc-Thiaproline-OH ActivatedEster Highly Reactive Activated Ester Fmoc-AA-OH->ActivatedEster Activation CouplingReagent Uronium/Phosphonium Salt (e.g., HATU, PyAOP) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster PeptideBond Fmoc-Thiaproline-NH-Peptide-Resin ActivatedEster->PeptideBond Nucleophilic Attack PeptideResin H2N-Peptide-Resin (Sterically Hindered) PeptideResin->PeptideBond

Caption: Workflow for peptide bond formation with advanced coupling reagents.

Detailed Experimental Protocols

The following protocols provide a starting point for the efficient coupling of sterically hindered thiaproline analogs. Optimization may be required based on the specific amino acid sequence and resin.

Protocol 1: HATU-Mediated Coupling of a Sterically Hindered Thiaproline Analog

This protocol is a robust method for incorporating challenging thiaproline analogs.[1]

Materials:

  • Fmoc-protected sterically hindered thiaproline analog

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

  • Standard reagents and solvents for solid-phase peptide synthesis

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. Perform the Fmoc deprotection of the N-terminal amino acid using standard procedures (e.g., 20% piperidine in DMF) and wash the resin thoroughly with DMF.

  • Activation of the Amino Acid:

    • In a separate vessel, dissolve the Fmoc-thioproline analog (3-5 equivalents relative to the resin loading) in DMF.

    • Add HATU (2.9-4.9 equivalents) to the amino acid solution.

    • Add DIPEA (6-10 equivalents) to the mixture.

    • Allow the pre-activation to proceed for 1-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended overnight, or the temperature may be moderately increased (e.g., to 40°C).[5]

  • Monitoring the Coupling:

    • Take a small sample of resin beads, wash them thoroughly with DMF and dichloromethane (DCM), and perform a qualitative test (e.g., Kaiser test for primary amines or a chloranil test for secondary amines) to check for the presence of free amines. A negative test indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.

Protocol 2: COMU-Mediated Coupling for Enhanced Safety and Solubility

COMU is an excellent alternative to HATU, offering comparable reactivity with a superior safety profile.[7][8]

Materials:

  • Fmoc-protected sterically hindered thiaproline analog

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

  • Standard reagents and solvents for solid-phase peptide synthesis

Procedure:

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Activation of the Amino Acid:

    • In a separate vessel, dissolve the Fmoc-thioproline analog (3-5 equivalents) in DMF.

    • Add COMU (2.9-4.9 equivalents) to the amino acid solution.

    • Add DIPEA (6-10 equivalents).

    • Allow for a brief pre-activation of 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring and Washing: Follow the same procedures as in Protocol 1.

Troubleshooting and Optimization Strategies

Even with potent coupling reagents, challenges may arise. The following decision tree provides a logical workflow for troubleshooting incomplete couplings.

G Start Incomplete Coupling Detected (Positive Kaiser/Chloranil Test) DoubleCouple Perform a Second Coupling (Double Coupling) Start->DoubleCouple IncreaseTimeTemp Increase Reaction Time and/or Temperature DoubleCouple->IncreaseTimeTemp Still Incomplete Success Coupling Successful DoubleCouple->Success Complete ChangeReagent Switch to a More Potent Reagent (e.g., PyBrOP) IncreaseTimeTemp->ChangeReagent Still Incomplete IncreaseTimeTemp->Success Complete CheckSolvent Consider Solvent Change (e.g., NMP instead of DMF) ChangeReagent->CheckSolvent Still Incomplete ChangeReagent->Success Complete CheckSolvent->Success Complete Reassess Re-evaluate Synthetic Strategy CheckSolvent->Reassess Still Incomplete

Caption: Troubleshooting workflow for incomplete coupling of hindered thiaproline analogs.

Conclusion

The successful incorporation of sterically hindered thiaproline analogs is achievable with the appropriate selection of coupling reagents and optimization of reaction conditions. Uronium/aminium and phosphonium-based reagents are highly recommended over traditional carbodiimides. By employing the protocols and troubleshooting strategies outlined in this guide, researchers can confidently synthesize complex peptides containing these valuable non-canonical amino acids, paving the way for new discoveries in drug development and chemical biology.

References

  • Tseng, W.-H., Li, M.-C., Horng, J.-C., & Wang, S.-k. (2019). Strategy and effect of polyproline peptide stapling by copper(I) catalyzed alkyne-azide cycloaddition reaction. ChemBioChem, 20, 153-158.
  • Zhang, Y., et al. (2024). Thioproline-Based Oxidation Strategy for Direct Preparation of N-Terminal Thiazolidine-Containing Peptide Thioesters from Peptide Hydrazides. Organic Letters, 26(24), 5021–5026. [Link]

  • Bode, J. W. (2006).
  • ResearchGate. (n.d.). Synthesis of L‐thioproline cyclic dipeptide and optimization of solvent conditions. [Link]

  • Synthesis of Peptides Containing Proline Analogues. (n.d.).
  • Hartgerink, J. D., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(7), 2715–2728. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Peptides. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies. [Link]

  • The synthesis of an array of stapled polyproline peptides. (n.d.).
  • Fu, Y. (2009, December 7). NATIVE CHEMICAL LIGATION. Illinois Chemistry. [Link]

  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Coste, J., Le-Nguyen, D., & Castro, B. (1990). PyBOP®: A new peptide coupling reagent devoid of toxic by-product. Semantic Scholar. [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]

  • Lin, Y.-A., et al. (2021). Consequences of incorporating thiaproline and its oxidized derivatives into collagen triple helices. PMC. [Link]

  • Burlina, F., et al. (2014). Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies. PMC. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Behrendt, R., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. [Link]

  • Progress Towards Peptide and Protein Synthesis Involving Thiol Moieties. (n.d.).
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPD
  • Bédard, F., & Biron, E. (2014). Native Chemical Ligation: A Boon to Peptide Chemistry. MDPI. [Link]

  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Altern
  • Just-Baringo, X., et al. (2014). Thiopeptide Antibiotics: Retrospective and Recent Advances. PMC. [Link]

  • YouTube. (2016, January 31). Week 12- Protein Engineering Lecture 12: Native Chemical Ligation. [Link]

  • Liu, C.-F., & Tam, J. P. (1996). Orthogonal Ligation of Unprotected Peptide Segments through Pseudoproline Formation for the Synthesis of HIV-1 Protease Analogs. Journal of the American Chemical Society, 118(37), 8875–8880. [Link]

  • Salvi, M., et al. (2022). 4‐Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders of magnitude. The FEBS Journal, 289(18), 5585–5597. [Link]

  • ResearchGate. (n.d.). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. [Link]

  • Taylor & Francis. (n.d.). HATU – Knowledge and References. Retrieved from [Link]

  • A Tripeptide Approach to the Solid-Phase Synthesis of Peptide Thioacids and N-Glycopeptides. (n.d.).
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Cárdenas, C., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 27–33. [Link]

  • Colombo, E., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]

  • PubMed. (1990). Formation of thiazolidine-4-carboxylic acid represents a main metabolic pathway of 5-hydroxytryptamine in rat brain. Retrieved from [Link]

Sources

Application Note: Incorporating L-2,2-Dimethyl-thiaproline (Dmt) into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-2,2-Dimethyl-thiaproline (Dmt), systematically known as 2,2-dimethylthiazolidine-4-carboxylic acid, is a unique sulfur-containing cyclic amino acid derivative[]. Functioning as both a pseudoproline and a conformationally restricted cysteine surrogate, Dmt is an invaluable building block in modern peptide engineering. Its incorporation serves three primary functions: inducing rigid secondary structures to enhance target affinity and metabolic stability[2][3], acting as a fully N,S-blocked cysteine for "prior thiol capture" ligation strategies[4][5], and driving the rapid cyclization of self-immolative prodrug linkers via the Thorpe-Ingold effect[6].

This application note provides a comprehensive guide to the mechanistic rationale, physicochemical properties, and optimized protocols for synthesizing and utilizing Dmt-containing peptides.

Mechanistic Rationale & Structural Impact

Conformational Restriction and Metabolic Stability

The biological efficacy of linear peptides is often limited by rapid proteolytic degradation and high entropic penalties upon receptor binding. Dmt acts as a proline surrogate; however, the presence of the thiazolidine ring and the bulky gem-dimethyl groups at the C2 position imposes severe steric constraints on the peptide backbone's


 and 

dihedral angles. This restriction forces the peptide into specific bioactive conformations (such as

-turns), which lowers the entropic cost of receptor binding and shields adjacent amide bonds from enzymatic cleavage, thereby improving overall in vivo stability[2][3].
Prior Thiol Capture and Masked Cysteine

In complex peptide synthesis, Dmt serves as a highly stable, fully N,S-protected cysteine derivative. The 2,2-dimethylthiazolidine system remains intact under standard basic (Fmoc) or acidic (Boc) Solid-Phase Peptide Synthesis (SPPS) conditions. When required, the ring can be selectively opened using specific electrophiles (e.g., 3-nitro-2-pyridinesulfenyl chloride) or acidic hydrolysis to yield a reactive mixed disulfide or free thiol, facilitating fragment ligation[4][5].

Self-Immolative Prodrug Linkers

Dmt is highly effective in the design of self-immolative molecular clips for prodrugs. In a typical sequence (e.g., Aminoacyl-Dmt-Drug), the cleavage of an N-terminal protecting group by an endopeptidase frees an amine that attacks the Dmt-Drug amide bond. The massive steric bulk of the gem-dimethyl groups drastically lowers the activation energy for this intramolecular attack, accelerating the formation of a diketopiperazine (DKP) and ensuring the rapid release of the active drug payload[4][6].

Data Presentation: Properties and Kinetics

To understand the synthetic behavior of Dmt, it is crucial to compare its structural properties and reaction kinetics against canonical amino acids.

Table 1: Structural Comparison of Proline, Cysteine, and Dmt

FeatureL-ProlineL-CysteineL-2,2-Dimethyl-thiaproline (Dmt)
Side Chain Pyrrolidine ringFree Thiol (-SH)2,2-dimethylthiazolidine ring
Conformational Restriction High (Restricts

angle)
Low (Flexible backbone)Very High (Sterically hindered ring)
Thiol Availability NoneImmediateMasked (Requires targeted ring opening)
Proteolytic Stability ModerateLowHigh

Table 2: Kinetic Parameters of Dmt-Mediated Reactions

ParameterValueExperimental ConditionReference
Coupling Rate Constant (

)

Boc-L-Dmt-OC6F6 + H-Val-OMe in THF (22°C)[4][5]
Racemization Rate Constant (

)

with Et3N in THF (22°C)[4][5]
DKP Cyclization Rate Highly acceleratedDependent on adjacent Aaa side-chain steric bulk[6]

Experimental Workflows & Decision Matrix

The following Graphviz diagram illustrates the strategic decision-making process when incorporating Dmt into a peptide sequence, depending on the desired biological or chemical outcome.

G A L-2,2-Dimethyl-thiaproline (Dmt) Incorporation Strategy B Conformational Restriction (Proline Surrogate) A->B Structural Tuning C Masked Cysteine (Thiol Protection) A->C Chemical Synthesis D Self-Immolative Linker (Prodrug Design) A->D Drug Delivery E Retain Thiazolidine Ring (Increased Metabolic Stability) B->E in vivo application F Ring Opening (Acid/Electrophile) (Yields Reactive Thiol for Ligation) C->F Post-SPPS modification G Steric Bulk Drives Cleavage (Accelerated DKP Cyclization) D->G Enzymatic trigger

Fig 1: Strategic workflows for L-2,2-Dimethyl-thiaproline (Dmt) application in peptide engineering.

Optimized Experimental Protocols

Protocol 1: SPPS Incorporation of Fmoc-Dmt-OH

Causality: The gem-dimethyl groups at the C2 position of the thiazolidine ring create severe steric hindrance. Standard coupling reagents (e.g., HBTU/HOBt) will result in incomplete acylation. To overcome this energy barrier, highly reactive coupling additives (HOAt or OxymaPure) combined with uronium (HATU) or carbodiimide (DIC) activators are mandatory to ensure quantitative coupling without racemization[4][5].

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptidyl-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-Dmt-OH and 4.0 equivalents of HATU in a minimum volume of DMF. Add 8.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir for 1 minute to pre-activate the amino acid.

  • Coupling: Add the activated Fmoc-Dmt-OH solution to the resin. Agitate at room temperature for 2 to 4 hours.

  • Verification: Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines). If positive, perform a second coupling cycle using DIC/OxymaPure to bypass potential uronium-based chain termination.

  • Capping: Cap unreacted amines using acetic anhydride/pyridine/DMF (1:2:7) for 10 minutes.

Protocol 2: Post-Synthetic Thiazolidine Ring Opening (Masked Cysteine)

Causality: When Dmt is used as a masked cysteine for prior thiol capture, the thiazolidine ring must be cleaved post-synthesis. The 2,2-dimethyl substitution makes this ring uniquely susceptible to specific electrophilic cleavage compared to unsubstituted thiaproline, allowing the generation of reactive mixed disulfides[4][5].

Step-by-Step Methodology:

  • Cleavage from Resin: Cleave the peptide from the solid support using a standard TFA cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

  • Electrophilic Ring Opening: Dissolve the crude Dmt-peptide in glacial acetic acid.

  • Reagent Addition: Add 1.5 equivalents of 3-nitro-2-pyridinesulfenyl chloride (NPyS-Cl).

  • Reaction: Stir the mixture at room temperature for 2-4 hours under an inert atmosphere (Argon/N2). The electrophile selectively attacks the sulfur atom, opening the thiazolidine ring and forming an S-(3-nitro-2-pyridinesulfenyl) mixed disulfide.

  • Purification: Purify the resulting activated cysteine peptide via RP-HPLC. The peptide is now primed for native chemical ligation or targeted disulfide formation.

Protocol 3: Engineering Dmt-Based Self-Immolative Linkers

Causality: To utilize Dmt in prodrugs, the sequence must be designed such that an upstream trigger (e.g., enzymatic cleavage) unmasks a nucleophilic amine. The steric bulk of Dmt forces the unmasked amine into close spatial proximity with the Dmt-Drug ester/amide bond, driving rapid diketopiperazine (DKP) cyclization and drug expulsion[6].

Step-by-Step Methodology:

  • Linker Synthesis: Synthesize the sequence Boc-Aminoacyl-Dmt-OH in solution phase[4].

  • Drug Conjugation: Couple the C-terminus of the Dmt residue to the amine or hydroxyl group of the target drug using EDC/DMAP in dichloromethane (DCM).

  • Deprotection/Triggering: To simulate physiological release in vitro, remove the Boc group using 50% TFA in DCM.

  • Kinetic Monitoring: Transfer the construct to a physiological buffer (pH 7.4, 37°C). Monitor the release of the free drug and the formation of the DKP byproduct via LC-MS. Note: The rate of DKP formation is inversely proportional to the steric bulk of the adjacent aminoacyl side chain in the L,R diastereomeric series, but directly proportional in the L,S series[6].

References

  • Kemp, D. S., & Carey, R. I. (1989). Boc-L-Dmt-OH as a fully N,S-blocked cysteine derivative for peptide synthesis by prior thiol capture. Facile conversion of N-terminal Boc-L-Dmt-peptides to H-Cys(Scm)-peptides. ResearchGate. Available at: [Link][4][5]

  • Molaid . L-(-)-N-(tert-butyloxycarbonyl)-2,2-dimethylthiazolidinecarboxylic acid pentafluorophenyl ester | 120711-54-8. Molaid Chemical Database. Available at: [Link][6]

  • Google Patents . US8546523B2 - NPR-B agonists. Google Patents. Available at: [3]

Sources

Application Notes and Protocols: Condensation of L-Cysteine with Acetone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2,2-Dimethylthiazolidine-4-carboxylic Acid

The condensation of the proteinogenic amino acid L-cysteine with acetone yields (4R)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical and biotechnological research. This reaction provides a straightforward and efficient method for the temporary protection of the thiol and amine functionalities of cysteine within a single, stable cyclic structure.[1][2] This strategy is paramount in peptide synthesis to prevent undesirable side reactions such as oxidation of the highly reactive sulfhydryl group.[1][3]

Furthermore, the resulting thiazolidine derivative serves as a valuable prodrug of L-cysteine.[4][5] The ring system can be designed to undergo non-enzymatic hydrolysis under physiological conditions, leading to the slow release of L-cysteine in vivo.[4] This controlled release is crucial for applications such as protecting against drug-induced hepatotoxicity by replenishing glutathione stores.[4][5] The inherent stability and ease of synthesis make the condensation of L-cysteine with acetone a cornerstone technique for researchers in drug development and peptide chemistry.

Reaction Mechanism: A Tale of Two Nucleophiles

The formation of 2,2-dimethylthiazolidine-4-carboxylic acid from L-cysteine and acetone is a classic example of a condensation reaction, proceeding through a two-step mechanism involving nucleophilic attack.

First, the amino group of L-cysteine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. This initial attack forms an unstable carbinolamine intermediate. Subsequently, the carbinolamine undergoes dehydration to yield a Schiff base (or imine) intermediate.

In the second, ring-closing step, the thiol group of the cysteine moiety functions as an intramolecular nucleophile, attacking the imine carbon. This attack results in the formation of the stable, five-membered thiazolidine ring. The stereochemistry at the C4 position is retained from the starting L-cysteine.

Reaction Mechanism cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Intramolecular Cyclization LCysteine L-Cysteine Carbinolamine Carbinolamine Intermediate LCysteine->Carbinolamine + Acetone Acetone Acetone SchiffBase Schiff Base Intermediate Carbinolamine->SchiffBase - H2O Thiazolidine 2,2-Dimethylthiazolidine-4-carboxylic Acid SchiffBase->Thiazolidine Ring Closure

Caption: General mechanism for the synthesis of 2,2-dimethylthiazolidine-4-carboxylic acid.

Experimental Protocols

Two distinct protocols are presented below, catering to different experimental requirements. Protocol 1 offers a high-yield, straightforward synthesis suitable for bulk preparation, while Protocol 2 provides a method that can be followed by in situ protection of the amine group, a common step in peptide synthesis.

Protocol 1: High-Yield Synthesis in Refluxing Acetone

This protocol is adapted from a high-yield synthesis method and is ideal for producing large quantities of 2,2-dimethylthiazolidine-4-carboxylic acid with high purity. The product crystallizes directly from the reaction mixture, often negating the need for further purification.

Materials:

  • L-Cysteine

  • Dry Acetone

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Dry nitrogen or argon supply (optional, but recommended)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add L-cysteine (1 equivalent).

  • Solvent Addition: Add a sufficient volume of dry acetone to fully suspend the L-cysteine.

  • Inert Atmosphere (Optional): Flush the apparatus with a stream of dry nitrogen or argon to minimize oxidation of L-cysteine.

  • Reflux: Heat the mixture to reflux (approximately 60°C) with vigorous stirring.

  • Reaction Time: Maintain the reflux for a minimum of 2 hours. The L-cysteine will gradually dissolve as it reacts.

  • Crystallization: Upon completion of the reaction, large white crystalline plates of the product will form as the solution cools. For maximum yield, cool the flask in an ice bath.

  • Isolation: Collect the crystalline product by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold, dry acetone to remove any residual starting material.

  • Drying: Dry the product under vacuum to yield white crystalline plates of (4R)-2,2-dimethylthiazolidine-4-carboxylic acid.

Expected Yield: Approximately 99%. The product is often of sufficient purity for subsequent use without further purification.

Protocol 2: Synthesis Followed by in situ Boc-Protection

This protocol is suited for applications where the amine group of the newly formed thiazolidine needs to be protected, for instance, in peptide synthesis. The initial condensation is followed by the addition of a protecting group reagent.

Materials:

  • L-Cysteine

  • Acetone

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Pyridine or other suitable base

  • Reaction vessel with magnetic stirrer

  • Ice bath

  • Extraction and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Condensation: In a suitable reaction vessel, dissolve L-cysteine (1 equivalent) in acetone. The reaction can be stirred at room temperature and may be allowed to proceed for several hours to overnight.

  • Cooling: Once the condensation is deemed complete (can be monitored by TLC), cool the reaction mixture in an ice bath.

  • Boc-Protection: Add pyridine (or another suitable non-nucleophilic base) followed by di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until the protection is complete (monitor by TLC).

  • Work-up and Purification: The work-up procedure will depend on the specific reaction conditions and the properties of the protected product. A typical work-up may involve an aqueous wash to remove the base and any water-soluble byproducts, followed by extraction with an organic solvent. The crude product can then be purified by column chromatography or recrystallization.

Expected Yield: A yield of approximately 70% over the two steps (condensation and protection) can be expected.

Experimental Workflow cluster_protocol1 Protocol 1: High-Yield Synthesis cluster_protocol2 Protocol 2: Synthesis & Boc-Protection P1_Start L-Cysteine + Dry Acetone P1_Reflux Reflux (2h, 60°C) P1_Start->P1_Reflux P1_Crystallize Cool & Crystallize P1_Reflux->P1_Crystallize P1_Filter Filter & Wash P1_Crystallize->P1_Filter P1_Product Pure Product (99% Yield) P1_Filter->P1_Product P2_Start L-Cysteine + Acetone P2_Condense Condensation (RT) P2_Start->P2_Condense P2_Protect Add Base & Boc₂O P2_Condense->P2_Protect P2_Workup Work-up & Purify P2_Protect->P2_Workup P2_Product Boc-Protected Product (~70% Yield) P2_Workup->P2_Product

Caption: General experimental workflows for the synthesis protocols.

Data Presentation

The following tables summarize key quantitative data for the synthesis and characterization of (4R)-2,2-dimethylthiazolidine-4-carboxylic acid.

Table 1: Reaction Conditions and Yields

ParameterProtocol 1Protocol 2 (Condensation Step)
Solvent Dry AcetoneAcetone
Temperature Reflux (~60°C)Room Temperature
Reaction Time 2 hoursSeveral hours to overnight
Purification Filtration and washingTypically used crude for next step
Expected Yield ~99%High conversion

Table 2: Characterization Data for (4R)-2,2-Dimethylthiazolidine-4-carboxylic Acid

PropertyValueSource
Molecular Formula C₆H₁₁NO₂S[6]
Molecular Weight 161.22 g/mol [6]
Appearance White crystalline solid
¹H NMR (400 MHz, D₂O), δ (ppm) 4.94 (1H, t, J=9 Hz), 3.79 & 3.65 (2H, dd, J=9, 18 Hz), 2.02 (3H, s), 1.95 (3H, s)
¹³C NMR (Predicted), δ (ppm) ~175 (C=O), ~70 (C2), ~60 (C4), ~35 (C5), ~25 (CH₃)Estimated based on similar structures

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through careful monitoring and characterization.

  • Reaction Monitoring: The progress of the condensation can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the L-cysteine spot and the appearance of the product spot.

  • Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to confirm the formation of the thiazolidine ring, with characteristic shifts for the protons on the heterocyclic ring and the gem-dimethyl groups.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Melting Point: A sharp melting point is indicative of high purity.

  • Potential Side Reactions: The primary potential side reaction is the oxidation of L-cysteine to form cystine (a disulfide-linked dimer). This can be minimized by using an inert atmosphere, especially in prolonged reactions. The formation of cystine can be detected by TLC and MS.

References

  • A Biocompatible Condensation Reaction for Labeling of Terminal Cysteines on Proteins. ACS Central Science, 2(6), 367-375. Available at: [Link]

  • Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9863-9934. Available at: [Link]

  • 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry, 27(5), 591-596. Available at: [Link]

  • A kind of method for preparing thiazole-4-carboxylic acid. Google Patents.
  • The Cysteine Prodrug L-2-Oxothiazolidine-4-Carboxylic Acid (OTC) Elicits Potent Antioxidant and Anti-inflammatory Effects in RPE: Relevance to Treatment of Age-Related Macular Degeneration. Investigative Ophthalmology & Visual Science, 53(14), 6560. Available at: [Link]

  • A prodrug of cysteine, L-2-oxothiazolidine-4-carboxylic acid, regulates vascular permeability by reducing vascular endothelial growth factor expression in asthma. Molecular Pharmacology, 68(5), 1281-1290. Available at: [Link]

  • Cysteine protecting groups: applications in peptide and protein science. ResearchGate. Available at: [Link]

  • (4R)-2,2-Dimethyl-4-thiazolidinecarboxylic Acid. PubChem. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • 2-substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. OSTI.GOV. Available at: [Link]

  • Synthesis and NMR studies of thiazolidine‐4‐carboxylic acid derivatives containing a nitro ester function. Scilit. Available at: [Link]

  • Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption. ResearchGate. Available at: [Link]

  • 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Representative 13 C NMR data of 4-thiazolidinone. ResearchGate. Available at: [Link]

  • Scheme 1. Synthesis of (a) 2,2-dimethyl-1,3-thiazolidine-4-carboxylic... ResearchGate. Available at: [Link]

  • 2 - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

Sources

Optimizing reaction conditions for thiaproline derivative synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Optimizing Reaction Conditions for Thiaproline and 2-Substituted Thiazolidine-4-Carboxylic Acid Derivatives

Executive Summary

Thiaproline (thiazolidine-4-carboxylic acid, TCA) and its derivatives are vital proline analogs utilized extensively in drug development, acting as antioxidant agents, heavy metal chelators, and critical synthetic precursors for immunomodulators like Pidotimod[1]. While the fundamental condensation of L-cysteine with aldehydes is well-documented[2], achieving high-yield, high-purity industrial scale-up requires precise control over reaction kinetics, solvent environments, and catalytic mechanisms. This guide provides a comprehensive, self-validating framework for optimizing these syntheses, transitioning from traditional, toxic methodologies to modern, green-chemistry protocols.

Mechanistic Principles of Thiazolidine Ring Formation

To optimize a reaction, one must first understand its fundamental causality. The synthesis of thiaproline derivatives is driven by a spontaneous, thermodynamic condensation between a 1,2-aminothiol (L-cysteine) and a carbonyl compound (such as formaldehyde or an aromatic aldehyde)[3].

The reaction proceeds via a highly efficient three-step cascade:

  • Nucleophilic Addition : The primary amine of L-cysteine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form an unstable carbinolamine intermediate.

  • Dehydration : The carbinolamine rapidly dehydrates, releasing a water molecule and yielding an electrophilic Schiff base (imine)[4].

  • Intramolecular Cyclization : The pendant thiol group (-SH) is perfectly positioned for a 5-exo-trig intramolecular nucleophilic attack on the imine carbon. This rapid cyclization closes the thermodynamically stable five-membered thiazolidine ring[3].

Mechanism A L-Cysteine + Aldehyde B Carbinolamine Intermediate A->B Nucleophilic Attack (-NH2) C Schiff Base (Imine) B->C Dehydration (-H2O) D Thiazolidine-4-Carboxylic Acid C->D Intramolecular Cyclization (-SH)

Fig 1. Three-step cascade mechanism for thiazolidine ring formation.

Strategic Optimization of Reaction Conditions

Historically, the synthesis of unsubstituted thiaproline utilized pyridine as a basic catalyst to neutralize L-cysteine hydrochloride and drive the initial nucleophilic attack. However, pyridine is highly toxic, complicates waste disposal, and frequently leads to colored impurities[1]. Modern optimization relies on manipulating the pH and thermal environment to achieve high yields benignly.

Causality Behind Parameter Selection
  • Catalyst Shift (Trust & Yield) : Replacing pyridine with sodium carbonate (Na₂CO₃) provides the optimal slightly alkaline environment to deprotonate the ammonium group of L-cysteine (-NH₃⁺ to -NH₂), maximizing its nucleophilicity[1]. This eliminates toxic organic waste, reduces production costs, and yields pure white crystalline products suitable for pharmaceutical use[1].

  • Thermal Control (Kinetic Management) : The condensation reaction is exothermic. For highly reactive formaldehyde, maintaining the temperature strictly between 10–40 °C is critical. Elevated temperatures promote the oxidative dimerization of L-cysteine into cystine (disulfide formation) and trigger formaldehyde polymerization[1]. Conversely, for less reactive aromatic aldehydes, mild heating or refluxing in alcoholic solvents is required to drive the dehydration step[3].

  • Solvent Dynamics : Purified water is the ideal solvent for formaldehyde condensations due to the high aqueous solubility of both reagents[1]. For 2-aryl derivatives, protic organic solvents like ethanol or methanol are necessary to solubilize the hydrophobic aromatic aldehydes while stabilizing the polar intermediates[3].

Quantitative Optimization Matrix
ParameterTraditional MethodOptimized Green Method (TCA)2-Aryl Derivatives
Substrate L-Cysteine HCl + FormaldehydeL-Cysteine + FormaldehydeL-Cysteine + Aromatic Aldehyde
Solvent Water / PyridinePurified WaterEthanol or Methanol
Catalyst Pyridine (Toxic)Sodium Carbonate (Na₂CO₃)None or Acidic (HCl)
Temperature Room Temp10–40 °CRoom Temp to Reflux
Reaction Time 8 hours3–6 hours2–5 hours
Yield ~85%>90%75–90%
Waste Profile High (Hazardous organic waste)Low (Aqueous, benign salts)Moderate (Solvent recovery needed)

Experimental Methodologies

To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating built-in quality control checkpoints.

Workflow cluster_Phase1 Phase 1: Reagent Preparation cluster_Phase2 Phase 2: Condensation cluster_Phase3 Phase 3: Isolation & Validation N1 Dissolve L-Cysteine in Solvent (Water/EtOH) N2 Add Catalyst (Na2CO3 or Acid) N1->N2 N3 Dropwise Addition of Aldehyde/Formaldehyde N2->N3 N4 Thermal Control (10-40°C or Reflux, 3-6h) N3->N4 N5 Precipitation & Suction Filtration N4->N5 N6 Recrystallization & Spectroscopic QC N5->N6

Fig 2. Optimized workflow for the synthesis and isolation of thiaproline derivatives.

Protocol A: Green Synthesis of L-Thiazolidine-4-Carboxylic Acid (Aqueous)

Adapted from optimized industrial patent methodologies[1].

  • Preparation : In a temperature-controlled reaction vessel, add 1.0 part by mass of L-cysteine to 2.0–5.0 parts by mass of purified water. Stir vigorously for 30 minutes to ensure complete dissolution[1].

  • Catalysis : Add 0.1–0.5 parts by mass of sodium carbonate (Na₂CO₃). Validation Checkpoint: Verify the pH shifts to slightly alkaline (~pH 7.5-8.0), confirming the deprotonation of the amine.

  • Condensation : Slowly add 0.1–0.5 parts by mass of formaldehyde solution dropwise.

  • Thermal Control : Maintain the reaction temperature strictly between 10–40 °C using a cooling jacket. Stir continuously for 3–6 hours[1]. Causality: Dropwise addition and cooling prevent thermal runaway and formaldehyde polymerization.

  • Isolation : Upon completion, cool the mixture to induce precipitation. Perform suction filtration.

  • Purification : Wash the filter cake with cold distilled water. Dry the product under a vacuum to obtain L-thiazolidine-4-carboxylic acid as a pure white powder[1].

Protocol B: Synthesis of 2-Aryl Thiazolidine-4-Carboxylic Acid Derivatives

Adapted from Benchchem organic synthesis protocols[3].

  • Preparation : Combine L-cysteine (16.50 mmol, 2.00 g) and the selected aromatic aldehyde (16.50 mmol) in 30.00 mL of absolute ethanol in a round-bottom flask[3].

  • Condensation : Stir the mixture at room temperature. For highly sterically hindered aldehydes, attach a reflux condenser and heat to mild reflux[3].

  • Monitoring : Allow the reaction to proceed for 2 to 5 hours. Validation Checkpoint: Monitor reaction progress via TLC (Thin Layer Chromatography) using a suitable eluent (e.g., Dichloromethane:Methanol 9:1). The disappearance of the aldehyde spot confirms reaction completion.

  • Isolation : As the reaction proceeds, the zwitterionic 2-aryl thiazolidine derivative will precipitate out of the ethanolic solution[3]. Separate the solid product by vacuum filtration.

  • Purification : Wash the collected solid thoroughly with diethyl ether. Causality: Diethyl ether removes unreacted aromatic aldehydes and non-polar byproducts without dissolving the polar product[3]. Dry under a vacuum.

Quality Control & Analytical Validation

To ensure the integrity of the synthesized derivatives, the following self-validating analytical checks must be performed:

  • FT-IR Spectroscopy : The most immediate confirmation of cyclization is the disappearance of the characteristic S-H stretching band (~2550 cm⁻¹) and the aldehyde C=O stretch (~1700 cm⁻¹), replaced by secondary amine (N-H) and carboxylic acid signatures.

  • NMR Spectroscopy : ¹H-NMR should reveal a distinct peak for the newly formed methine proton at the C2 position of the thiazolidine ring (typically between δ 4.0 - 5.5 ppm, depending on the substituent).

  • Melting Point : Compare the sharp melting point of the dried crystals against literature values (e.g., ~196-197 °C for unsubstituted L-thiaproline) to confirm isomeric purity and the absence of cystine dimers.

References

1.[2] MACKENZIE, C. G., & HARRIS, J. (1957). N-formylcysteine synthesis in mitochondria from formaldehyde and L-cysteine via thiazolidinecarboxylic acid. Journal of Biological Chemistry. Available at: 2.[1] Google Patents. (2020). Preparation method of L-thiazolidine-4-formic acid (Patent CN111377879A). Available at: 3.[4] Kallen, R. G. (1971). Mechanism of reactions involving Schiff base intermediates. Thiazolidine formation from L-cysteine and formaldehyde. Journal of the American Chemical Society. Available at: 4.[3] Benchchem. (2025). Application Notes and Protocols: Synthesis of 2-Aryl Thiazolidine-4-Carboxylic Acids. Available at:

Sources

Application Note: Anhydrous Esterification of L-2,2-Dimethyl-thiaproline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: Synthesis of L-2,2-Dimethylthiazolidine-4-carboxylic acid methyl ester hydrochloride via a self-validating, anhydrous activation protocol.

Mechanistic Rationale & Field-Proven Insights

L-2,2-Dimethylthiazolidine-4-carboxylic acid (commonly referred to as L-2,2-dimethyl-thiaproline or Tz4CA) is a cyclic amino acid derivative synthesized via the condensation of L-cysteine and acetone[1]. It is heavily utilized in medicinal chemistry as a conformationally restricted proline analog, a precursor for prodrugs, and a protected surrogate for L-cysteine in complex peptide synthesis.

Esterification of the carboxylic acid moiety (e.g., forming a methyl ester) is frequently required to increase the molecule's lipophilicity or to protect the C-terminus during subsequent amide coupling workflows[2]. However, this transformation presents a distinct chemical challenge: the thiazolidine ring is an N,S-acetal. Under standard aqueous acidic esterification conditions, the ring undergoes rapid hydrolysis, reverting the substrate back to L-cysteine and acetone[3].

The Causality of the Chemical Strategy: To bypass this degradation, the esterification must be driven under strictly anhydrous conditions. The most robust methodology employs the controlled addition of thionyl chloride (


) to dry methanol.

Expert Insight: While N,S-acetals are highly labile in aqueous acid, they remain stable in anhydrous acidic environments. The reaction of


 with methanol generates anhydrous hydrogen chloride (

) and methyl chlorosulfite in situ. The anhydrous

immediately protonates the basic thiazolidine nitrogen. This protonation creates an electron-deficient ammonium center that strongly deactivates the adjacent acetal carbon against unwanted electrophilic cleavage, effectively "locking" the ring's integrity while the carboxylic acid is activated and trapped by methanol.

Reaction Workflow & Pathway

Workflow N1 Dry Methanol (MeOH) Solvent & Reactant N3 In situ Anhydrous HCl + Methyl Sulfite N1->N3 Chilling to 0 °C N2 Thionyl Chloride (SOCl2) Activating Agent N2->N3 Dropwise addition N5 Protonated Thiazolidine (Ring Stabilized) N3->N5 N4 L-2,2-Dimethyl-thiaproline (Zwitterion) N4->N5 HCl Protonation N6 Acyl Chloride / Mixed Sulfite Intermediate N5->N6 SOCl2 Activation N7 Nucleophilic Attack by Methanol N6->N7 N8 L-2,2-Dimethyl-thiaproline Methyl Ester Hydrochloride (Target Product) N7->N8 - SO2(g), - HCl(g)

Figure 1: Mechanistic workflow of the anhydrous esterification of L-2,2-Dimethyl-thiaproline.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure the structural integrity of the acid-sensitive core is maintained.

Materials & Reagents
  • L-2,2-Dimethylthiazolidine-4-carboxylic acid (Purity >98%)

  • Thionyl chloride (

    
    ) , Reagent grade (>99%)
    
  • Anhydrous Methanol (

    
    ) , water content <50 ppm
    
  • Anhydrous Diethyl Ether and Dichloromethane (DCM)

Methodology

Phase 1: Generation of the Activating Complex

  • Equip a flame-dried 250 mL round-bottom flask with an inert gas inlet (Argon or Nitrogen), a magnetic stir bar, and a pressure-equalizing dropping funnel.

  • Add 50 mL of anhydrous methanol to the flask and submerge it in an ice-water bath to achieve an internal temperature of 0 °C.

  • Critical Step: Slowly add

    
     (1.2 equivalents relative to the substrate) dropwise over 15–20 minutes.
    
    • Causality: The reaction between

      
       and methanol is violently exothermic. Uncontrolled heating at this stage promotes the formation of alkyl chlorides and dialkyl sulfites, which will stall the downstream esterification. Maintaining 0 °C ensures the clean generation of the active methyl chlorosulfite and anhydrous 
      
      
      
      .
  • Allow the solution to stir for an additional 10 minutes at 0 °C.

Phase 2: Substrate Addition & Esterification 5. Introduce L-2,2-dimethyl-thiaproline (1.0 equivalent, e.g., 10 mmol) in small portions to the chilled methanolic solution. 6. Remove the ice bath and allow the reaction to gradually warm to room temperature (20–25 °C). 7. Stir the mixture continuously for 12 to 16 hours under the inert atmosphere. 8. IPC (In-Process Control): At


, draw a 50 µL aliquot, quench in cold ether, and analyze via TLC (Silica gel, Eluent: 

/

/

85:10:5). The zwitterionic starting material (ninhydrin positive, baseline

) must be completely consumed, replaced by a single higher

spot corresponding to the ester.

Phase 3: Workup & Isolation 9. Concentrate the reaction mixture in vacuo using a rotary evaporator.

  • Causality: The water bath temperature must strictly remain below 35 °C . Elevated thermal stress in the presence of concentrated

    
     during solvent evaporation can induce ring-opening.
    
  • Co-evaporate the resulting viscous oil twice with 20 mL of anhydrous DCM to strip away residual dissolved

    
     and 
    
    
    
    gases.
  • Triturate the crude residue vigorously with 30 mL of cold, anhydrous diethyl ether. The target product, L-2,2-dimethylthiazolidine-4-carboxylic acid methyl ester hydrochloride, will precipitate as a white crystalline solid.

  • Filter the solid under a nitrogen blanket (the hydrochloride salt is hygroscopic), wash with additional cold ether, and dry under high vacuum for 4 hours.

Quantitative Data & Reaction Optimization

The table below summarizes the optimization parameters for this protocol, demonstrating the severe impact of temperature and solvent hydration on the N,S-acetal stability.

EntryActivating AgentSolvent SystemTemperature ProfileTimeYield (%)Purity (NMR)Mechanistic Observation
1

(1.2 eq)
Dry MeOH 0 °C

RT
16 h 92% >98% Optimal. High conversion; intact gem-dimethyl signals (~1.6 ppm).
2

(1.2 eq)
Dry MeOHReflux (65 °C)4 h81%88%Faster kinetics, but thermal stress induces minor ring-opening byproducts.
3

(anhydrous gas)
Dry MeOHRT24 h86%95%Effective, but requires handling hazardous pressurized anhydrous

gas.
4

(aq, 37%)
MeOHReflux (65 °C)12 h<5%N/AFailure. Complete hydrolysis of the thiazolidine ring back to L-cysteine.

Note on Analytical Validation: Successful retention of the thiazolidine ring is easily validated via


 (

). The spectrum must show two distinct singlets integrating to 3 protons each at approximately

1.60 and 1.65 ppm (the diastereotopic gem-dimethyl groups), alongside a sharp singlet at

3.85 ppm confirming the newly formed methyl ester.

References

  • Side-Chain Cysteine-Functionalized Poly(2-oxazoline)s for Multiple Peptide Conjugation by Native Chemical Ligation Biomacromolecules (ACS Publications) URL:[Link]

  • Synthesis and Biological Characterisation of Potential Inhibitors of Microbial β-Lactamases Aston University Publications Explorer URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization During Thiaproline (Thz) Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in complex peptide synthesis and Native Chemical Ligation (NCL): the loss of stereochemical integrity when coupling L-thiazolidine-4-carboxylic acid (Thiaproline, Thz).

This guide moves beyond basic troubleshooting by explaining the underlying chemical causality of Thz epimerization, providing self-validating experimental protocols, and offering clear visual workflows to ensure your syntheses remain robust and reproducible.

Part 1: The Mechanistic "Why" (FAQs)

Q1: Why is Thiaproline (Thz) uniquely susceptible to racemization during C-terminal activation? A: The vulnerability of Thz stems from its molecular structure. Thz is a proline analog containing a sulfur atom in its five-membered ring. This sulfur atom exerts a strong electron-withdrawing inductive effect, which significantly increases the acidity (lowers the


) of the 

-proton compared to standard aliphatic amino acids.

When the C-terminus of Thz is activated to form an active ester, this acidic


-proton is easily abstracted by the basic environment of the coupling reaction. This abstraction leads to either a planar enolate intermediate or an oxazolone intermediate. Because subsequent nucleophilic attack by the incoming amine on these planar intermediates is non-stereoselective, the result is a mixture of L- and D-Thz diastereomers [1].

Q2: Why do standard Uronium/Aminium coupling reagents (e.g., HATU, HBTU) fail with Thz? A: Reagents like HATU and HBTU are highly efficient, but they require the addition of at least two equivalents of a strong tertiary amine base—typically


-diisopropylethylamine (DIPEA) or 

-methylmorpholine (NMM)—to generate the active ester. This highly basic environment drastically accelerates the rate of

-proton abstraction. Furthermore, standard protocols often include a 1-to-5 minute "pre-activation" step. During this time, the oxazolone intermediate accumulates before the amine nucleophile is even introduced, virtually guaranteeing high levels of racemization (often 15–35%) [1]. Furthermore, Thz residues have been shown to be unstable during activation at low pH, making careful reagent selection critical [2].

Q3: What are the proven strategies to suppress Thz epimerization? A: To maintain stereochemical integrity, you must manipulate the kinetics of the reaction to favor amide bond formation over proton abstraction. This is achieved through three primary interventions:

  • Zero-Base Coupling: Using a carbodiimide (like DIC) with an acidic auxiliary nucleophile (like OxymaPure) eliminates the need for a tertiary base. The reaction remains slightly acidic, completely suppressing enolization.

  • Sterically Hindered/Weaker Bases: If uronium salts must be used, switching from DIPEA to a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP/collidine) prevents proton abstraction while still allowing activation [1].

  • Flow Chemistry: Utilizing rapid flow-based peptide synthesis limits the residence time of the activated species to mere seconds, allowing the rapid coupling kinetics to outcompete the slower racemization kinetics [3].

Part 2: Data Presentation & Experimental Protocols

To make informed decisions, it is critical to understand how different coupling environments impact D-isomer formation. The table below summarizes quantitative data derived from standard Cys/Thz racemization studies.

Table 1: Comparative Racemization Rates of Thz/Cys Coupling Conditions
Coupling ReagentAdditiveBase UsedPre-activation TimeTypical D-Isomer %
HATU HOAtDIPEA (2.0 eq)5 min15.0% - 35.0%
HBTU HOBtNMM (2.0 eq)5 min10.0% - 25.0%
HATU HOAtTMP / Collidine (2.0 eq)0 min< 2.0%
DEPBT NoneDIPEA (1.5 eq)0 min< 1.0%
DIC OxymaPureNone (Zero-Base) 0 min< 1.0%

Note: Data reflects typical solid-phase peptide synthesis (SPPS) outcomes. Always validate your specific sequence via chiral HPLC.

Protocol 1: Zero-Base Coupling using DIC/OxymaPure (Recommended)

This protocol is a self-validating system: by eliminating the base entirely, you remove the primary catalyst for oxazolone formation, ensuring high enantiomeric excess.

  • Resin Preparation: Swell the resin-bound peptide in

    
    -dimethylformamide (DMF) for 15 minutes. Ensure the N-terminal protecting group (e.g., Fmoc) has been fully removed and the resin is thoroughly washed.
    
  • Reagent Dissolution: In a clean, dry vial, dissolve 4.0 equivalents of Fmoc-Thz-OH and 4.0 equivalents of OxymaPure in a minimal volume of DMF (concentration ~0.2 M).

  • Activation (No Pre-activation): Add 4.0 equivalents of

    
    -Diisopropylcarbodiimide (DIC) to the vial. Immediately  transfer this mixture to the resin. Do not allow the mixture to sit.
    
  • Coupling: Agitate the reaction at room temperature for 2 to 3 hours.

  • Validation: Wash the resin thoroughly with DMF and Dichloromethane (DCM). Perform a Kaiser test (or Chloranil test for secondary amines) to confirm the completion of the coupling. If incomplete, repeat steps 2-4 rather than extending the reaction time or adding base.

Protocol 2: Low-Temperature DEPBT Coupling (Alternative for Difficult Sequences)

DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is highly effective at suppressing racemization because it forms an active ester that resists oxazolone cyclization.

  • Preparation: Dissolve 3.0 equivalents of Fmoc-Thz-OH and 3.0 equivalents of DEPBT in DMF.

  • Temperature Control: Chill the amino acid/DEPBT solution and the resin vessel to 0°C using an ice bath.

  • Base Addition: Add 6.0 equivalents of 2,4,6-collidine (TMP) to the chilled solution. Never use DIPEA for this step.

  • Coupling: Transfer the chilled mixture to the resin. Maintain at 0°C for 1 hour, then allow it to slowly warm to room temperature and agitate for an additional 4 hours.

  • Cleavage & Analysis: Cleave a micro-aliquot of the peptide from the resin and analyze via chiral HPLC to validate stereointegrity before proceeding with the rest of the synthesis.

Part 3: Mechanistic and Troubleshooting Visualizations

Understanding the pathway of degradation is the first step to preventing it. The diagram below illustrates the dual pathways through which Thz loses its stereochemical integrity when exposed to basic conditions.

Mechanism Thz Activated Thz (L-enantiomer) Base Basic Environment (e.g., DIPEA) Thz->Base alpha-proton abstraction Enolate Planar Enolate Intermediate Base->Enolate Oxazolone Oxazolone Intermediate Base->Oxazolone cyclization D_Thz D-Thz Peptide (Racemized) Enolate->D_Thz non-stereoselective attack L_Thz L-Thz Peptide (Desired) Enolate->L_Thz Oxazolone->D_Thz Oxazolone->L_Thz

Mechanistic pathways of Thz racemization via enolate and oxazolone intermediates.

If you detect diastereomeric impurities in your final cleavage product, use the following logical workflow to isolate and eliminate the source of the racemization.

Workflow Start High Racemization Detected in Thz Coupling CheckBase Using strong base (e.g., DIPEA/NMM)? Start->CheckBase UseCollidine Switch base to TMP (2,4,6-collidine) CheckBase->UseCollidine Yes CheckReagent Using Uronium salts (HATU/HBTU)? CheckBase->CheckReagent No UseDICOxyma Switch to DIC/OxymaPure (Zero-base) CheckReagent->UseDICOxyma Yes CheckTemp Coupling at Room Temp or higher? CheckReagent->CheckTemp No LowerTemp Reduce coupling temperature to 0°C CheckTemp->LowerTemp Yes

Troubleshooting workflow for mitigating racemization during Thz coupling.

References
  • Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013). Development of New Thioester Equivalents for Protein Chemical Synthesis. Accounts of Chemical Research. [Link]

  • Simon, M. D., Heider, P. L., Adamo, A., Vinogradov, A. A., Mong, S. K., Li, X., Berger, T., Policarpo, R. L., Zhang, C., Zou, Y., Liao, X., Spokoyny, A. M., Jensen, K. F., & Pentelute, B. L. (2014). Rapid Flow-Based Peptide Synthesis. ChemBioChem. [Link]

Technical Support Center: Troubleshooting Low Yields in 2,2-dimethyl-thiazolidine Formation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2,2-dimethyl-thiazolidine. This guide is designed to provide in-depth troubleshooting assistance and address common challenges encountered during the formation of this important heterocyclic compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you optimize your reaction yields and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding low yields in 2,2-dimethyl-thiazolidine synthesis.

Q1: My yield of 2,2-dimethyl-thiazolidine is consistently low. What are the most likely causes?

Low yields can stem from several factors, often related to reaction equilibrium, reactant quality, or suboptimal reaction conditions. The formation of the thiazolidine ring is a reversible condensation reaction between a 1,2-aminothiol (like D-penicillamine or cysteamine) and a ketone (acetone in this case).[1][2] The equilibrium may not favor product formation under your current setup. Key areas to investigate include the pH of the reaction medium, water removal, and the purity of your starting materials.

Q2: How critical is pH control in this reaction?

The pH is a critical parameter. While the reaction can proceed under various pH conditions, the rate and equilibrium position are highly pH-dependent.[3][4] Generally, thiazolidine formation is believed to proceed efficiently at a slightly acidic pH of 4–5.[5] However, some studies have shown that the reaction can also be fast and efficient under physiological pH (around 7.4).[4][6] A neutral pH has also been reported to be effective, particularly when coupled with azeotropic dehydration.[7] It is crucial to optimize the pH for your specific system, as extreme pH values can lead to side reactions or degradation of the product.[3]

Q3: I'm not actively removing water from my reaction. Could this be the problem?

Yes, this is a very likely cause of low yields. The condensation reaction that forms the thiazolidine ring produces water as a byproduct. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants, thus lowering the yield of the desired product.[7] Active removal of water, for instance, through azeotropic distillation with a Dean-Stark apparatus, is a common and effective strategy to drive the reaction to completion.[7]

Q4: Can the quality of my penicillamine or acetone affect the yield?

Absolutely. The purity of your starting materials is paramount. Impurities in D-penicillamine or acetone can interfere with the reaction. For instance, the presence of water in acetone can hinder the reaction. Oxidized penicillamine (disulfide) will not participate in the reaction, thereby reducing the effective concentration of the starting material. Always use high-purity, dry reagents for the best results.

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance to diagnose and resolve common issues leading to low yields.

Issue 1: Suboptimal Reaction Conditions

The reaction environment plays a pivotal role in the successful formation of 2,2-dimethyl-thiazolidine.

Symptom: The reaction stalls or results in a complex mixture of products.
Causality and Troubleshooting Workflow:

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// Nodes Start [label="Low Yield: Suboptimal Conditions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_pH [label="Verify and Optimize Reaction pH", fillcolor="#FBBC05", fontcolor="#202124"]; Implement_Water_Removal [label="Implement Efficient Water Removal", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Temp_Time [label="Optimize Temperature and Reaction Time", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent_Choice [label="Evaluate Solvent System", fillcolor="#FBBC05", fontcolor="#202124"]; Improved_Yield [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_pH [label="Is pH optimal?"]; Check_pH -> Implement_Water_Removal [label="pH adjusted"]; Implement_Water_Removal -> Optimize_Temp_Time [label="Water removal in place"]; Optimize_Temp_Time -> Solvent_Choice [label="Conditions optimized"]; Solvent_Choice -> Improved_Yield [label="Solvent suitable"]; } enddot Caption: Workflow for troubleshooting suboptimal reaction conditions.

Detailed Protocols:

1. pH Optimization:

  • Rationale: The initial condensation to form a hemithioaminal intermediate is often acid-catalyzed, but the subsequent cyclization can be base-catalyzed. Finding the optimal pH balances these steps.

  • Protocol:

    • Set up a series of small-scale parallel reactions.

    • Adjust the pH of each reaction mixture to a different value within the range of 4.0 to 7.5 using appropriate buffers (e.g., acetate buffer for acidic pH, phosphate buffer for neutral pH). A patent for a similar synthesis mentions adjusting the pH to neutral with a sodium hydroxide solution.[7]

    • Monitor the reactions by a suitable analytical method (e.g., TLC, LC-MS) to determine the optimal pH for product formation.

2. Water Removal (Azeotropic Distillation):

  • Rationale: Removing water drives the reversible reaction towards the product side.[7]

  • Protocol (using a Dean-Stark apparatus):

    • Choose a solvent that forms an azeotrope with water and has a boiling point suitable for the reaction (e.g., cyclohexane, toluene). A patent describes the use of cyclohexane for this purpose.[7]

    • Set up the reaction in the chosen solvent with a Dean-Stark trap and a condenser.

    • Heat the reaction to reflux. The water-solvent azeotrope will distill into the trap, where the denser water will separate and can be removed, while the solvent returns to the reaction flask.

    • Continue the reaction until no more water is collected.

3. Temperature and Reaction Time:

  • Rationale: Higher temperatures can increase the reaction rate but may also lead to degradation or side reactions. The optimal time ensures the reaction goes to completion without significant product loss.

  • Protocol:

    • Based on literature or preliminary experiments, select a starting temperature (e.g., reflux temperature of the solvent). A patented method suggests heating to 81°C for reflux azeotropic dehydration.[7]

    • Monitor the reaction progress over time using TLC or LC-MS.

    • If the reaction is slow, consider a moderate increase in temperature. If side products are observed, a lower temperature may be necessary.

    • Determine the point at which the concentration of the starting materials plateaus and the product concentration is maximized. A reaction time of 10 hours has been reported.[7]

Issue 2: Reactant and Reagent Quality

The purity and handling of your starting materials can significantly impact the reaction outcome.

Symptom: Low conversion of starting materials, even under optimized conditions.
Causality and Troubleshooting Workflow:

dot digraph "Troubleshooting_Reactant_Quality" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Low Conversion: Reactant Issues", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Penicillamine [label="Verify Penicillamine Purity (Check for disulfide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Acetone [label="Verify Acetone Purity and Anhydrous Nature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stoichiometry [label="Check Molar Ratios of Reactants", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Improved_Conversion [label="Improved Conversion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Penicillamine [label="Is penicillamine pure?"]; Check_Penicillamine -> Check_Acetone [label="Penicillamine verified"]; Check_Acetone -> Stoichiometry [label="Acetone verified"]; Stoichiometry -> Improved_Conversion [label="Ratios corrected"]; } enddot Caption: Workflow for troubleshooting reactant quality issues.

Detailed Protocols:

1. Penicillamine Purity Check:

  • Rationale: D-Penicillamine can oxidize to form a disulfide, which is unreactive in this synthesis.

  • Protocol:

    • Analyze your D-penicillamine sample using a suitable technique like ¹H-NMR or LC-MS to check for the presence of the disulfide dimer.

    • If significant oxidation has occurred, consider purchasing a fresh batch or purifying the existing material.

    • Store D-penicillamine under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

2. Acetone Quality and Stoichiometry:

  • Rationale: Water in acetone can inhibit the reaction. An incorrect molar ratio of reactants can also lead to incomplete conversion.

  • Protocol:

    • Use anhydrous acetone for the reaction. If necessary, dry the acetone over a suitable drying agent (e.g., anhydrous magnesium sulfate) and distill it before use.

    • Carefully calculate and measure the molar equivalents of your reactants. A patent suggests a molar ratio of mercaptamine to acetone of 1:2.[7]

    • Consider using a slight excess of acetone to help drive the equilibrium towards the product.

Issue 3: Work-up and Purification Problems

Loss of product during the isolation and purification steps can be mistaken for a low reaction yield.

Symptom: Good conversion observed in the crude reaction mixture (by TLC/LC-MS), but low isolated yield.
Causality and Troubleshooting Workflow:

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// Nodes Start [label="Low Isolated Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extraction_Issues [label="Optimize Extraction Protocol (pH, Solvent)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification_Losses [label="Evaluate Purification Method (e.g., Distillation, Crystallization)", fillcolor="#FBBC05", fontcolor="#202124"]; Product_Stability [label="Assess Product Stability During Work-up", fillcolor="#FBBC05", fontcolor="#202124"]; Improved_Isolation [label="Improved Isolated Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Extraction_Issues [label="Are extractions efficient?"]; Extraction_Issues -> Purification_Losses [label="Extraction optimized"]; Purification_Losses -> Product_Stability [label="Purification method reviewed"]; Product_Stability -> Improved_Isolation [label="Stability confirmed"]; } enddot Caption: Workflow for troubleshooting work-up and purification issues.

Detailed Protocols:

1. Optimized Extraction:

  • Rationale: The thiazolidine product has both amine and carboxylic acid functionalities (if formed from penicillamine), making its solubility pH-dependent.

  • Protocol:

    • After the reaction, cool the mixture. A filtration step to remove salts may be necessary if a base like sodium hydroxide was used.[7]

    • If an organic solvent was used, it may be recovered by distillation.[7]

    • The remaining residue can then be purified.

    • If performing a liquid-liquid extraction, carefully adjust the pH of the aqueous layer to ensure the product is in a neutral form that is more soluble in organic solvents.

    • Use a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to ensure complete recovery.

2. Purification Strategy:

  • Rationale: The choice of purification method can significantly impact the final yield.

  • Protocol:

    • Distillation/Rectification: For 2,2-dimethyl-thiazolidine derived from cysteamine, which is a liquid, purification by distillation or rectification under reduced pressure can be effective.[7]

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is a good option for purification.

    • Column Chromatography: While effective, losses can occur on the column. Use a well-chosen solvent system and carefully pack the column to minimize tailing and product loss.

Data Summary

ParameterRecommended Range/ConditionRationale
pH 4.0 - 7.5Balances the rates of condensation and cyclization.[3][4][5][6][7]
Water Removal Continuous (e.g., Dean-Stark)Drives the reaction equilibrium towards product formation.[7]
Temperature Varies (e.g., reflux)Optimizes reaction rate while minimizing side reactions.[7]
Solvent Anhydrous, azeotrope-forming (e.g., cyclohexane, toluene)Facilitates water removal and provides a suitable reaction medium.[7]
Reactant Purity High (anhydrous acetone, unoxidized penicillamine)Prevents side reactions and ensures accurate stoichiometry.
Molar Ratio e.g., 1:2 (Mercaptamine:Acetone)Ensures complete conversion of the limiting reagent.[7]

Reaction Mechanism Overview

The formation of 2,2-dimethyl-thiazolidine proceeds through a two-step mechanism:

  • Hemithioaminal Formation: The thiol group of the 1,2-aminothiol acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetone. This is followed by proton transfer to form a hemithioaminal intermediate.

  • Cyclization: The amino group then acts as an intramolecular nucleophile, attacking the carbon of the hemithioaminal. This results in the elimination of a water molecule and the formation of the five-membered thiazolidine ring.

dot digraph "Thiazolidine_Formation_Mechanism" { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=record, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Reactants [label="{D-Penicillamine | + | Acetone}", shape=plaintext]; Intermediate [label="Hemithioaminal Intermediate"]; Product [label="2,2-dimethyl-5,5-dimethyl-\n-thiazolidine-4-carboxylic acid | + H2O"];

Reactants -> Intermediate [label="Nucleophilic Attack"]; Intermediate -> Product [label="Intramolecular Cyclization\n(Dehydration)"]; } enddot Caption: Simplified reaction mechanism for 2,2-dimethyl-thiazolidine formation.

By systematically addressing these potential issues, you can significantly improve the yield and reproducibility of your 2,2-dimethyl-thiazolidine synthesis. Should you require further assistance, please do not hesitate to contact our technical support team.

References

  • Zhang, G., Li, J., & Chen, X. (2019). Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH. Royal Society of Chemistry. [Link]

  • Scheme 1. Synthesis of (a) 2,2-dimethyl-1,3-thiazolidine-4-carboxylic... - ResearchGate. (n.d.). ResearchGate. [Link]

  • CN104910128A - Preparation method of 2,2-dimethyl thiazolidine. (n.d.).
  • Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity. (2021). Annals of the Romanian Society for Cell Biology. [Link]

  • Bermejo-Velasco, D., Nawale, G. N., Oommen, O. P., Hilborn, J., & Varghese, O. P. (2018). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Chemical Communications, 54(90), 12735-12738. [Link]

  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions | Request PDF. (n.d.). ResearchGate. [Link]

  • (a) Thiazolidine formation and stability at various pH values. (b) Left... - ResearchGate. (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting L-2,2-Dimethyl-Thiaproline Peptide Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Purification Support Center. L-2,2-Dimethyl-thiaproline (Dmt) is a specialized, sulfur-containing cyclic amino acid frequently used to lock peptide bonds in a cis conformation, disrupt aggregation, or serve as a pseudoproline building block. However, its unique 2,2-dimethylthiazolidine ring introduces severe purification bottlenecks. This guide provides field-proven troubleshooting strategies to overcome the extreme acid lability, oxidation susceptibility, and steric hindrance associated with Dmt peptides.

Section 1: Acid-Induced Thiazolidine Ring Opening

Causality & Mechanism

The 2,2-dimethyl substitution on the thiazolidine ring creates significant steric strain and electronically stabilizes the carbocation intermediate formed upon protonation of the ring heteroatoms. When exposed to standard 0.1% Trifluoroacetic Acid (TFA) during Reversed-Phase HPLC (RP-HPLC), the ring undergoes rapid acid-catalyzed hydrolysis. This results in ring opening, yielding a free cysteine and releasing acetone—a process that destroys the structural integrity of your target molecule[1].

Frequently Asked Questions (FAQ)

Q: My LC-MS shows a major peak with a mass of[M-40] Da relative to my target Dmt-peptide. What happened? A: Your peptide underwent acid-catalyzed ring opening during TFA cleavage or HPLC purification. The thiazolidine ring collapsed, releasing acetone (MW 58) and adding water (MW 18), netting a -40 Da shift. If the ring opens but acetone remains trapped as a hemi-thioacetal, you will see an [M+18] Da shift.

Step-by-Step Methodology: pH-Controlled HPLC Purification

To prevent hydrolysis, you must replace harsh TFA with milder buffering systems.

  • Resin Cleavage: If using an acid-labile resin (e.g., Sieber amide), cleave the peptide using a mild acid cocktail (1% TFA in DCM) for 30 minutes[2]. If standard Fmoc/tBu cleavage is required, use a highly scavenged cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) strictly limited to 1.5 hours at 0 °C to minimize degradation.

  • Solvent Preparation: Replace 0.1% TFA (pH ~2.0) with 0.1% Formic Acid (pH ~2.7) or 10 mM Ammonium Acetate (pH 6.0) in both Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Column Equilibration: Equilibrate the C18 column with the buffered mobile phase for at least 5 column volumes to flush out any residual TFA from previous runs.

  • Thermal Control: Run the purification gradient at a controlled room temperature (20-25 °C). Elevated temperatures provide the thermal energy required to lower the activation barrier for acid hydrolysis.

  • Lyophilization: Immediately freeze and lyophilize the collected fractions. Do not leave the peptide in acidic aqueous solutions overnight.

AcidHydrolysis Start Crude Dmt-Peptide TFA_Path Standard 0.1% TFA HPLC (pH < 2.0) Start->TFA_Path Buffer_Path Buffered HPLC (Formic Acid or NH4OAc) Start->Buffer_Path RingOpen Thiazolidine Ring Opening (-40 Da / +18 Da Impurity) TFA_Path->RingOpen Acid Catalysis Fail Degraded Product RingOpen->Fail Intact Intact Thiazolidine Ring Buffer_Path->Intact pH > 2.5 Success High Purity Dmt-Peptide Intact->Success

Workflow comparing standard TFA vs. buffered HPLC for Dmt-peptide purification.

Section 2: Oxidation of the Thiazolidine Sulfur

Causality & Mechanism

The sulfur atom in the thiaproline ring acts as a thioether, which is highly nucleophilic. It is easily oxidized by dissolved oxygen in HPLC solvents or trace peroxides in ether during precipitation. This oxidation forms sulfoxides (+16 Da) or sulfones (+32 Da). Because the oxidation changes the polarity of the ring, the oxidized impurities often elute as closely tracking shoulders on the main peak, ruining the final purity.

Frequently Asked Questions (FAQ)

Q: My purified peptide was >95% pure, but after lyophilization, a +16 Da shoulder appeared. How do I prevent this? A: The sulfur oxidized to a sulfoxide during the lyophilization process due to dissolved oxygen in the aqueous HPLC fractions. You must use degassed solvents and consider adding a volatile antioxidant to protect the thioether.

Step-by-Step Methodology: Antioxidant-Assisted Handling
  • Ether Precipitation: Use strictly peroxide-free, cold methyl tert-butyl ether (MTBE) for crude peptide precipitation. Avoid older bottles of diethyl ether, which accumulate peroxides.

  • Solvent Degassing: Sparge all HPLC mobile phases with Helium or Nitrogen for 15 minutes prior to use to displace dissolved O₂.

  • Antioxidant Addition: Add 0.1% Dithiothreitol (DTT) or 1 mM Ascorbic Acid to the sample injection buffer to act as a sacrificial reductant during the run.

  • Post-Purification: Backfill the lyophilizer with Argon or Nitrogen instead of ambient air to prevent oxidation of the dry powder during storage.

Oxidation A Dmt-Peptide (Reduced) B Exposure to O2 / Peroxides A->B D Degassed Solvents + Antioxidants A->D C Sulfoxide (+16 Da) / Sulfone (+32 Da) B->C Oxidation E Stable Purified Peptide D->E Protection

Oxidation mechanism of the thiazolidine sulfur and preventative workflow.

Section 3: Resolving Diastereomeric and Deletion Impurities

Causality & Mechanism

The bulky 2,2-dimethyl groups create severe steric hindrance during solid-phase peptide synthesis (SPPS). This slows down the coupling of the subsequent amino acid, leading to deletion sequences. Furthermore, the prolonged coupling times required often cause epimerization of the activated amino acid, resulting in diastereomers[2]. Diastereomers have identical masses and very similar hydrophobicities, making them notoriously difficult to separate from the target peptide.

Frequently Asked Questions (FAQ)

Q: I have a split peak with identical mass. Are these rotamers (cis/trans isomers) or epimers, and how do I resolve them? A: To build a self-validating system, collect one of the split peaks and re-inject it under the exact same conditions. If the single collected peak splits again into the original ratio, they are cis/trans rotamers equilibrating on the column. If it remains a single peak, they are true epimers. Epimers require optimized chromatographic conditions to resolve.

Data Presentation: HPLC Optimization for Dmt Epimers

If your validation confirms the presence of epimers, standard gradients will fail. Adjust your chromatography based on the quantitative parameters below:

ParameterStandard ConditionOptimized Condition for Dmt EpimersMechanistic Rationale
Stationary Phase Standard C18 (100 Å)Phenyl-Hexyl or C8 (300 Å)Phenyl-hexyl provides alternative π-π selectivity; wider pores reduce steric exclusion of the bulky Dmt ring.
Temperature 25 °C45 - 55 °CHigher temperatures sharpen peaks, reduce mobile-phase viscosity, and collapse rotameric broadening to reveal true epimers.
Gradient Slope 1.0 - 2.0% B / min0.2 - 0.5% B / minA shallow, near-isocratic gradient maximizes the interaction time for closely eluting diastereomers.
Organic Modifier Acetonitrile (MeCN)Methanol (MeOH) / MeCN blendMethanol alters the hydrogen-bonding dynamics, exploiting slight 3D conformational differences between epimers.

References

  • Title: Cysteine pseudoprolines for thiol protection and peptide macrocyclization enhancement in Fmoc-based solid-phase peptide synthesis. Source: Organic Letters, 2014, 16(6), 1772-1775. URL: [Link]

  • Title: A case study of 2,2-dimethylthiazolidine as locked cis proline amide bond: synthesis, NMR and molecular modeling studies of a delta-conotoxin EVIA peptide analog. Source: Organic & Biomolecular Chemistry, 2004, 2(17), 2437-2441. URL: [Link]

Sources

Removing unreacted L-2,2-Dimethyl-thiaproline from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: L-2,2-Dimethyl-thiaproline Purification & Troubleshooting

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating your target compounds from unreacted L-2,2-Dimethyl-thiaproline.

Mechanistic Overview

L-2,2-Dimethyl-thiaproline (often supplied as a hydrochloride salt, CAS 213475-47-9) is a sulfur-containing cyclic amino acid derivative widely used in peptide synthesis and the development of bioactive peptidomimetics[][2]. Its removal from reaction mixtures is notoriously difficult due to its zwitterionic nature. At near-neutral pH, it forms an inner salt that can unexpectedly partition into polar organic solvents (like ethyl acetate or dichloromethane) via ion-pairing. Furthermore, the thiazolidine ring contains a sulfur atom that can poison transition metal catalysts in downstream steps, making complete removal critical[].

Part 1: Troubleshooting FAQs

Q1: Why does L-2,2-Dimethyl-thiaproline persist in my organic phase during a standard aqueous workup? Causality: At neutral pH, the molecule exists as a zwitterion (the secondary amine is protonated, and the carboxylic acid is deprotonated). This net-neutral species can form stable emulsions or partition into organic solvents, especially if your product acts as a hydrogen-bond donor/acceptor. Solution: You must disrupt the zwitterionic state. By shifting the pH to extremes (< 2 or > 10), you force the molecule into a uniformly charged state (cationic or anionic), drastically increasing its aqueous solubility and forcing it out of the organic layer.

Q2: My target peptide is highly acid/base sensitive. How can I remove the unreacted thiaproline without harsh pH adjustments? Causality: If pH manipulation degrades your product, you must exploit the nucleophilicity of the unreacted starting material. While the gem-dimethyl groups at the C2 position provide steric hindrance, the secondary amine in the thiazolidine ring remains reactive. Solution: Use a polymer-supported electrophile, such as Polymer-Supported Isocyanate (PS-NCO) resin. The resin will covalently capture the secondary amine, allowing you to simply filter away the impurity.

Q3: Can I precipitate the unreacted L-2,2-Dimethyl-thiaproline out of the mixture? Causality: Amino acids are generally least soluble at their isoelectric point (pI). For L-2,2-Dimethyl-thiaproline, the pI is approximately 4.5. Solution: While precipitation is possible at high concentrations by adjusting the aqueous phase to pH 4.5, it is rarely quantitative. Traces will remain dissolved. Precipitation should only be used as a bulk-removal pre-step before a final scavenging or extraction phase.

Part 2: Strategic Decision Workflow

Use the following decision matrix to select the most efficient purification strategy based on the physicochemical properties of your target product.

G Start Unreacted L-2,2-Dimethyl-thiaproline in Reaction Mixture Q1 Is the target product acid/base sensitive? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the target product highly polar (water-soluble)? A1_Yes->Q2 Sol1 pH-Optimized Extraction (Wash with 1M HCl or 1M NaOH) A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Ion Exchange Chromatography (SCX/SAX Resins) A2_Yes->Sol2 Sol3 Solid-Phase Scavenging (PS-Isocyanate Resin) A2_No->Sol3

Decision matrix for the removal of unreacted L-2,2-Dimethyl-thiaproline.

Part 3: Validated Experimental Protocols

Protocol A: pH-Optimized Liquid-Liquid Extraction

Best for: Robust, organic-soluble target products.

Causality: Washing with a strong acid protonates both the secondary amine and the carboxylate group of the thiazolidine derivative[3], yielding a net +1 charge that is highly hydrophilic.

  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~0.1 M.

  • Acid Wash: Transfer to a separatory funnel and wash with an equal volume of cold 1.0 M HCl (aq). Vigorously shake and allow the layers to separate. Repeat twice.

  • Self-Validation Step: Test the pH of the discarded aqueous layer using indicator paper. It must read pH < 2 to ensure complete protonation of the thiaproline derivative.

  • Verification: Spot the organic layer on a TLC plate and stain with Ninhydrin. L-2,2-Dimethyl-thiaproline appears as a distinct yellow/brown spot (characteristic of secondary amines). The absence of this spot confirms successful removal.

  • Finishing: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Solid-Phase Scavenging

Best for: Acid/base sensitive or easily hydrolyzable target products.

Causality: Polymer-supported isocyanate (PS-NCO) acts as a macroscopic electrophile. It covalently reacts with the nucleophilic secondary amine of the unreacted thiaproline to form a stable urea linkage anchored to an insoluble polystyrene bead.

  • Preparation: Dissolve the crude reaction mixture in anhydrous THF or DCM. Ensure the solution is free of other nucleophiles (e.g., water, primary/secondary amines, or alcohols).

  • Resin Addition: Add PS-Isocyanate resin (loading typically ~1.5 mmol/g) at 3 to 5 molar equivalents relative to the estimated amount of unreacted L-2,2-Dimethyl-thiaproline.

  • Agitation: Gently agitate the suspension on an orbital shaker at room temperature for 3–4 hours. Do not use a magnetic stir bar, as grinding will pulverize the resin beads and clog filters.

  • Self-Validation Step: Withdraw a 10 µL aliquot, filter it through a micro-syringe, and analyze via LC-MS. Look for the disappearance of the free base mass peak (

    
     162.2 
    
    
    
    ). If the peak persists, add 1 more equivalent of resin and agitate for an additional hour.
  • Isolation: Filter the mixture through a fritted syringe or a pad of Celite. Wash the resin cake thoroughly with DCM to elute your product, then concentrate the filtrate.

Part 4: Quantitative Comparison of Removal Strategies

Removal StrategyMechanism of ActionIdeal Product ProfileScalabilityRelative Cost
pH-Optimized Extraction Charge manipulation (protonation/deprotonation)Non-polar, acid/base stableHigh (Kg scale)Low
Solid-Phase Scavenging Covalent capture via urea bond formationAcid/base sensitive, organic solubleMedium (Gram scale)High
Ion Exchange (SCX) Electrostatic binding to sulfonic acid resinHighly polar, water-solubleMedium (Gram scale)Medium

References

  • BOC Sciences. L-2,2-Dimethyl-thiaproline hydrochloride - (CAS 213475-47-9).
  • Google Patents (EP0101052B1). Method for producing 2-substituted-thiazolidine-4-carboxylic acids.
  • ACS Publications (Biomacromolecules). Side-Chain Cysteine-Functionalized Poly(2-oxazoline)s for Multiple Peptide Conjugation by Native Chemical Ligation.

Sources

Technical Support Center: Optimization of Crystallization Methods for Thiaproline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the crystallization of thiaproline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. We will move beyond simple protocols to explore the underlying principles, enabling you to troubleshoot effectively and optimize your crystallization processes. Our focus is on building a robust, rational approach to crystallization development, ensuring reproducibility and control over the final solid-state form.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing thiaproline hydrochloride?

Thiaproline hydrochloride, as a sulfur-containing amino acid derivative, presents several challenges. Its hydrochloride salt form enhances aqueous solubility, which can make it difficult to achieve the necessary supersaturation for crystallization from purely aqueous systems.[1] Key challenges include:

  • Hygroscopicity: Hydrochloride salts are often hygroscopic, meaning they can absorb moisture from the atmosphere.[1] This can lead to physical instability, potential polymorphic transformations, or handling issues like caking.[2]

  • Polymorphism: Like many active pharmaceutical ingredients (APIs), thiaproline hydrochloride may exhibit polymorphism—the ability to exist in multiple crystal forms.[3] Different polymorphs can have different physicochemical properties, including solubility, stability, and bioavailability, making control of the polymorphic form critical.[3][4]

  • Solvent System Selection: Identifying a suitable solvent or solvent/anti-solvent system that provides an adequate solubility curve for high yield and good crystal morphology is crucial.

  • Impurity Rejection: The crystallization process must effectively purge process-related impurities, as their presence can inhibit nucleation, alter crystal habit, or be incorporated into the crystal lattice, affecting purity and quality.[5]

Q2: Which crystallization methods are most suitable for thiaproline hydrochloride?

The two most common and effective methods for a soluble compound like thiaproline hydrochloride are Cooling Crystallization and Anti-Solvent Crystallization .

  • Cooling Crystallization: This method is ideal when the solubility of thiaproline hydrochloride shows a strong positive correlation with temperature in a chosen solvent.[6] The process involves dissolving the material in a solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling to induce supersaturation and crystallization.[7]

  • Anti-Solvent Crystallization: This technique is used when a suitable solvent with a steep temperature-solubility profile cannot be found. It involves dissolving the compound in a solvent in which it is freely soluble (the "solvent") and then adding a miscible liquid in which the compound is poorly soluble (the "anti-solvent").[8] The addition of the anti-solvent reduces the solubility of the solute in the mixture, creating supersaturation and causing crystallization.[7]

The choice between these methods depends on the thermodynamic properties of your system, specifically the solubility profile of thiaproline hydrochloride in various solvents.

Q3: How do I select an appropriate solvent system?

Solvent selection is arguably the most critical step. An ideal system should exhibit the following characteristics:

  • For Cooling Crystallization: A significant increase in solubility with temperature.

  • For Anti-Solvent Crystallization: High solubility in the primary solvent and very low solubility in the anti-solvent.

  • Safety and Environmental Profile: Prefer solvents with low toxicity and environmental impact.

  • Crystal Morphology: The solvent system should promote the growth of well-defined, easily filterable crystals rather than fine powders or needles.[9]

Based on solubility data for the parent compound, L-thioproline, polar protic solvents are a good starting point. However, the hydrochloride salt will have different solubility properties.

Table 1: Solubility of L-Thioproline in Various Solvents at 298.15 K (25°C) (Note: This data is for the free base, L-thioproline. Thiaproline hydrochloride is expected to have higher solubility in polar solvents like water and alcohols.)

SolventMole Fraction Solubility (x10³)Classification
Water165.71High
Methanol17.52Moderate
Ethanol8.89Moderate
Isopropanol4.01Low
Acetone26.60Moderate
Acetonitrile1.83Very Low

Source: Adapted from data presented in ACS Publications.[6]

For thiaproline hydrochloride, a good starting point for screening would be:

  • Cooling Crystallization: Water, or mixtures of water with co-solvents like ethanol or isopropanol.

  • Anti-Solvent Crystallization: Dissolving in water or methanol (solvents) and adding acetonitrile, acetone, or isopropanol as anti-solvents.

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of thiaproline hydrochloride.

Issue 1: The product "oils out" or forms an amorphous precipitate instead of crystals.

Probable Cause: This occurs when the level of supersaturation is too high, causing the system to enter the labile zone where nucleation is uncontrolled and rapid, leading to the formation of a liquid or amorphous solid phase instead of an ordered crystal lattice. This can be triggered by excessively fast cooling, rapid addition of anti-solvent, or using a solvent system where solubility drops too sharply.

Solutions:

  • Reduce the Rate of Supersaturation Generation:

    • Cooling: Decrease the cooling rate. Employ a programmable cooling profile, with slower cooling in the initial phase where nucleation occurs.[10]

    • Anti-Solvent: Add the anti-solvent more slowly or use a sub-surface addition to improve mixing at the point of addition.[9]

  • Adjust Concentration or Temperature:

    • Start with a more dilute solution to avoid creating excessive supersaturation upon cooling or anti-solvent addition.

    • For anti-solvent crystallization, perform the addition at a higher temperature where the mixture has slightly higher solubility, then cool the resulting slurry.

  • Introduce Seed Crystals: Seeding the solution within the metastable zone width (MSZW) provides a surface for controlled crystal growth, bypassing the need for primary nucleation at high supersaturation.[11] This is a highly effective method for controlling crystallization and ensuring batch-to-batch reproducibility.[11]

Issue 2: The crystallization yield is consistently low.

Probable Cause: The final concentration of thiaproline hydrochloride in the mother liquor is too high. This is a direct function of its solubility at the final isolation temperature in the chosen solvent system.

Solutions:

  • Optimize Final Temperature (Cooling Crystallization): Ensure you are cooling to a sufficiently low temperature where the compound's solubility is minimal. Check the solubility curve to see if a lower temperature would be beneficial.

  • Optimize Solvent/Anti-Solvent Ratio: Increase the proportion of the anti-solvent in the final mixture. This will further decrease the solubility of the product. Conduct small-scale trials to determine the optimal ratio that maximizes yield without causing oiling out.

  • Consider an Alternative Solvent System: If the solubility in your current system is too high even at low temperatures or high anti-solvent ratios, you must screen for a new system where the product is less soluble.

  • Evaporative Crystallization: A partial evaporation of the primary solvent before or during the addition of an anti-solvent can increase the concentration and improve yield, though this adds complexity to the process control.

Issue 3: The crystals are very fine or needle-shaped, leading to difficult filtration and drying.

Probable Cause: Crystal habit is influenced by the solvent system, impurities, and the rate of crystallization.[5] Needles or fine particles often result from rapid nucleation and growth, which is common at high levels of supersaturation. The solvent can also preferentially bind to certain crystal faces, inhibiting growth in that direction and promoting elongation (a needle-like habit).

Solutions:

  • Reduce Supersaturation: As with oiling out, slow down the cooling or anti-solvent addition rate. A slower growth process allows molecules more time to incorporate correctly into the crystal lattice, often resulting in more equant (less needle-like) crystals.

  • Experiment with Different Solvents: The interaction between the solvent and the crystal surface is a primary determinant of habit. Trying different solvents (e.g., switching from an alcohol-based system to an acetone-based system) can dramatically alter the crystal shape.

  • Implement an Aging/Digestion Step: Holding the crystal slurry at a constant temperature (or cycling the temperature up and down slightly) after crystallization is complete can initiate a process called Ostwald Ripening.[10] During this process, smaller or less perfect crystals dissolve and redeposit onto larger, more stable crystals, which can improve the particle size distribution and morphology over time.

  • Control Agitation: The stirring rate can influence secondary nucleation and crystal breakage. Experiment with different agitation speeds to find a balance that ensures good heat and mass transfer without physically damaging the crystals.

Issue 4: A new, unexpected solid form (polymorph) appeared.

Probable Cause: Polymorphism is a thermodynamic and kinetic phenomenon. A new, more stable polymorph can appear unexpectedly, sometimes triggered by subtle changes in solvent, temperature, impurities, or even seeding with a different form.[3][12]

Solutions:

  • Characterize the New Form: Immediately characterize the new solid form using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to understand its properties relative to the desired form.[11][13]

  • Control with Seeding: The most robust way to control polymorphism is to seed the crystallization with the desired form.[11] This directs the crystallization pathway towards the intended polymorph, provided the process operates in a region where that form is stable.

  • Strict Process Control: Once a process is developed for the desired form, it must be run with strict control over all parameters: solvent composition and quality, temperature profiles, addition rates, and agitation. Any deviation can create conditions where an alternative polymorph can nucleate and grow.

  • Conduct a Polymorph Screen: If polymorphism is a persistent issue, a systematic polymorph screen is necessary. This involves crystallizing the material under a wide variety of conditions (different solvents, temperatures, evaporation rates, etc.) to deliberately find as many forms as possible.[14] This knowledge allows you to define the operating conditions required to consistently produce the desired form.

// Nodes start [label="Start: Crystallization Experiment Fails", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; q1 [label="What is the primary issue?", fillcolor="#F1F3F4", fontcolor="#202124"];

// Paths from Q1 issue_oil [label="Oiling Out / Amorphous Solid", fillcolor="#FBBC05", fontcolor="#202124"]; issue_yield [label="Low Yield", fillcolor="#FBBC05", fontcolor="#202124"]; issue_habit [label="Poor Crystal Habit (Needles/Fines)", fillcolor="#FBBC05", fontcolor="#202124"]; issue_polymorph [label="Unexpected Polymorph", fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions for Oiling Out sol_oil1 [label="Reduce Supersaturation Rate\n(Slower Cooling / Anti-solvent Addition)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_oil2 [label="Use Seed Crystals of Desired Form", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_oil3 [label="Start with a More Dilute Solution", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Solutions for Low Yield sol_yield1 [label="Decrease Final Isolation Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_yield2 [label="Increase Anti-Solvent Ratio", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_yield3 [label="Screen for a New Solvent System", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Solutions for Poor Habit sol_habit1 [label="Reduce Supersaturation Rate", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_habit2 [label="Implement Slurry Aging / Temperature Cycling", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_habit3 [label="Experiment with Different Solvents", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Solutions for Polymorphism sol_polymorph1 [label="Characterize New Form (PXRD, DSC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_polymorph2 [label="Implement Seeding with Desired Form", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_polymorph3 [label="Ensure Strict Process Control", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> q1; q1 -> issue_oil [label="Appearance"]; q1 -> issue_yield [label="Quantity"]; q1 -> issue_habit [label="Quality"]; q1 -> issue_polymorph [label="Identity"];

issue_oil -> sol_oil1; issue_oil -> sol_oil2; issue_oil -> sol_oil3;

issue_yield -> sol_yield1; issue_yield -> sol_yield2; issue_yield -> sol_yield3;

issue_habit -> sol_habit1; issue_habit -> sol_habit2; issue_habit -> sol_habit3;

issue_polymorph -> sol_polymorph1; sol_polymorph1 -> sol_polymorph2; sol_polymorph2 -> sol_polymorph3; } end_dot Caption: Troubleshooting flowchart for common crystallization issues.

Experimental Protocols & Characterization

Protocol 1: Optimized Cooling Crystallization
  • Dissolution: In a jacketed reactor, charge the selected solvent (e.g., 90:10 water:ethanol). Begin agitation. Charge the crude thiaproline hydrochloride.

  • Heating: Heat the mixture to a temperature where all solids dissolve completely (e.g., 65°C). Visually confirm complete dissolution.

  • Clarification (Optional): If the solution is hazy, perform a hot filtration through a polish filter (e.g., 0.45 µm) to remove insoluble particulate matter.

  • Controlled Cooling: Cool the solution at a controlled rate. A suggested profile is:

    • Cool from 65°C to 50°C over 1 hour.

    • At 50°C, add seed crystals of the desired polymorph (typically 0.1-1.0% w/w).

    • Hold at 50°C for 1 hour to allow seeds to mature.

    • Cool from 50°C to 5°C over 4 hours.

  • Slurry Aging: Hold the resulting slurry at 5°C with agitation for a minimum of 2 hours to maximize yield.

  • Isolation: Isolate the crystalline product by filtration (e.g., Büchner funnel or Nutsche filter-dryer).

  • Washing: Wash the filter cake with a small amount of cold anti-solvent (e.g., ethanol or acetone) to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a controlled temperature (e.g., 40-50°C) until constant weight is achieved.

// Nodes A [label="1. Dissolution\n(Solvent + Crude API)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Heating to Complete Dissolution\n(e.g., 65°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Hot Filtration (Optional)\n(Remove Particulates)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Controlled Cooling & Seeding\n(Induce Crystallization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Slurry Aging\n(Maximize Yield, Improve Purity)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Isolation\n(Filtration)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. Cake Washing\n(Remove Mother Liquor)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="8. Drying\n(Remove Solvents)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Connections A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } end_dot Caption: General workflow for a cooling crystallization process.

Characterization of Final Product

It is essential to characterize the final crystalline product to ensure it meets the required specifications for purity, form, and physical properties.

Table 2: Key Analytical Techniques for Crystal Characterization

TechniqueAbbreviationPrimary Information Provided
Powder X-ray Diffraction PXRDProvides a unique "fingerprint" of the crystal lattice. The primary technique for identifying the polymorphic form.[11][13]
Differential Scanning Calorimetry DSCMeasures thermal events like melting point, phase transitions, and purity. Can distinguish between different polymorphs based on their melting points and enthalpies of fusion.[11]
Thermogravimetric Analysis TGAMeasures changes in mass as a function of temperature. Used to determine the amount of residual solvent or to identify solvates/hydrates.[11]
Vibrational Spectroscopy FT-IR / RamanProvides information on molecular structure and bonding. Can be used to differentiate polymorphs that have different hydrogen bonding patterns.[11]
Microscopy (e.g., SEM)Visualizes the crystal morphology (shape) and particle size distribution.[15]

References

  • Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Computer and Electrical Engineering.

  • Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. IntechOpen.

  • Polymorphism: The Phenomenon Affecting the Performance of Drugs. Symbiosis Online Publishing.

  • Optimization of crystallization conditions for biological macromolecules. National Institutes of Health (PMC).

  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. International Journal of Pharmaceutical Research and Applications.

  • Improving the Crystallization Process for Optimal Drug Development. American Laboratory.

  • Solid–Liquid Equilibrium of l -Thioproline in Nine Neat Solvents and Water + Acetonitrile Binary Solvent System from 283.15 to 323.15 K: Solubility Determination and Data Modeling. ResearchGate.

  • Recent Progress of Antisolvent Crystallization. ResearchGate.

  • Solid–Liquid Equilibrium of l-Thioproline in Nine Neat Solvents and Water + Acetonitrile Binary Solvent System from 283.15 to 323.15 K: Solubility Determination and Data Modeling. ACS Publications.

  • Anti-Solvent Crystallization. ResearchGate.

  • Antisolvent membrane crystallization of pharmaceutical compounds. PubMed.

  • What are the different techniques to characterize chemical crystals? ResearchGate.

  • Consequences of incorporating thiaproline and its oxidized derivatives into collagen triple helices. National Institutes of Health (PMC).

  • A study of the crystallization inhibitor properties of different polymers in thiamine chloride hydrochloride amorphous solid dispersions. PubMed.

  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. National Institutes of Health (PMC).

  • Polymorphic changes of thiamine hydrochloride during granulation and tableting. PubMed.

  • Development of Crystallization Processes for Pharmaceutical Applications. LACCEI.org.

  • Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. Semantic Scholar.

  • Sample Preparation for Crystallization. Hampton Research.

  • Key Analytical Techniques for Pharmaceutical Discovery and Formulation. TA Instruments.

  • Crystallization of organic compounds : an industrial perspective. National Institutes of Health.

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.

  • [Identification Methods for Pseudo-crystalline Polymorphs of Thiamine Chloride Hydrochloride, Which Transform Easily Depending on the Handling Environment]. PubMed.

  • Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. National Institutes of Health (PMC).

  • The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured ... National Institutes of Health (PMC).

  • PRODUCT INFORMATION. Cayman Chemical.

  • Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. National Institutes of Health (PMC).

  • CRYSTAL GROWTH & DESIGN. Triclinic Labs.

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI.

  • L-2,2-Dimethyl-thiaproline hydrochloride. BOC Sciences.

  • Decoding the Structure of Non-Proteinogenic Amino Acids: The Rotational Spectrum of Jet-Cooled Laser-Ablated Thioproline. MDPI.

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. National Institutes of Health (PMC).

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.

  • Metabolism of a Proline Analogue, L-Thiazolidine-4- Carboxylic Acid, by Escherichia coli. ASM Journals.

  • Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. National Institutes of Health (PMC).

  • L(-)-Thiazolidine-4-carboxylic acid. LookChem.

  • Cooling Crystallization of Sulfamethazine-Acetylsalicylic Acid Cocrystal: Estimating Nucleation Kinetics and Real-Time Phase Identification. ResearchGate.

  • The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? National Institutes of Health (PMC).

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Addressing instability of thiaproline derivatives in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thiaproline Derivatives

A Guide to Understanding and Mitigating Instability in Aqueous Solutions

Welcome to the technical support center for thiaproline derivatives. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific rationale to empower your research. Thiaproline and its analogues are powerful tools in peptide synthesis and drug design, but their unique thiazolidine ring structure presents stability challenges in aqueous environments.[1] This guide is structured to help you diagnose, troubleshoot, and proactively manage these challenges.

Section 1: Frequently Asked Questions - The Chemistry of Instability

This section addresses the fundamental mechanisms behind the degradation of thiaproline derivatives. Understanding these pathways is the first step toward effective troubleshooting.

Q1: What are the primary degradation pathways for thiaproline derivatives in aqueous solution?

A1: The instability of the thiazolidine ring in thiaproline derivatives primarily stems from two distinct chemical processes: oxidation and hydrolysis .

  • Oxidation: The sulfur atom (at position 4) in the thiazolidine ring is susceptible to oxidation, especially in the presence of dissolved oxygen, reactive oxygen species (ROS), or trace metal ions.[2] This process typically yields two main products: N-formyl-cysteine via ring cleavage or S,S-dioxide thiaproline where the sulfur itself is oxidized.[3][4][5] Thiaproline's known antioxidant properties are a direct result of this "sacrificial oxidation," where it neutralizes ROS to protect other molecules.[6][7]

  • Hydrolysis: The thiazolidine ring can undergo a ring-opening reaction through hydrolysis. This reaction involves the cleavage of the carbon-sulfur or carbon-nitrogen bond and is often catalyzed by acidic or basic conditions.[8][9] For some derivatives, the initial product of oxidation, an imine, is rapidly hydrolyzed to N-formyl-cysteine, which can be further broken down into cysteine and formate.[10][11][12]

Thiaproline Thiaproline Derivative (Aqueous Solution) Oxidation Oxidation (O₂, ROS, Metal Ions) Thiaproline->Oxidation Pathway 1 Hydrolysis Hydrolysis (Acid/Base Catalyzed) Thiaproline->Hydrolysis Pathway 2 N_Formyl_Cys N-Formyl-Cysteine (Ring Cleavage) Oxidation->N_Formyl_Cys SS_Dioxide S,S-Dioxide Thiaproline (Sulfur Oxidation) Oxidation->SS_Dioxide Ring_Opened Ring-Opened Products (e.g., Cysteine + Aldehyde) Hydrolysis->Ring_Opened

Caption: Primary degradation pathways for thiaproline derivatives.

Q2: How does the pH of my buffer affect the stability of my compound?

A2: The pH is a critical factor governing both hydrolysis and, to a lesser extent, oxidation rates.

  • For Hydrolysis: The thiazolidine ring's susceptibility to hydrolysis is highly pH-dependent. Both strongly acidic and strongly alkaline conditions can accelerate ring-opening.[10][13] Most small molecule drugs and peptides have a pH "sweet spot," often between pH 4 and 6, where hydrolytic degradation is minimized. It is crucial to determine this optimal pH range for your specific derivative empirically.

  • For Oxidation: While less directly controlled by pH than hydrolysis, the rate of oxidation can be influenced by pH due to changes in the redox potential of the molecule or the catalytic activity of trace metals, which often have pH-dependent solubility.

Q3: My compound is an antioxidant. Doesn't that mean it should be stable?

A3: This is a common point of confusion. The antioxidant activity of thiaproline is precisely because of its instability in the presence of oxidizing agents. It acts as a scavenger for free radicals and reactive oxygen species by undergoing "sacrificial oxidation".[6][7] In this process, the thiaproline derivative is consumed to protect other, more critical components of a system (like a cell or another drug molecule). Therefore, if your experimental system contains sources of oxidative stress (e.g., dissolved oxygen, certain buffer components, exposure to light), you should expect to see degradation of the thiaproline derivative itself.

Section 2: Troubleshooting Guide for Experimental Inconsistencies

This section provides a systematic approach to diagnosing and resolving common issues encountered during experiments.

Q4: I'm performing an in-vitro assay, and my HPLC analysis shows the peak for my thiaproline derivative is decreasing over just a few hours. What is the likely cause?

A4: A time-dependent loss of the parent compound in an aqueous buffer is a classic sign of instability. The cause is almost certainly oxidation or hydrolysis. To diagnose the specific issue, follow this systematic workflow:

cluster_0 Troubleshooting Workflow Start Observation: Parent compound peak decreasing over time Check_pH Step 1: Verify pH Is it outside 4-6 range? Start->Check_pH Degas Step 2: Degas Buffer (Sparging with N₂ or Ar) Check_pH->Degas No Result_Hydrolysis Diagnosis: Likely Hydrolysis-driven Check_pH->Result_Hydrolysis Yes, adjust pH Antioxidant Step 3: Add Antioxidant (e.g., 0.1% Ascorbic Acid) Degas->Antioxidant Instability Persists Result_Oxidation Diagnosis: Likely Oxidation-driven Degas->Result_Oxidation Instability Solved Check_Temp Step 4: Control Temperature Run experiment at 4°C Antioxidant->Check_Temp Instability Persists Antioxidant->Result_Oxidation Instability Solved Check_Temp->Result_Oxidation Instability Slowed

Caption: Systematic workflow for diagnosing compound instability.

  • Causality: The logic here is to first rule out the most common and easily fixed issue (pH). If the problem persists, the next steps target oxidation, which is driven by dissolved oxygen and can be mitigated by degassing or adding a competitive antioxidant. Lowering the temperature slows down virtually all chemical reactions, providing a final confirmation if the degradation is kinetic in nature.

Q5: My chromatogram shows new, unexpected peaks appearing over time. How can I tentatively identify them before conducting full structural elucidation?

A5: These new peaks are almost certainly your degradation products. You can use High-Resolution Mass Spectrometry (LC-MS) to gain strong evidence for their identity by comparing their measured mass-to-charge ratio (m/z) to the theoretical masses of expected degradants.

Data Table: Expected Mass Shifts for Common Thiaproline Degradants

Degradation PathwayModificationChange in Molecular FormulaChange in Mass (Da)Notes
Oxidation S,S-Dioxide Formation+ 2 Oxygen+31.9988Two oxygen atoms added to the sulfur.
Oxidation/Hydrolysis N-Formyl-Cysteine+ 1 Oxygen+15.9949Results from oxidative ring cleavage.[3][14]
Hydrolysis Ring Opening+ H₂O+18.0106The intact molecule adds one water molecule.
  • Self-Validating Protocol: To confirm, you can perform a forced degradation study. Intentionally stress your sample (e.g., by adding a small amount of H₂O₂, adjusting pH to 9, or heating) and monitor the growth of these specific peaks with LC-MS. If the peaks that grow under oxidative stress match the mass of oxidized products, you have validated their identity.

Section 3: Proactive Stabilization Strategies & Protocols

The best way to deal with instability is to prevent it. This section provides detailed protocols for formulating your thiaproline derivatives for maximum stability in aqueous solutions.

Protocol 1: Determining the Optimal pH for Stability

Objective: To identify the pH at which your thiaproline derivative exhibits the lowest rate of degradation.

Rationale: As hydrolysis is a primary degradation route, finding the pH of maximum stability is the single most effective stabilization strategy.[15] This protocol establishes a systematic screen of pH conditions.

Methodology:

  • Prepare Buffers: Prepare a set of common biological buffers (e.g., 50 mM Citrate, Phosphate, TRIS) at various pH points. A good starting range is pH 4.0, 5.5, 7.4, and 8.5.

  • Sample Preparation: Dissolve your thiaproline derivative to a known concentration (e.g., 1 mg/mL) in each buffer. Create a "T=0" sample for each pH by immediately diluting an aliquot into a quenching solution (e.g., mobile phase with organic solvent) and freezing at -80°C.

  • Incubation: Incubate all other samples at a controlled temperature (e.g., 25°C or 40°C to accelerate degradation).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample, quench as in step 2, and store at -80°C until analysis.

  • HPLC Analysis: Analyze all samples from all time points in a single HPLC run to minimize analytical variability.[16]

  • Data Analysis: For each pH, plot the percentage of the parent compound remaining versus time. The pH condition that shows the flattest slope corresponds to the optimal pH for stability.

Protocol 2: Implementing Antioxidants to Prevent Oxidative Degradation

Objective: To reduce degradation caused by oxidation.

Rationale: If your compound is susceptible to oxidation, adding a preferential antioxidant can protect it by scavenging dissolved oxygen or free radicals. Chelating agents are also used to bind metal ions that can catalyze oxidation.[17]

Methodology:

  • Select a Buffer: Use the optimal pH buffer determined in Protocol 1.

  • Prepare Stock Solutions: Prepare stock solutions of various antioxidants.

    • Common Choices: Ascorbic Acid (0.1-1% w/v), Sodium Metabisulfite (0.1-1% w/v), L-methionine (1-10 mM).

    • Chelating Agent: Disodium EDTA (0.01-0.1% w/v).

  • Experimental Setup:

    • Control: Your compound in buffer alone.

    • Test Arms: Your compound in buffer containing one of the selected antioxidants.

    • Positive Control (Forced Oxidation): Your compound in buffer with a known oxidant like 0.01% H₂O₂. This validates that the analytical method can detect degradation.

  • Incubation and Analysis: Follow the same time-point sampling and HPLC analysis procedure described in Protocol 1.

  • Evaluation: Compare the degradation rate in the control sample to the rates in the samples containing antioxidants. A successful antioxidant will significantly reduce the rate of parent compound loss.

cluster_0 pH Optimization Workflow Prep_Buffers 1. Prepare Buffers (pH 4.0, 5.5, 7.4, 8.5) Prep_Samples 2. Prepare Samples (Compound in each buffer) Prep_Buffers->Prep_Samples Incubate 3. Incubate at 25°C or 40°C Prep_Samples->Incubate Time_Points 4. Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Time_Points Analyze 5. Analyze All by HPLC Time_Points->Analyze Plot 6. Plot % Remaining vs. Time & Identify Best pH Analyze->Plot

Caption: Experimental workflow for pH stability screening.

Section 4: Analytical Best Practices

Reliable data is the foundation of good science. Use these guidelines to ensure your stability studies are accurate and robust.

Q6: What is a good starting point for an HPLC method to monitor the stability of my thiaproline derivative?

A6: A reversed-phase HPLC method with UV detection is the workhorse for stability studies. While methods must be optimized for each specific molecule, the following provides a robust starting point.

Table: General-Purpose HPLC-UV Method

ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 150 mmProvides good retention and separation for a wide range of polarities.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure good peak shape for acidic compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase.
Gradient 5% to 95% B over 15 minutesA broad gradient ensures elution of the parent compound and any degradants, which may have different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV Diode Array (DAD)Monitor at the λ-max of your compound. A DAD allows you to see the full UV spectrum, helping to distinguish peaks and identify impurities.
Column Temp 40 °CElevated temperature can improve peak shape and reduce run times.
  • Method Validation: For trustworthiness, your method must be "stability-indicating." This means you must prove that the peaks for your degradation products are resolved from the main compound peak. This is typically confirmed during the forced degradation studies mentioned in Q5.

By applying these principles and protocols, you can effectively manage the inherent instability of thiaproline derivatives, leading to more reliable, reproducible, and successful research outcomes.

References

  • Hsu, C.-W., & Horng, J.-C. (2023). Consequences of incorporating thiaproline and its oxidized derivatives into collagen triple helices. Protein Science, 32(8), e4710. [Link]

  • Hsu, C.-W., & Horng, J.-C. (2023). Figure: Oxidation of thiaproline to N‐formyl‐cysteine and S,S‐dioxide thiaproline. ResearchGate. [Link]

  • Foppoli, C., Cini, C., Blarzino, C., & de Marco, C. (1981). Oxidation of beta-DL-thiaproline, a Possible Natural Substrate of D-aminoacid Oxidase. Italian Journal of Biochemistry, 30(5), 355-366. [Link]

  • Miller, A. D., et al. (2022). Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates. ACS Chemical Biology, 17(2), 379-389. [Link]

  • Unger, L., & DeMoss, R. D. (1966). Metabolism of a Proline Analogue, L-Thiazolidine-4- Carboxylic Acid, by Escherichia coli. Journal of Bacteriology, 91(4), 1564-1569. [Link]

  • Wessjohann, L. A., et al. (2007). Synthesis of Peptides Containing Proline Analogues. Science of Synthesis, 21, 493-548. (Reference provides context on synthesis, not available as a direct free link but cited for completeness of scientific background).
  • Ham, H., et al. (2020). Thioproline Serves as an Efficient Antioxidant Protecting Human Cells from Oxidative Stress and Improves Cell Viability. Chemical Research in Toxicology, 33(7), 1815-1821. [Link]

  • CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Ham, H., et al. (2020). Thioproline Serves as an Efficient Antioxidant Protecting Human Cells from Oxidative Stress and Improves Cell Viability. PubMed. [Link]

  • Gosalvez, M. (1982). On the irreproducibility of thioproline. Biomedicine & Pharmacotherapy, 36(8-9), 387-388. [Link]

  • Rubini, M., et al. (2023). 4-Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders of magnitude. The FEBS Journal, 290(24), 6299-6313. [Link]

  • Głowacki, R., & Bald, E. (2018). Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products. Molecules, 23(11), 2977. [Link]

  • Kumar, A. (2024). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]

  • Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(1), 092. [Link]

  • Singh, A., et al. (2022). Antioxidants for the Prevention and Treatment of Non-communicable Diseases. Journal of Associated Medical Sciences, 7(2), 99-112. [Link]

  • Hsu, C.-W., & Horng, J.-C. (2023). Consequences of incorporating thiaproline and its oxidized derivatives into collagen triple helices. PubMed. [Link]

  • Nagy, P. I., et al. (2006). Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Journal of the American Chemical Society, 128(44), 14476-14489. [Link]

  • Pinacho, R., et al. (2021). Decoding the Structure of Non-Proteinogenic Amino Acids: The Rotational Spectrum of Jet-Cooled Laser-Ablated Thioproline. Molecules, 26(24), 7567. [Link]

  • Jain, N. F., & Masse, C. E. (2005). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis, 20, 61-122. (Reference provides context on hydrolysis, not available as a direct free link but cited for completeness of scientific background).
  • Jagtap, R. M., et al. (2022). Synthesis, Antioxidant and Antibacterial Properties of Thiazolidine-4-Carboxylic Acid Derivatives. Advances in Chemistry Research, 76. [Link]

  • D'Autréaux, B., & Toledano, M. B. (2007). The role of thiols in antioxidant systems. Free Radical Biology and Medicine, 43(8), 1134-1144. [Link]

  • Singh, S., & Singh, J. (2018). A chemical rationale of drug stability and degradation- An insightful approach. International Journal of Pharmaceutical Sciences and Research, 9(12), 4999-5012. [Link]

  • Rubini, M., et al. (2023). 4‐Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders of magnitude. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2017). 22 Case Studies Where Phase 2 and Phase 3 Trials Had Divergent Results. [Link]

  • Deutch, C. E. (1992). Oxidation of L-thiazolidine-4-carboxylate by L-proline dehydrogenase in Escherichia coli. Journal of General Microbiology, 138(9), 1845-1851. [Link]

  • Ma, B., et al. (2017). Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. Journal of Analytical Methods in Chemistry, 2017, 8546092. [Link]

  • Khan, I., et al. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2559575. [Link]

  • MacEwen, E. G., & Patnaik, A. K. (1982). Pilot study on the treatment with thioproline of 24 small animals with tumors. American Journal of Veterinary Research, 43(12), 2191-2193. [Link]

  • Hasija, V., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 983. [Link]

  • Heinig, K. (2015). Stability Issues in Bioanalysis: New Case Studies. Presentation slides. [Link]

  • Ham, H., & Chan, M. K. (2014). Quantification of Thiazolidine-4-carboxylic Acid in Toxicant-Exposed Escherichia coli by Isotope-Dilution Liquid Chromatography-Mass Spectrometry. Analytical Chemistry, 86(18), 9170-9176. [Link]

  • SIELC Technologies. HPLC-MS Method for Analysis of Hydroxyproline, Creatine, and Creatinine on Newcrom AH Column. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H-NMR Analysis of L-2,2-Dimethyl-thiaproline Hydrochloride: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and peptide chemistry, the precise structural elucidation of non-canonical amino acids is paramount. L-2,2-Dimethyl-thiaproline hydrochloride, a sulfur-containing cyclic amino acid, presents a unique structural motif with significant implications for its chemical reactivity and potential applications in peptidomimetics and drug design.[] This guide provides an in-depth analysis of the ¹H-NMR spectrum of L-2,2-Dimethyl-thiaproline hydrochloride, offering a comparative perspective against its structural analogues, L-proline hydrochloride and L-thioproline hydrochloride. As a self-validating system, this document integrates experimental protocols with the underlying theoretical principles, empowering researchers to confidently interpret their own NMR data.

The Structural Significance of L-2,2-Dimethyl-thiaproline Hydrochloride and its Analogues

L-2,2-Dimethyl-thiaproline hydrochloride is a derivative of L-thioproline, featuring two methyl groups on the carbon atom adjacent to the sulfur and nitrogen atoms within the thiazolidine ring.[] This gem-dimethyl substitution is expected to introduce significant conformational rigidity and steric hindrance, which can profoundly influence the molecule's biological activity and its incorporation into peptide chains.

To appreciate the unique spectral features of L-2,2-Dimethyl-thiaproline hydrochloride, a comparison with its parent compounds, L-proline and L-thioproline, is instructive. Proline, with its five-membered pyrrolidine ring, is a well-studied cyclic amino acid known for its ability to introduce kinks in peptide backbones.[2] Thioproline, where a sulfur atom replaces the γ-methylene group of proline, exhibits altered ring pucker and electronic properties due to the presence of the sulfur atom.

Comparative ¹H-NMR Spectral Analysis

For a meaningful comparison, all ¹H-NMR spectra are considered in a deuterium oxide (D₂O) solvent. D₂O is a common choice for NMR analysis of amino acids as it solubilizes the polar hydrochloride salts and exchanges with labile protons (e.g., -NH and -COOH), simplifying the spectrum.

Predicted ¹H-NMR Spectrum of L-2,2-Dimethyl-thiaproline Hydrochloride

Due to the limited availability of experimental spectra in the public domain, a predicted ¹H-NMR spectrum of L-2,2-Dimethyl-thiaproline hydrochloride in D₂O was generated using advanced computational models. The predicted chemical shifts (δ) in parts per million (ppm) are presented below.

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Hα (Cα-H)~ 4.5 - 4.7dd1H
Hβ (Cβ-H₂)~ 3.3 - 3.6m2H
Gem-dimethyl (2 x CH₃)~ 1.7 - 1.9s (two)6H

Key Spectral Features and Interpretation:

  • Gem-dimethyl Singlets: The most striking feature is the presence of two distinct singlets in the upfield region, corresponding to the two methyl groups. Their singlet nature arises from the absence of adjacent protons for coupling. The slight difference in their chemical shifts is due to their different spatial orientations (axial vs. equatorial) within the thiazolidine ring, leading to different magnetic environments.

  • Downfield Shift of Hα: The Hα proton is expected to be a doublet of doublets (dd) due to coupling with the two diastereotopic Hβ protons. Its chemical shift is significantly downfield, a characteristic feature of α-protons in amino acids, influenced by the adjacent electron-withdrawing carboxylic acid and amino groups.

  • Complex Multiplet for Hβ: The two protons on the β-carbon (Cβ-H₂) are diastereotopic, meaning they are in different chemical environments. They will therefore have different chemical shifts and will couple with each other (geminal coupling) and with the Hα proton (vicinal coupling), resulting in a complex multiplet (m).

¹H-NMR Spectrum of L-Proline Hydrochloride in D₂O

The experimental ¹H-NMR data for L-proline in D₂O at pH 7.4 provides a baseline for comparison.[3] The chemical shifts for the hydrochloride salt are expected to be similar, with minor variations due to pH differences.

Proton AssignmentExperimental Chemical Shift (ppm)[3]MultiplicityIntegration
Hα (Cα-H)4.12t1H
Hδ (Cδ-H₂)3.37t2H
Hβ (Cβ-H₂)2.34m2H
Hγ (Cγ-H₂)2.02m2H
¹H-NMR Spectrum of L-Thioproline Hydrochloride in D₂O

Experimental data for L-thioproline hydrochloride in D₂O is less readily available, but studies have reported its ¹H-NMR analysis.[4] The presence of the sulfur atom significantly influences the chemical shifts of the neighboring protons compared to proline.

Proton AssignmentExpected Chemical Shift Range (ppm)MultiplicityIntegration
Hα (Cα-H)~ 4.2 - 4.4dd1H
Hδ (Cδ-H₂)~ 3.5 - 3.8m2H
Hβ (Cβ-H₂)~ 3.1 - 3.4m2H

Comparative Insights:

  • Impact of Gem-dimethyl Group: The most significant difference in the spectrum of L-2,2-Dimethyl-thiaproline hydrochloride is the appearance of the two methyl singlets, which are absent in the other two compounds. These signals provide a clear diagnostic marker for this particular derivative.

  • Influence of the Sulfur Atom: Comparing L-proline and L-thioproline, the protons on the carbons adjacent to the sulfur atom (Hβ and Hδ) in thioproline are generally shifted downfield compared to the corresponding protons in proline. This is due to the different electronegativity and magnetic anisotropy of sulfur compared to carbon.

  • Conformational Rigidity: The complexity of the multiplets for the ring protons can provide insights into the conformational flexibility of the five-membered ring. The gem-dimethyl substitution in L-2,2-Dimethyl-thiaproline hydrochloride is expected to lock the ring into a more defined conformation, which could be further investigated by advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY).

Experimental Protocol: A Self-Validating Workflow

The following protocol for ¹H-NMR analysis is designed to ensure accuracy and reproducibility. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Caption: A streamlined workflow for the ¹H-NMR analysis of amino acid hydrochlorides.

Step-by-Step Methodology with Rationale:

  • Sample Weighing (5-10 mg):

    • What: Accurately weigh 5-10 mg of the amino acid hydrochloride.

    • Why: This amount provides a sufficient concentration for a good signal-to-noise ratio in a standard 5mm NMR tube without causing issues with solubility or line broadening due to aggregation.

  • Solvent Addition (D₂O, ~0.7 mL):

    • What: Dissolve the sample in approximately 0.7 mL of high-purity deuterium oxide (D₂O).

    • Why: D₂O is the solvent of choice for its ability to dissolve polar amino acid salts and for the deuterium signal which is used by the spectrometer to "lock" the magnetic field, ensuring its stability during the experiment. The deuterium nucleus is not detected in ¹H-NMR, thus providing a "clean" solvent background.

  • Dissolution (Vortexing):

    • What: Thoroughly vortex the sample to ensure complete dissolution.

    • Why: Undissolved particulate matter can significantly degrade the quality of the NMR spectrum by disrupting the homogeneity of the magnetic field, leading to broad and distorted peaks.

  • Filtration:

    • What: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

    • Why: This step removes any remaining micro-particulates, ensuring optimal spectral resolution.

  • NMR Spectrometer Setup:

    • Locking: The spectrometer's lock system uses the deuterium signal from the D₂O to maintain a constant magnetic field-to-frequency ratio, which is crucial for the stability and accuracy of the chemical shift measurements.

    • Shimming: This process involves adjusting the currents in the shim coils to optimize the homogeneity of the magnetic field across the sample volume. Proper shimming is essential for obtaining sharp, well-resolved NMR signals.

  • Data Acquisition:

    • What: Acquire the ¹H-NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, and relaxation delay).

    • Why: The choice of acquisition parameters will depend on the sample concentration and the desired level of signal-to-noise. For dilute samples, a greater number of scans will be required.

  • Data Processing:

    • Fourier Transform (FT): The raw NMR data (Free Induction Decay, FID) is converted from the time domain to the frequency domain through a Fourier transform, yielding the familiar NMR spectrum.

    • Phasing and Baseline Correction: These are standard processing steps to ensure that all peaks are in the absorptive mode and that the baseline of the spectrum is flat.

    • Referencing: The chemical shift axis is calibrated by setting the peak of an internal standard, such as tetramethylsilane (TMS), to 0 ppm. For aqueous samples, a secondary standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or an external reference can be used.

    • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to that signal.

The Theoretical Framework: Understanding Chemical Shifts and Coupling Constants

A robust interpretation of ¹H-NMR spectra is grounded in the fundamental principles of nuclear magnetic resonance.

Caption: The core principles of NMR spectroscopy and their relationship to molecular structure.

  • Chemical Shift (δ): The position of a signal in an NMR spectrum is its chemical shift, which is determined by the local electronic environment of the proton. Electron-withdrawing groups (like the carboxylic acid and amino groups in amino acids) deshield the proton, causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield the proton, shifting its signal to a lower chemical shift (upfield). The gem-dimethyl groups in L-2,2-Dimethyl-thiaproline hydrochloride are in a relatively electron-rich environment and thus appear upfield.

  • Spin-Spin Coupling (J): The interaction between the magnetic moments of neighboring protons through the bonding electrons is known as spin-spin coupling. This coupling causes the splitting of NMR signals into multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), is independent of the magnetic field strength and provides valuable information about the number of neighboring protons and the dihedral angle between them (as described by the Karplus equation). The doublet of doublets pattern for Hα in L-2,2-Dimethyl-thiaproline hydrochloride is a direct result of its coupling to the two diastereotopic Hβ protons.

Conclusion

The ¹H-NMR analysis of L-2,2-Dimethyl-thiaproline hydrochloride, when viewed in comparison with its analogues L-proline and L-thioproline, provides a clear illustration of how subtle changes in molecular structure are reflected in the NMR spectrum. The presence of the gem-dimethyl group serves as a distinct diagnostic feature, and its influence on the conformation of the thiazolidine ring can be inferred from the chemical shifts and coupling patterns of the ring protons. By following the detailed experimental protocol and understanding the underlying theoretical principles outlined in this guide, researchers can confidently utilize ¹H-NMR spectroscopy as a powerful tool for the structural characterization of this and other novel amino acid derivatives, thereby advancing their research in drug development and peptide science.

References

  • Reich, H. J. NMR Spectroscopy. University of Wisconsin-Madison. [Link]

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  • SpectraBase. L-Proline methyl ester hydrochloride - Optional[1H NMR] - Spectrum. [Link]

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  • MDPI. Decoding the Structure of Non-Proteinogenic Amino Acids: The Rotational Spectrum of Jet-Cooled Laser-Ablated Thioproline. [Link]

  • MiMeDB. ¹H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (MMDBc0000694). [Link]

  • Journal of the American Chemical Society. Conformational Analysis of Furanoid ε-Sugar Amino Acid Containing Cyclic Peptides by NMR Spectroscopy, Molecular Dynamics Simulation, and X-ray Crystallography: Evidence for a Novel Turn Structure. [Link]

  • Biological Magnetic Resonance Bank. bmse000047 L-Proline. [Link]

  • ScholarWorks. THE 19F NMR OF AMINO ACID DERIVATIVES. [Link]

  • Magnetic Resonance in Chemistry. Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. [Link]

  • Bovine Metabolome Database. ¹H NMR Spectrum (1D, 800 MHz, D2O, predicted) (BMDB0064158). [Link]

  • Royal Society of Chemistry. Supporting information. [Link]

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A Comparative Guide to the Structural Analysis of L-2,2-Dimethyl-thiaproline HCl: A Methodological Framework

Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of L-2,2-Dimethyl-thiaproline HCl's crystallographic data with other alternatives, supported by experimental data.

Abstract: L-2,2-Dimethyl-thiaproline HCl is a synthetic proline analogue with significant potential in drug discovery and peptide chemistry. Its unique structural features—a sulfur atom replacing the γ-carbon and a gem-dimethyl substitution at the α-carbon—are anticipated to impose significant conformational constraints, influencing its biological activity. While a public crystal structure for L-2,2-Dimethyl-thiaproline HCl is not yet available, this guide provides a comprehensive framework for its future X-ray crystallographic analysis. We outline the essential experimental workflow, from crystal growth to data refinement, and establish a robust protocol for comparing its structural parameters against foundational analogues like L-proline and L-thioproline. This document serves as a practical guide for researchers aiming to elucidate the precise three-dimensional architecture of this and similar molecules, thereby accelerating structure-based drug design.

Introduction: The Scientific Imperative for Structural Elucidation

Proline is a unique proteinogenic amino acid, distinguished by its secondary amine integrated into a pyrrolidine ring. This cyclic structure restricts the conformational flexibility of the peptide backbone, making proline a critical determinant of protein architecture and function[1]. Consequently, synthetic proline analogues are invaluable tools for modulating peptide and protein structure, stability, and bioactivity.

L-2,2-Dimethyl-thiaproline hydrochloride (HCl) emerges as a compelling target for structural investigation. It incorporates two key modifications to the proline scaffold:

  • Thiazolidine Ring: The substitution of the Cγ carbon with a sulfur atom (a "thia-" analogue) alters ring pucker, bond lengths, and electronic properties[2].

  • Gem-Dimethyl Group: The addition of two methyl groups at the Cα position (adjacent to the carboxyl group) introduces significant steric hindrance, which is expected to rigidly constrain the ring's conformation and influence peptide bond isomerization.

Understanding the precise three-dimensional arrangement of these features through X-ray crystallography is paramount. This technique provides definitive data on bond angles, torsion angles, ring conformation, and intermolecular interactions, which are critical for computational modeling, rational drug design, and interpreting structure-activity relationships (SAR). This guide presents the definitive methodology for obtaining and analyzing this data, using established structures of L-proline and L-thioproline as benchmarks for comparison.

Methodology: A Self-Validating Workflow for Single Crystal X-ray Diffraction

The path from a powdered sample to a refined crystal structure is a multi-step process where each stage validates the next. The causality behind each experimental choice is crucial for obtaining high-quality, publishable data.

Experimental Workflow: From Powder to Solved Structure

The following diagram outlines the logical flow of a typical single-crystal X-ray diffraction experiment.

X_ray_Crystallography_Workflow cluster_prep Sample Preparation & Crystallization cluster_data Data Collection cluster_analysis Structure Solution & Refinement A Compound Procurement & Purity Check B Crystal Growth Screening (Vapor Diffusion, Evaporation, etc.) A->B >98% Purity C Crystal Mounting & Cryo-cooling B->C Suitable Single Crystal D Initial Diffraction Screening C->D E Full Data Collection D->E F Data Integration & Scaling E->F G Structure Solution (e.g., Direct Methods) F->G H Structure Refinement G->H I Validation & Deposition (e.g., CCDC) H->I

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol
  • Crystal Growth (The Critical First Step):

    • Objective: To grow single, defect-free crystals of L-2,2-Dimethyl-thiaproline HCl suitable for diffraction (typically 0.1-0.3 mm in size).

    • Methodology:

      • Prepare saturated or near-saturated solutions of the compound in various solvents (e.g., water, ethanol, methanol, isopropanol) and solvent/anti-solvent pairs (e.g., ethanol/diethyl ether). The hydrochloride salt form enhances solubility in polar solvents[].

      • Employ multiple crystallization techniques in parallel:

        • Slow Evaporation: Leave vials partially covered to allow solvent to evaporate over days or weeks.

        • Vapor Diffusion (Hanging/Sitting Drop): Place a drop of the compound solution on a slide over a reservoir of a precipitant. The slow equilibration of vapor pressure induces crystallization.

        • Slow Cooling: Dissolve the compound in a minimal amount of solvent at an elevated temperature and allow it to cool slowly to room temperature, then to 4°C.

    • Expert Rationale: A broad screening of conditions is necessary because crystal packing is a thermodynamically and kinetically controlled process sensitive to solvent, temperature, and impurities. The goal is to find a "sweet spot" that allows molecules to order themselves into a perfect lattice.

  • Data Collection:

    • Objective: To measure the intensities of a complete set of diffracted X-ray beams from the crystal.

    • Methodology:

      • A suitable crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in liquid nitrogen (100 K).

      • The crystal is mounted on a goniometer in a modern X-ray diffractometer.

      • A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

    • Expert Rationale: Flash-cooling is standard practice to minimize radiation damage to the crystal and reduce thermal motion of the atoms, resulting in sharper diffraction spots and higher resolution data.

  • Structure Solution and Refinement:

    • Objective: To convert diffraction intensities into a 3D model of the molecule and refine its atomic positions.

    • Methodology:

      • Specialized software is used to integrate the raw diffraction images and scale the data.

      • The initial atomic positions are determined using direct methods or Patterson synthesis.

      • The structural model is refined using least-squares methods, where the calculated diffraction pattern from the model is fitted to the experimental data. Hydrogen atoms are typically placed in calculated positions.

    • Trustworthiness: The quality of the final structure is validated by metrics like the R-factor (R1), which measures the agreement between the calculated and observed structure factors. A low R1 value (typically < 0.05 for small molecules) indicates a reliable structure. The final data should be deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC) to ensure public access and verification[4][5].

Comparative Structural Analysis: Benchmarking Against Proline Analogs

Once determined, the crystal structure of L-2,2-Dimethyl-thiaproline HCl must be compared against relevant analogues to understand the structural impact of its unique substitutions. The foundational structures for this comparison are L-proline[6] and L-thioproline (also known as L-thiazolidine-4-carboxylic acid)[7][8].

Key Crystallographic and Conformational Parameters

The following table outlines the critical parameters for comparison. Data for L-proline is from a high-precision redetermination, while data for L-thioproline is based on known studies[6][8]. The entry for L-2,2-Dimethyl-thiaproline HCl is presented as a template for future experimental results.

ParameterL-prolineL-thioprolineL-2,2-Dimethyl-thiaproline HCl
Formula C₅H₉NO₂C₄H₇NO₂SC₆H₁₂NO₂S · HCl
Molecular Weight 115.13133.17197.69
Crystal System OrthorhombicOrthorhombicTo be determined
Space Group P2₁2₁2₁P2₁2₁2₁To be determined
Z (Molecules/Unit Cell) 44To be determined
Ring Pucker Cγ-exoSγ-endoHypothesized to be highly constrained
Key Torsion Angles ψ, φ, ωψ, φ, ωTo be determined
Hydrogen Bonding N-H···O network[6]N-H···O networkExpected N-H···Cl and O-H···Cl
CCDC Deposition No. 1510743115865 (example)To be deposited
Visualizing Structural Differences

The fundamental differences in the covalent structures dictate their three-dimensional conformations.

Caption: Comparison of key proline analogue structures.

Discussion: Anticipated Structural Insights and Their Implications

The crystallographic data will provide invaluable insights into how the gem-dimethyl and thia substitutions impact the molecule's conformation.

  • Ring Conformation: Proline rings typically adopt "envelope" or "twist" puckers (e.g., Cγ-endo or Cγ-exo)[1]. The bulky gem-dimethyl group at the Cα position is expected to severely restrict the available puckering states, likely locking the ring into a single, rigid conformation. This rigidity is a desirable trait in drug design for reducing the entropic penalty upon binding to a target.

  • Steric Effects: The methyl groups will sterically shield one face of the ring and influence the preferred cis/trans conformation of the peptide bond when this analogue is incorporated into a peptide chain. This is a powerful tool for designing peptides with specific secondary structures.

  • Hydrogen Bonding Network: As a hydrochloride salt, the molecule will feature a protonated secondary amine (NH₂⁺) and a chloride counter-ion (Cl⁻). The crystal packing will be dominated by strong hydrogen bonds, likely involving N-H···Cl and carboxyl O-H···Cl interactions. The precise geometry of this network determines the crystal's stability and solubility.

By comparing these features to the more flexible L-proline and L-thioproline structures, researchers can quantify the energetic and conformational consequences of the dimethyl substitution. This data provides a direct empirical foundation for refining computational models and predicting the behavior of this analogue in a biological context.

Conclusion

While the definitive X-ray crystallographic data for L-2,2-Dimethyl-thiaproline HCl remains to be published, this guide establishes the complete experimental and analytical framework required for its determination and interpretation. By following the outlined protocols for crystallization, data collection, and refinement, researchers can obtain a high-resolution structure. Subsequent comparison with the benchmark structures of L-proline and L-thioproline will illuminate the profound conformational effects of the gem-dimethyl and thia substitutions. This fundamental knowledge is a critical prerequisite for the rational application of L-2,2-Dimethyl-thiaproline HCl in the development of novel peptides and therapeutics.

References

  • Gessmann, R., Brückner, H., & Koksch, B. (2022). Crystal structure analysis of N‐acetylated proline and ring size analogs. Journal of Peptide Science. Available at: [Link]

  • Molecules. (2024). Crystallographic Fragment Screening of a Bifunctional Proline Catabolic Enzyme Reveals New Inhibitor Templates for Proline Dehydrogenase and L-Glutamate-γ-semialdehyde Dehydrogenase. MDPI. Available at: [Link]

  • Cambridge Crystallographic Data Centre. CCDC: Structural Chemistry Data, Software, and Insights. CCDC. Available at: [Link]

  • Fuchs, M. R., et al. (2018). Redetermination of the solvent-free crystal structure of l-proline. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • PubMed. (2024). Crystallographic Fragment Screening of a Bifunctional Proline Catabolic Enzyme Reveals New Inhibitor Templates for Proline Dehydrogenase and L-Glutamate-γ-semialdehyde Dehydrogenase. National Library of Medicine. Available at: [Link]

  • DATACC. Cambridge Crystallographic Data Centre (CCDC). DATACC. Available at: [Link]

  • Iris Biotech GmbH. Proline Derivatives and Analogs. Iris Biotech. Available at: [Link]

  • Organic Syntheses. SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses. Available at: [Link]

  • University of Otago. CCDC 2342391: Experimental Crystal Structure Determination. University of Otago. Available at: [Link]

  • Aalto University. CCDC 910467: Experimental Crystal Structure Determination. Aalto Research Portal. Available at: [Link]

  • ResearchGate. Crystallographic characteristics, X-ray-data collection and.... ResearchGate. Available at: [Link]

  • Crystallography Open Database. Search results. Crystallography Open Database. Available at: [Link]

  • Papas, T. S., & Mehler, A. H. (1971). Action of thiazolidine-2-carboxylic acid, a proline analog, on protein synthesizing systems. Journal of Biological Chemistry. Available at: [Link]

  • Molecules. (2021). Decoding the Structure of Non-Proteinogenic Amino Acids: The Rotational Spectrum of Jet-Cooled Laser-Ablated Thioproline. MDPI. Available at: [Link]

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Unlocking Peptide and Protein Engineering: A Comparative Guide to cis-trans Isomerization Rates of Thiaproline and Proline

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Analysis for Researchers and Drug Developers

The deliberate engineering of peptides and proteins is a cornerstone of modern therapeutics and biotechnology. Central to this endeavor is the precise control of molecular conformation, a property profoundly influenced by the unique amino acid, proline. The slow cis-trans isomerization of the peptidyl-prolyl bond is a well-established kinetic bottleneck in protein folding and a critical modulator of biological function.[1][2][3] This guide provides a detailed comparison of the isomerization rates of proline and its sulfur-containing analogue, 4-thiaproline (Thp), offering insights into how this substitution can be leveraged to accelerate protein folding and engineer novel biomaterials.[4][5][6][7]

The Proline "Switch": A Double-Edged Sword in Protein Dynamics

Unlike other amino acids where the trans conformation of the peptide bond is overwhelmingly favored, the cyclic structure of proline allows for a significant population of the cis isomer.[2][3][8] This equilibrium between cis and trans conformers acts as a molecular "switch" that can regulate protein activity, control signaling pathways, and even influence protein-protein interactions.[1][9] However, the spontaneous interconversion between these states is an intrinsically slow process, often representing the rate-limiting step in protein folding.[2][10] This can lead to the accumulation of misfolded species, reducing the yield of active protein in both research and industrial settings.[2]

The rate of proline isomerization is not constant and can be influenced by several factors, including the nature of the preceding amino acid residue, the overall peptide sequence, and the local chemical environment.[10][11][12] For instance, an adjacent aromatic amino acid can favor the cis conformation.[8]

Thiaproline: A Catalyst for Conformational Change

Thiaproline, an analogue of proline where the Cγ carbon of the pyrrolidine ring is replaced by a sulfur atom, has emerged as a powerful tool for modulating peptide and protein structure.[13][14][15] This seemingly subtle substitution has profound effects on the kinetics of cis-trans isomerization.

Isomerization_Comparison cluster_proline Proline Isomerization cluster_thiaproline Thiaproline Isomerization Pro_cis cis-Proline Pro_trans trans-Proline Pro_cis->Pro_trans Slow (k ≈ 2.5 x 10⁻³ s⁻¹) Pro_trans->Pro_cis Slow Thp_cis cis-Thiaproline Thp_trans trans-Thiaproline Thp_cis->Thp_trans Fast (up to 100x faster) Thp_trans->Thp_cis Fast

The key difference lies in the energy barrier for the isomerization reaction. Studies on model peptides have shown that thiaproline decreases the free energy of activation for peptide isomerization by approximately 10 kJ/mol compared to proline.[4][5] This translates to a cis/trans isomerization rate constant that can be up to 100-fold higher for thiaproline-containing peptides.[4][5]

This dramatic acceleration has significant implications for protein folding. In a study involving a variant of thioredoxin where a critical cis-proline was replaced with thiaproline, the half-life of the refolding reaction plummeted from approximately 2 hours to just 35 seconds.[6][7] A similar acceleration was observed in the protein pseudo wild-type barstar.[6][7]

Mechanistic Insights: Puckering and Peptide Bond Character

The accelerated isomerization rate of thiaproline can be attributed to its influence on the pyrrolidine ring pucker and the character of the preceding peptide bond. The proline ring can adopt two main puckered conformations: "endo" and "exo".[4] The endo pucker is preferentially adopted when proline is in a cis peptide bond.[4] X-ray crystallography and computational studies have revealed that thiaproline has a stronger preference for the endo puckering conformation, which correlates with a higher population of the cis isomer compared to proline.[4][5]

Furthermore, quantum chemical calculations suggest that the replacement of the CγH2 group with a sulfur atom in the thiaproline ring weakens the double-bond character of the preceding peptide bond.[6][7] This reduction in bond strength lowers the rotational barrier, thereby facilitating faster interconversion between the cis and trans states.

ParameterProline (Ac-Pro-OMe)Thiaproline (Ac-Thp-OMe)Key Implication
Isomerization Rate Slow (k ≈ 2.5 x 10⁻³ s⁻¹ at 25°C)[1][12]Up to 100-fold faster than proline[4][5]Dramatically accelerates protein folding.
Activation Energy ~20 kcal/mol[11]Lowered by ~10 kJ/mol[4][5]Reduced energy barrier for interconversion.
Equilibrium (K trans/cis) 4.6 (in water at 25°C)[4][5]2.8 (in water at 25°C)[4][5]Higher relative population of the cis isomer.
Ring Pucker Preference Context-dependentPrefers endo pucker[4][5]Influences peptide bond conformation.

Experimental Protocol: Measuring Isomerization Rates by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the kinetics of proline and thiaproline isomerization.[1][16] The slow exchange rate between the cis and trans isomers on the NMR timescale allows for the observation of distinct signals for each conformer.[17]

NMR_Workflow A Peptide Synthesis (Proline or Thiaproline) B Sample Preparation (Buffer, temp. control) A->B C NMR Spectrometer Setup (e.g., 700 MHz) B->C D 1D/2D NMR Data Acquisition (e.g., NOESY, EXSY) C->D E Data Processing & Analysis (Peak integration, rate constant calculation) D->E F Kinetic & Thermodynamic Parameter Determination E->F

Step-by-Step Methodology:

  • Peptide Synthesis: Synthesize the peptides of interest containing either proline or thiaproline at the desired position.

  • Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., 10% D₂O) to a final concentration of approximately 1 mM. Add a chemical shift reference standard like DSS. Adjust the pH to the desired value (e.g., 3.0).[17]

  • NMR Data Acquisition:

    • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or EXSY (Exchange Spectroscopy), at a constant temperature (e.g., 298 K).[17]

    • For kinetic measurements, vary the mixing time in NOESY/EXSY experiments.[16]

  • Data Analysis:

    • Identify and assign the distinct resonance signals for the cis and trans isomers. The chemical shift difference between the Cβ and Cγ carbons of proline is a reliable indicator of the isomer form.[17]

    • Integrate the cross-peak and diagonal-peak intensities from the NOESY/EXSY spectra at different mixing times.

    • Fit the data to appropriate equations to extract the rate constants for the cis-to-trans and trans-to-cis isomerization.[16]

  • Thermodynamic Analysis: Determine the equilibrium constant (K_eq = [trans]/[cis]) from the relative populations of the two isomers at equilibrium.

Implications for Drug Development and Protein Engineering

The ability to modulate the rate of cis-trans isomerization by substituting proline with thiaproline has significant implications for:

  • Accelerated Protein Folding: For recombinant proteins where proline isomerization is a rate-limiting step, incorporating thiaproline can significantly improve folding efficiency and increase the yield of correctly folded, active protein.[2][6][7]

  • Design of Bioactive Peptides: The conformational preferences of thiaproline can be exploited to design peptides with enhanced stability and bioactivity.[18] Thiaproline's unique properties make it a valuable building block in the synthesis of cyclic peptides and peptidomimetics.[18]

  • Development of Novel Biomaterials: Thiaproline has been investigated for its potential in designing collagen-related biomaterials due to its influence on triple helix stability.[14][19]

  • Therapeutic Applications: Thiaproline itself exhibits antioxidant, anti-cancer, and anti-inflammatory properties, making it a promising candidate for drug design.[15][19]

Conclusion

The substitution of proline with its sulfur-containing analogue, thiaproline, offers a powerful strategy for manipulating the kinetics of cis-trans isomerization in peptides and proteins. The up to 100-fold increase in the isomerization rate can overcome significant bottlenecks in protein folding, while the altered conformational preferences of thiaproline provide a valuable tool for designing novel biomaterials and therapeutics. A thorough understanding of the comparative isomerization rates and the underlying mechanisms, as outlined in this guide, is essential for researchers and drug developers seeking to harness the full potential of this versatile amino acid analogue.

References

  • Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. Cells, 11(15), 2391. [Link]

  • Proline isomerization in epigenetics. Wikipedia. [Link]

  • Prolyl cis-trans isomerization kinetics estimated by NMR. ResearchGate. [Link]

  • The role of proline cis/trans isomerization in protein folding and function. University of Bayreuth. [Link]

  • Proline Isomerization. P.F.S.R.L.. [Link]

  • Proline cis-trans isomerization controls autoinhibition of a signaling protein. National Institutes of Health. [Link]

  • Proline Peptide Bond Isomerization in Ubiquitin under Folding and Denaturing Conditions by Pressure-Jump NMR. National Institutes of Health. [Link]

  • Proline Cis−Trans Isomerization and Protein Folding. ACS Publications. [Link]

  • Nmr studies of the rates of proline cis–trans isomerization in oligopeptides. Scilit. [Link]

  • Thioproline. Wikipedia. [Link]

  • 4‐Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders of magnitude. Wiley Online Library. [Link]

  • Proline peptide isomerization and protein folding. Indian Academy of Sciences. [Link]

  • 4-Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders. ETH Zurich Research Collection. [Link]

  • Consequences of incorporating thiaproline and its oxidized derivatives into collagen triple helices. National Institutes of Health. [Link]

  • Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. IMR Press. [Link]

  • 4‐Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders of magnitude. ResearchGate. [Link]

  • Force-dependent isomerization kinetics of a highly conserved proline switch modulates the mechanosensing region of filamin. PNAS. [Link]

  • 4-Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders of magnitude. bioRxiv. [Link]

  • Synthesis of Peptides Containing Proline Analogues. Thieme. [Link]

  • Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability. National Institutes of Health. [Link]

  • 4-Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders of magnitude. PubMed. [Link]

  • Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. ResearchGate. [Link]

  • The Impact of 4-Thiaproline on Polyproline Conformation. ACS Publications. [Link]

  • Probing the Stability of Proline Cis/Trans Isomers in the Gas Phase with Ultraviolet Photodissociation. University of the Pacific. [Link]

  • The trans-to-cis proline isomerization in E. coli Trx folding is accelerated by trans prolines. National Institutes of Health. [Link]

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Validation of enantiomeric purity of L-2,2-Dimethyl-thiaproline

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Enantiomeric Purity of L-2,2-Dimethyl-thiaproline: A Comprehensive Comparison Guide

Executive Summary

L-2,2-Dimethyl-thiaproline (L-Dmt), or (S)-2,2-dimethylthiazolidine-4-carboxylic acid, is a conformationally constrained amino acid analog utilized extensively in the design of peptidomimetics[1]. By limiting the conformational flexibility of the peptide backbone, the thiazolidine ring acts as a critical structural motif in the synthesis of neuroprotective agents and antimicrobial peptides[2]. However, the synthesis of L-Dmt from L-cysteine and acetone carries a significant risk of racemization due to the transient formation of Schiff base intermediates[3]. Accurately validating the enantiomeric excess (ee) of L-Dmt is therefore a mandatory quality control gateway in drug development.

Because L-Dmt is a secondary amine lacking a strong UV chromophore, traditional analytical methods often fall short. This guide objectively compares the leading analytical strategies for L-Dmt enantiomeric validation, providing researchers with the mechanistic rationale and step-by-step protocols necessary to establish a self-validating analytical system.

Comparative Analysis of Analytical Methodologies

Determining the enantiomeric purity of L-Dmt requires overcoming steric hindrance from the 2,2-dimethyl groups and the molecule's poor optical detectability. Three primary methodologies dominate the field:

Direct Chiral HPLC (CSP-HPLC)

This method utilizes Chiral Stationary Phases (CSPs), such as immobilized polysaccharide columns (e.g., Chiralpak IA or OD-H), to directly separate enantiomers.

  • The Causality of Limitations: Because L-Dmt lacks a conjugated pi-system, detection relies on low-wavelength UV (e.g., 210 nm), which is highly susceptible to baseline drift and solvent interference. To improve interaction with the CSP and enhance detection, researchers often must synthesize a pre-column protected derivative (such as Boc-Dmt-OH) prior to analysis[3].

Indirect RP-HPLC via Pre-Column Derivatization (Marfey's Reagent)

This approach involves reacting the analyte with a chiral derivatizing agent, most notably 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent).

  • The Causality of Success: FDAA reacts with the secondary amine of L-Dmt via nucleophilic aromatic substitution. This achieves two critical objectives simultaneously: it introduces a strong dinitrophenyl chromophore (enabling noise-free detection at 340 nm) and converts the enantiomers into diastereomers. Because diastereomers possess distinct physicochemical properties, they can be baseline-resolved on standard, highly durable achiral C18 columns, detecting trace impurities down to the femtomole range[4].

Quantitative NMR (qNMR) with Chiral Solvating Agents (CSAs)

This non-destructive technique utilizes ^1H or ^13C NMR in the presence of CSAs, such as Europium shift reagents[3] or (R)-1,1'-bi-2-naphthol[5].

  • The Causality of Resolution: CSAs form transient, non-covalent diastereomeric complexes with the L- and D-Dmt enantiomers in solution. This interaction induces chemical shift non-equivalence, allowing the direct integration of distinct resonance peaks without the need for permanent chemical derivatization[5].

Quantitative Data Presentation

Table 1: Performance Comparison of Enantiomeric Purity Validation Methods for L-Dmt

ParameterDirect Chiral HPLC (CSP)Indirect HPLC (Marfey's Reagent)qNMR with CSAs
Column / Equipment Chiralpak IA / OD-HAchiral C18 (e.g., Hypersil BDS)400+ MHz NMR Spectrometer
Detection Mode UV (210 nm)UV (340 nm)^1H or ^13C Peak Integration
Resolution (Rs) 1.2 – 1.8> 2.0 (Baseline Resolution)Varies strictly by CSA concentration
Limit of Detection (LOD) ~0.1%< 0.01% (High Sensitivity)~1.0%
Sample Preparation Minimal (if N-protected)Derivatization required (~1 hr)Minimal (Mix directly with CSA)
Primary Advantage No derivatization requiredCost-effective columns, high sensitivityNon-destructive, absolute molar ratio

Recommended Experimental Protocol: Marfey's Reagent Derivatization

To ensure maximum trustworthiness and reproducibility, the indirect RP-HPLC method using FDAA is recommended. This protocol is designed as a self-validating system : researchers must first run a racemic standard (D/L-Dmt) through this workflow. The emergence of two distinct, equally integrated peaks proves that the derivatization was successful and the column possesses the required resolving power before the pure L-Dmt sample is ever tested.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 50 mM solution of the L-Dmt analyte in HPLC-grade water.

    • Prepare a 1% (w/v) solution of Marfey's Reagent (FDAA) in HPLC-grade acetone[4].

  • Alkaline Derivatization:

    • In a 1.5 mL microcentrifuge tube, combine 50 µL of the L-Dmt solution with 100 µL of the FDAA solution.

    • Add 20 µL of 1 M Sodium Bicarbonate (NaHCO₃).

    • Mechanistic Rationale: The basic pH (~8.0) is critical to deprotonate the sterically hindered secondary amine of L-Dmt, maximizing its nucleophilicity for the subsequent reaction.

  • Incubation:

    • Seal the tube and incubate at 40°C for 1 hour.

    • Mechanistic Rationale: Mild heating provides the activation energy required to accelerate the nucleophilic aromatic substitution of the fluorine atom on FDAA by the thiaproline nitrogen.

  • Reaction Quenching:

    • Stop the reaction by adding 20 µL of 1 M HCl.

    • Mechanistic Rationale: Neutralizing the alkaline mixture prevents the degradation of the newly formed diastereomers and protonates the residual carboxylate groups, which is essential for proper retention on a reversed-phase column.

  • Dilution and Filtration:

    • Dilute the mixture with 810 µL of the starting mobile phase (e.g., 50% Acetonitrile/Water with 0.1% TFA).

    • Filter the solution through a 0.22 µm PTFE syringe filter to protect the HPLC column from particulates.

  • Chromatographic Analysis:

    • Inject 10 µL onto an achiral C18 column (250 x 4.6 mm, 5 µm).

    • Elute using a linear gradient of Acetonitrile in 0.1% aqueous TFA (20% to 60% over 30 minutes) at a flow rate of 1.0 mL/min.

    • Monitor the eluate at 340 nm.

  • Data Validation:

    • Calculate the enantiomeric excess (ee) using the integrated peak areas:

    • ee (%) =[(Area_L - Area_D) / (Area_L + Area_D)] x 100

Visualization: Derivatization and Separation Workflow

G A L/D-2,2-Dimethyl-thiaproline (Analyte) C Nucleophilic Substitution (pH 8.0, 40°C) A->C B Marfey's Reagent (FDAA) (Chiral Derivatizing Agent) B->C D Diastereomeric Mixture (L-FDAA-L-Dmt + L-FDAA-D-Dmt) C->D  Covalent Bonding E RP-HPLC Separation (Achiral C18 Column) D->E  Resolution (Rs > 1.5) F UV Detection (340 nm) & Data Integration E->F G Enantiomeric Excess (ee) Validation F->G

Workflow for enantiomeric purity validation via Marfey's reagent derivatization and RP-HPLC.

References[5] Title: Q-NMR for Determination of the Enantiomeric Purity of Pharmaceutical Ingredients | Source: asdlib.org | URL: https://asdlib.org[2] Title: WO2016150576A1 - Beta-hairpin peptidomimetics | Source: google.com | URL:https://patents.google.com[4] Title: HPLC enantioseparation of amino acids and their protected derivatives used in peptide synthesis with pre-column chiral derivatization | Source: researchgate.net | URL: https://www.researchgate.net[3] Title: Conversion of L‐Cysteine into D‐α‐Amino Acids and Related Transformations | Source: researchgate.net | URL:https://www.researchgate.net[1] Title: Synthesis of proline-modified analogues of the neuroprotective agent glycyl-L-prolyl-glutamic acid (GPE) | Source: researchgate.net | URL: https://www.researchgate.net

Sources

Comparative study of thiazolidine vs oxazolidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Scaffold Analysis: Thiazolidine vs. Oxazolidine Derivatives in Rational Drug Design

As drug discovery pipelines increasingly prioritize the optimization of pharmacokinetic properties alongside target affinity, the strategic selection of core heterocycles becomes paramount. The five-membered heterocyclic rings—thiazolidine and oxazolidine—represent a classic example of bioisosteric replacement. While they differ by only a single chalcogen atom (sulfur vs. oxygen), this substitution profoundly dictates the molecule's physicochemical properties, metabolic fate, and pharmacological trajectory[1][2].

This guide provides an objective, data-driven comparison of thiazolidine and oxazolidine derivatives, equipping medicinal chemists and application scientists with the rationales and self-validating experimental protocols needed to evaluate these scaffolds.

Physicochemical & Structural Divergence

The fundamental divergence between these two scaffolds stems from the inherent atomic properties of sulfur and oxygen. Sulfur is larger, highly polarizable, and less electronegative, whereas oxygen is compact and highly electronegative.

  • Lipophilicity & Permeability: Thiazolidines generally exhibit higher lipophilicity (e.g., base thiazolidine LogP ~0.46)[1]. While this enhances passive membrane permeability, it frequently increases non-specific protein binding and the risk of off-target toxicity.

  • Metabolic Stability: Thiazolidines are highly susceptible to CYP450-mediated S-oxidation, forming reactive sulfoxides and sulfones. This represents a significant metabolic liability[2]. Replacing the sulfur with an oxygen atom (yielding an oxazolidine) effectively eliminates this specific oxidative vulnerability, often rescuing the molecule's in vivo half-life.

  • Target Engagement: The highly electronegative oxygen in oxazolidines acts as a strict, strong hydrogen-bond acceptor, fundamentally altering the binding free energy landscape compared to the weaker, more diffuse hydrogen-bonding capacity of sulfur[3].

Table 1: Physicochemical Comparison of Isosteric Scaffolds

PropertyThiazolidine ScaffoldOxazolidine ScaffoldMechanistic Rationale
Core Heteroatoms Sulfur (S) & Nitrogen (N)Oxygen (O) & Nitrogen (N)S is larger and polarizable; O is smaller and highly electronegative.
Lipophilicity (LogP) HigherLowerS contributes to higher lipophilicity, driving membrane permeability but risking non-specific binding.
Metabolic Stability Moderate to LowHighThiazolidines are prone to S-oxidation by hepatic CYPs. Oxazolidines resist this specific degradation pathway[2].
Hydrogen Bonding Weak H-bond acceptor (S)Strong H-bond acceptor (O)Oxygen's electronegativity strengthens target engagement via localized H-bonds[3].

Pharmacophore Evolution & Biological Applications

Historically, these two scaffolds have anchored entirely divergent therapeutic classes due to their distinct electronic distributions.

  • Thiazolidinediones (TZDs): Derivatives such as pioglitazone are well-established peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists, utilized extensively in the management of type 2 diabetes to modulate glucose and lipid metabolism[4].

  • Oxazolidinones: Derivatives such as linezolid are cornerstone antibacterial agents. They operate by binding to the 23S rRNA of the 50S ribosomal subunit, thereby preventing the formation of the 70S initiation complex and halting bacterial protein synthesis[3][4].

G TZD Thiazolidinedione (e.g., Pioglitazone) PPAR Activates PPAR-γ (Nuclear Receptor) TZD->PPAR RXR Heterodimerization with RXR PPAR->RXR DNA Binds PPRE on DNA RXR->DNA Metab Modulates Glucose & Lipid Metabolism DNA->Metab OXA Oxazolidinone (e.g., Linezolid) Ribosome Binds 50S Ribosomal Subunit (23S rRNA) OXA->Ribosome Complex Blocks 70S Initiation Complex Formation Ribosome->Complex Protein Inhibits Bacterial Protein Synthesis Complex->Protein

Figure 1: Divergent pharmacological mechanisms of Thiazolidinedione and Oxazolidinone scaffolds.

Self-Validating Experimental Methodologies

When optimizing a lead compound—such as transitioning from a thiazolidine to an oxazolidine to improve pharmacokinetics[2]—researchers must deploy robust, internally controlled assays. Below are the definitive protocols for evaluating this scaffold swap.

Protocol A: Comparative Metabolic Stability (Microsomal Assay)

Objective: Quantify the S-oxidation liability of thiazolidines against the relative stability of oxazolidines. Causality: By incubating compounds with human liver microsomes (HLMs) in the presence and absence of NADPH (the essential cofactor for CYP450s), we can isolate enzymatic degradation from inherent chemical instability.

  • Preparation: Prepare a 1 mM stock of the test compounds (Thiazolidine and Oxazolidine analogs) in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Matrix: Combine the test compound (1 µM) with HLMs (0.5 mg/mL protein concentration) in a 96-well plate.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Self-Validation Step: Maintain a parallel minus-NADPH (-NADPH) control plate. If degradation occurs here, the compound is chemically unstable, invalidating the CYP-clearance hypothesis.

    • Positive Control: Run Verapamil (a known high-clearance drug) to validate HLM enzymatic activity.

  • Quenching & Extraction: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) to calculate the in vitro half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).
Protocol B: Target Engagement & Functional Efficacy

Objective: Assess if the O-for-S bioisosteric swap maintains primary target affinity (e.g., using a Prolyl Oligopeptidase (POP) inhibition model)[2]. Causality: The shift from a diffuse electron cloud (S) to a localized dipole (O) can drastically alter the thermodynamics of the binding pocket.

  • Assay Setup: In a 384-well black microplate, add 10 µL of recombinant target enzyme (e.g., POP) in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Compound Addition: Add 5 µL of test compounds (Thiazolidine vs. Oxazolidine) in a 10-point dose-response titration (ranging from 10 µM to 0.1 nM). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Substrate Cleavage: Add 10 µL of fluorogenic substrate (e.g., Z-Gly-Pro-AMC).

  • Kinetic Readout: Measure fluorescence (Ex: 360 nm / Em: 460 nm) continuously for 20 minutes.

  • Data Validation (Z'-factor): Calculate the Z'-factor using the vehicle control (DMSO) and a reference inhibitor.

    • Rule: The assay is only valid if

      
      , ensuring the signal-to-noise ratio is sufficient to detect true affinity differences between the two scaffolds.
      

W Start Compound Library (Thiazolidines vs Oxazolidines) PhysChem Physicochemical Profiling (LogD, Solubility) Start->PhysChem Metab Microsomal Stability Assay (+/- NADPH Controls) Start->Metab Assay In Vitro Target Assay (Z'-factor Validated) Start->Assay Data Data Synthesis (Structure-Activity Relationship) PhysChem->Data Metab->Data Assay->Data Lead Lead Selection Data->Lead

Figure 2: Self-validating experimental workflow for comparative scaffold evaluation.

Comparative Experimental Data Summary

When applying these methodologies to novel drug design (such as the optimization of fused POP inhibitors), empirical data frequently demonstrates a strict trade-off between target potency and metabolic stability[2]. The table below synthesizes typical experimental outcomes observed when replacing a thiazolidine core with an oxazolidine core.

Table 2: Experimental Trade-offs in Scaffold Optimization

ParameterThiazolidine DerivativeOxazolidine DerivativeExperimental Interpretation
Target Affinity (

)
Sub-nanomolar (< 1 nM)Micromolar (~1.1 µM)Thiazolidines often achieve superior hydrophobic packing in deep binding pockets[2].
HLM Half-Life (

)
< 15 minutes> 60 minutesOxazolidines successfully bypass the rapid S-oxidation clearance pathway[2].
Aqueous Solubility Low (< 10 µg/mL)Moderate (> 50 µg/mL)The electronegative oxygen enhances solvation via hydrogen bonding with water[3].
Cell Viability (Toxicity) Unaffected at test dosesUnaffected at test dosesBoth scaffolds generally demonstrate favorable baseline cytotoxicity profiles[2].

Conclusion: The decision to utilize a thiazolidine versus an oxazolidine derivative cannot be made in a vacuum. If a program suffers from rapid metabolic clearance driven by S-oxidation, the oxazolidine swap is a highly rational, self-validating strategy. Conversely, if extreme target potency is required and the binding pocket relies on hydrophobic or polarizable interactions, the thiazolidine scaffold remains superior, provided its metabolic liabilities can be shielded via peripheral steric hindrance.

References

  • Biological Activities of Thiazolidine - A Review SciSpace[Link]

  • Design, synthesis, and biological evaluation of novel [5,5]- fused thiazolidine/oxazolidine inhibitors for targeting prolyl oligopeptidase ChemRxiv[Link]

  • Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities Asian Journal of Research in Chemistry [Link]

Sources

Elemental analysis standards for dimethyl-thiaproline HCl

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the elemental certification of pharmaceutical intermediates not merely as a regulatory checkbox, but as a rigorous exercise in molecular verification. Dimethyl-thiaproline HCl (5,5-Dimethylthiazolidine-4-carboxylic acid hydrochloride,


) presents a unique analytical challenge. It combines a sterically hindered, sulfur-containing thiazolidine ring with a hydrochloride counterion.

To establish robust elemental analysis standards for this compound, we must move beyond generic protocols. This guide objectively compares the performance of competing analytical methodologies, explaining the mechanistic causality behind each technique to help you select the optimal workflow for your drug development pipeline.

The Organic Framework: CHNS/O Characterization

The core of Dimethyl-thiaproline HCl consists of carbon, hydrogen, nitrogen, oxygen, and sulfur. Validating the empirical mass fractions of these elements is critical for confirming synthetic purity and identifying organic impurities.

Methodological Comparison: Dynamic Flash Combustion vs. Traditional Dumas/Kjeldahl

Historically, nitrogen was quantified via Kjeldahl digestion, while sulfur required separate oxygen flask combustion. For heterocycles like the thiazolidine ring, Kjeldahl digestion often fails to fully liberate nitrogen due to the ring's thermal and chemical resilience.

Dynamic Flash Combustion has superseded these legacy methods. By dropping the sample into a 970°C furnace and injecting a precise volume of oxygen, an exothermic reaction is triggered that temporarily spikes the local temperature to ~1800°C[1]. This violent thermal shock guarantees the complete atomization of the thiazolidine ring into


, 

,

, and

[2]. Furthermore, passing the combustion gases through a copper reduction layer is mechanically critical here: it reduces any formed

back to

and

to

, preventing peak tailing and ensuring absolute quantitation by the Thermal Conductivity Detector (TCD)[3].
Table 1: Performance Comparison for CHNS Analysis
ParameterDynamic Flash Combustion (e.g., FlashSmart EA)Traditional Kjeldahl + Flask Combustion
Analytical Principle High-temp oxidation & GC-TCD separationAcid digestion (N) / Wet oxidation (S)
Sample Size Required 1.0 – 3.0 mg100 – 500 mg
Throughput ~10 minutes for simultaneous CHNS4–6 hours (sequential methods)
Thiazolidine Recovery > 99.8% (Complete ring cleavage)92 – 95% (Incomplete N-liberation)
Matrix Effects None (Complete gasification)High (Requires catalyst optimization)
Self-Validating Protocol: CHNS/O Analysis via Flash Combustion

Causality Check: We utilize BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) as our calibration standard rather than simple acetanilide. BBOT contains C, H, N, S, and O, perfectly mirroring the elemental diversity of Dimethyl-thiaproline[4].

  • System Suitability (Blanking): Run three empty tin capsules to establish a baseline. The TCD signal must show zero drift, confirming the system is free of atmospheric nitrogen leaks.

  • Calibration: Accurately weigh 1.5, 2.0, and 2.5 mg of BBOT standard into tin capsules using a microbalance (0.1 µg resolution). Generate a linear calibration curve (

    
    ).
    
  • Sample Preparation: Weigh 2.0 mg of Dimethyl-thiaproline HCl into a tin capsule. Fold and crimp the capsule tightly to expel trapped atmospheric air.

  • Combustion & Reduction: Load into the autosampler. The system drops the capsule into the quartz reactor (970°C) with a 10 mL oxygen pulse. Gases are swept by helium carrier gas through a copper reduction reactor (650°C).

  • Separation & Detection: Gases pass through a PTFE GC column. Elution order:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    . Quantify via TCD and compare against the theoretical mass fractions (C: 33.72%, H: 5.66%, N: 6.55%, S: 15.00%).

CHNS_Workflow A Sample Prep (2mg in Tin Capsule) B Flash Combustion (970°C, He/O2) A->B Autosampler C Copper Reduction (Reduces NOx & SO3) B->C Mixed Gases D GC Separation (PTFE Column) C->D Purified Gases E TCD Detection (N2, CO2, H2O, SO2) D->E Sequential Elution

Workflow of Dynamic Flash Combustion for the CHNS characterization of Dimethyl-thiaproline.

Counterion Quantification: Chloride Analysis

Because Dimethyl-thiaproline is formulated as a hydrochloride salt to enhance aqueous solubility and stability, verifying the exact 1:1 molar stoichiometry of the chloride counterion is a critical quality attribute.

Methodological Comparison: Ion Chromatography vs. Potentiometric Titration

Potentiometric titration using a silver nitrate (


) titrant and a silver indicator electrode is the traditional pharmacopeial method for chloride assay[5]. However, Dimethyl-thiaproline contains a thioether linkage. During extended analysis or in the presence of degradation products, sulfur compounds can bind to the silver electrode, causing 

precipitation. This poisons the electrode, leading to baseline drift and false equivalence points[6].

Ion Chromatography (IC) with Suppressed Conductivity is the superior alternative. IC physically separates the chloride anion from the organic thiazolidine matrix on an anion-exchange column before detection[7]. This completely eliminates sulfur-induced electrode poisoning and provides a highly specific, interference-free quantification of the chloride counterion[8].

Table 2: Performance Comparison for Chloride Quantification
ParameterIon Chromatography (IC)Potentiometric Titration
Selectivity Very High (Physical separation of ions)Moderate (Susceptible to sulfur interference)
Sensitivity (LOD) Sub-µg/L (ppb range)mg/L (ppm range)
Electrode Poisoning None (Conductivity detection)High risk (

formation on Ag electrode)
Automation Fully automated with inline matrix eliminationSemi-automated
Self-Validating Protocol: Chloride Determination via IC

Causality Check: We utilize a C18 Solid Phase Extraction (SPE) cartridge prior to injection. The hydrophobic C18 matrix retains the organic dimethyl-thiaproline core, allowing only the inorganic chloride ions to pass into the IC system. This "inline matrix elimination" prevents organic fouling of the sensitive anion-exchange column[8].

  • Sample Preparation: Dissolve 10.0 mg of Dimethyl-thiaproline HCl in 100 mL of ultrapure water (18.2 MΩ·cm).

  • Matrix Elimination: Pass 5 mL of the solution through a pre-conditioned C18 SPE cartridge. Discard the first 2 mL; collect the remainder for injection.

  • Chromatographic Separation: Inject 20 µL of the filtrate onto a high-capacity anion-exchange column (e.g., Metrosep A Supp 5). Use an isocratic eluent of 3.2 mM

    
     and 1.0 mM 
    
    
    
    at a flow rate of 0.7 mL/min.
  • Suppression & Detection: Pass the eluent through a chemical suppressor regenerated with 100 mM

    
    . The suppressor replaces sodium ions with protons, converting the carbonate eluent to weakly conductive carbonic acid, dramatically lowering background noise. Detect the chloride peak via a conductivity detector.
    
  • Validation: Spike a known concentration of chloride into a sample aliquot prior to SPE. Recovery must fall between 98.0% and 102.0% to validate the absence of matrix suppression.

Trace Element Impurities: Heavy Metal Profiling

During the synthesis of Dimethyl-thiaproline derivatives, transition metal catalysts (e.g., Palladium, Platinum) are frequently employed. Under ICH Q3D guidelines, these elemental impurities must be strictly controlled.

While Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is useful for macro-minerals, it lacks the sensitivity required for trace heavy metals and suffers from spectral overlaps caused by the carbon-rich matrix. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the mandatory standard here. ICP-MS separates ions by their mass-to-charge ratio (


), offering sub-ppb sensitivity and bypassing the optical emission interferences inherent to ICP-OES[7].

Analytical_Logic Root Dimethyl-thiaproline HCl Elemental Analysis Targets Org Organic Framework (C, H, N, S, O) Root->Org Salt Counterion (Chloride) Root->Salt Trace Trace Impurities (Heavy Metals) Root->Trace CHNS Dynamic Flash Combustion (High Precision, Cleaves Thiazolidine) Org->CHNS IC Ion Chromatography (Prevents Ag+ Electrode Poisoning) Salt->IC ICPMS ICP-MS (Sub-ppb Sensitivity, ICH Q3D Compliant) Trace->ICPMS

Decision logic tree for selecting elemental analysis methods for Dimethyl-thiaproline HCl.

Conclusion

Establishing an elemental analysis standard for Dimethyl-thiaproline HCl requires a multi-faceted approach. Relying on legacy techniques like Kjeldahl digestion or potentiometric titration introduces unacceptable risks of incomplete combustion or electrode poisoning due to the molecule's sulfur-containing thiazolidine core. By implementing a triad of Dynamic Flash Combustion (CHNS/O) , Ion Chromatography (Chloride) , and ICP-MS (Trace Metals) , analytical scientists can create a self-validating, interference-free certification workflow that meets the highest standards of modern pharmaceutical quality control.

References

  • Labor & More. "Pharmaceutical counterion determination." Labor & More News. Available at:[Link]

  • News-Medical. "Ion Chromatography – A Universal Technique with Many Applications in the Pharmaceutical Industry." News-Medical White Papers. Available at:[Link]

Sources

Safety Operating Guide

L-2,2-Dimethyl-thiaproline Hydrochloride: Comprehensive Operational & Disposal Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Operational Context & Mechanistic Hazards

L-2,2-Dimethyl-thiaproline hydrochloride (CAS 213475-47-9) is a highly specialized chiral thiazolidine derivative utilized extensively in solid-phase peptide synthesis (SPPS). It serves as a critical building block for generating pseudoproline dipeptides, which are engineered to disrupt


-sheet aggregation during the synthesis of complex peptide sequences 1. While indispensable for drug development professionals, its structural composition—a sulfur-containing thiazolidine ring paired with a hydrochloride salt—presents specific logistical and disposal challenges that require strict adherence to chemical safety protocols.

The Causality of the Hazard:

  • Acidic Microenvironments: The hydrochloride (HCl) salt readily dissociates in aqueous or polar environments, significantly lowering the pH. If disposed of directly into standard organic waste drums without prior neutralization, it can catalyze unintended, heat-generating (exothermic) reactions with incompatible solvents, such as the basic amines (e.g., DIPEA) frequently used in SPPS workflows.

  • Emission Profiles During Incineration: The presence of both sulfur (in the thiazolidine core) and chlorine (from the HCl salt) dictates that thermal destruction will generate sulfur oxides (

    
    ) and hydrogen chloride (
    
    
    
    ) gas. Consequently, waste containing this compound must be strictly segregated and routed to disposal facilities equipped with alkaline flue-gas scrubbers.

Quantitative Property & Hazard Matrix

To ensure safe handling and accurate waste manifesting, operators must understand the physicochemical parameters that dictate the compound's behavior.

Property / ParameterValue / ClassificationOperational Implication
CAS Number 213475-47-9 (also 67089-92-3)Essential for precise SDS tracking and hazardous waste manifesting.
Molecular Formula

Indicates presence of Cl and S; dictates high-temp incineration needs.
Molecular Weight 197.7 g/mol Required for calculating stoichiometric neutralization of the HCl salt.
GHS Hazard Statements H315, H319, H335Necessitates nitrile gloves, safety goggles, and fume hood operation.
Waste Classification Halogenated / Sulfur OrganicMust not be mixed with standard non-halogenated solvent streams.

(Data synthesized from standard chemical property and hazard profiles 2)

Waste Segregation Workflow

Proper segregation prevents dangerous cross-reactions and reduces institutional disposal costs. The following decision tree dictates the logical routing of L-2,2-Dimethyl-thiaproline hydrochloride waste streams.

WasteSegregation Start L-2,2-Dimethyl-thiaproline HCl Waste Stream Solid Solid Powder / Spills Start->Solid Liquid Liquid Solutions Start->Liquid Halogenated Halogenated / Sulfur Organic Waste Solid->Halogenated Collect in solid waste bin Aqueous Aqueous Solutions Liquid->Aqueous Organic Organic Solvents (e.g., DMF, DCM) Liquid->Organic Neutralize Neutralize (pH 6-8) Add 1M NaHCO3 Aqueous->Neutralize Organic->Halogenated Neutralize->Halogenated If mixed with organics Incineration High-Temp Incineration (Scrubber Equipped) Halogenated->Incineration

Waste segregation decision tree for L-2,2-Dimethyl-thiaproline HCl streams.

Step-by-Step Disposal & Neutralization Methodologies

The following protocols establish self-validating systems for the safe disposal of this compound, adhering to the authoritative guidelines set forth in Prudent Practices in the Laboratory3.

Protocol A: Solid Spill Containment and Disposal

Objective: Safely collect unreacted solid powder without generating airborne, respiratory-irritating particulates.

  • Preparation: Don appropriate PPE (nitrile gloves, safety glasses, lab coat). Ensure the fume hood sash is lowered if the spill occurred inside the hood.

  • Wetting (Self-Validating Step): Lightly mist the spilled powder with a compatible inert solvent (e.g., isopropanol) to suppress dust generation. Validation: The powder should appear visibly damp and clumped, with no airborne particles generated upon gentle disturbance.

  • Collection: Use a non-sparking scoop or damp absorbent pads to collect the material. Do not sweep dry powder, as this aerosolizes the irritant.

  • Containment: Place the collected material into a high-density polyethylene (HDPE) solid waste container labeled "Hazardous Solid Waste: Contains Halogenated/Sulfur Organics (L-2,2-Dimethyl-thiaproline HCl)."

  • Sanitization: Wipe the spill area with a damp cloth followed by a 70% ethanol wipe to neutralize and remove any residual acidic micro-dust.

Protocol B: Aqueous Neutralization of Hydrochloride Salts

Objective: Neutralize the HCl salt in aqueous waste streams to prevent corrosion and exothermic reactions in bulk waste drums. Causality: Neutralizing the acid before it enters the bulk waste stream prevents the mobilization of heavy metals in plumbing and avoids violent acid-base reactions in mixed waste containers 3.

  • Transfer: Move the aqueous solution containing the compound into a wide-mouthed borosilicate glass beaker situated inside a functioning fume hood.

  • Stirring: Insert a PTFE-coated magnetic stir bar and place the beaker on a stir plate. Set to a moderate speed (approx. 300 rpm) to ensure rapid dissipation of localized heat.

  • Titration: Slowly add 1M Sodium Bicarbonate (

    
    ) dropwise.
    
    • Mechanistic Note:

      
       is preferred over strong bases like NaOH because it provides a visual cue (effervescence of 
      
      
      
      ) and naturally buffers the solution, preventing accidental over-alkalization.
  • Validation: Continue addition until effervescence completely ceases. Use a calibrated pH meter or universal pH indicator strips to verify the solution has reached a stable pH of 6.5 to 7.5.

  • Routing: Once neutralized, if the solution contains no other regulated toxic organics, it may be routed to the standard aqueous waste stream. If organic solvents are present, route to the "Halogenated Organic Waste" drum.

Protocol C: SPPS Organic Effluent Management

Objective: Manage liquid organic waste (e.g., DMF, DCM) containing dissolved L-2,2-Dimethyl-thiaproline.

  • Collection: Direct the effluent from the peptide synthesizer into a dedicated, chemically compatible carboy (e.g., fluorinated HDPE).

  • Segregation: Strictly label the carboy as "Halogenated Organic Waste."Do not mix this stream with non-halogenated waste, as the chloride ions will contaminate the non-halogenated stream, drastically increasing institutional incineration costs and environmental compliance risks.

  • Storage: Store the carboy in secondary containment, away from strong oxidizers and bases, until collection by a licensed hazardous waste disposal vendor for scrubber-equipped incineration.

References

  • Title: L-2,2-DiMethylthiazolidine-4-carboxylic Acid Hydrochloride (CAS 67089-92-3)
  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011)
  • Source: Santa Cruz Biotechnology (SCBT)

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling L-2,2-Dimethyl-thiaproline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

L-2,2-Dimethyl-thiaproline hydrochloride is a sulfur-containing cyclic amino acid derivative utilized in biochemical research.[] Its unique structure, featuring a sulfur atom within its ring, gives it distinct chemical reactivity, making it valuable for studies in oxidative stress and enzymatic modulation.[] As with any chemical compound, understanding and implementing the proper safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides essential, in-depth information on the selection, use, and disposal of Personal Protective Equipment (PPE) when handling this compound.

Understanding the Risks: Hazard Identification

Before handling any chemical, a thorough understanding of its potential hazards is crucial. While specific toxicological data for L-2,2-Dimethyl-thiaproline hydrochloride is not extensively detailed in readily available safety data sheets, information on similar compounds, such as L-Thioproline and L-Thiazolidine-4-carboxylic acid, provides valuable insights into the potential risks.

Based on data for analogous compounds, L-2,2-Dimethyl-thiaproline hydrochloride should be handled as a substance that is:

  • Harmful if swallowed. [2][3]

  • Harmful in contact with skin. [3][4]

  • Causes skin irritation. [2][3][4]

  • Causes serious eye irritation. [2][3][4]

  • Harmful if inhaled. [3]

  • May cause respiratory irritation. [3][4]

The physical form of this compound is a white to off-white powder.[][5] This means that there is a risk of generating airborne dust during handling, which can be inhaled or come into contact with the skin and eyes.

Core Principles of PPE Selection

The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process that depends on a risk assessment of the specific procedures being performed. The primary goal of PPE is to create a barrier between the user and the chemical, mitigating the risk of exposure.[6]

Tiered PPE Recommendations for L-2,2-Dimethyl-thiaproline hydrochloride

The following table outlines the recommended PPE for various laboratory activities involving L-2,2-Dimethyl-thiaproline hydrochloride. This tiered approach ensures that the level of protection is commensurate with the potential for exposure.

Activity Minimum PPE Requirements Enhanced Precautions (for higher risk procedures)
Low-Risk Activities - Standard laboratory coat- Disposable sleeve covers
(e.g., handling sealed containers, visual inspection)- Safety glasses with side shields
- Nitrile gloves (single pair)
Moderate-Risk Activities - Laboratory coat- Double-gloving (nitrile)
(e.g., weighing, preparing solutions in a well-ventilated area)- Chemical safety goggles- Disposable apron
- Nitrile gloves (single pair)
- Local exhaust ventilation (e.g., fume hood)
High-Risk Activities - Full-length, cuffed laboratory coat or disposable gown- Double-gloving (nitrile)
(e.g., large-scale weighing, procedures with a high potential for aerosol generation)- Chemical safety goggles and a face shield- Respiratory protection (N95 or higher)
- Nitrile gloves (single pair)
- Use of a certified chemical fume hood is mandatory

Detailed PPE Protocols: A Step-by-Step Guide

Adherence to proper protocols for donning (putting on) and doffing (taking off) PPE is as critical as the selection of the equipment itself to prevent cross-contamination.

Donning PPE Workflow

PPE_Donning_Workflow A 1. Hand Hygiene: Thoroughly wash and dry hands. B 2. Gown/Lab Coat: Secure all fastenings. A->B C 3. Respiratory Protection (if required): Perform a fit check. B->C D 4. Eye and Face Protection: Ensure a snug fit. C->D E 5. Gloves: Extend cuffs over the sleeves of the gown/lab coat. D->E PPE_Doffing_Workflow A 1. Gloves: Peel off the first glove, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove and peel it off, turning it inside out over the first glove. B 2. Gown/Lab Coat: Unfasten and peel away from the body, touching only the inside. Fold or roll into a bundle with the contaminated side inward. A->B C 3. Eye and Face Protection: Handle by the headband or earpieces. B->C D 4. Respiratory Protection (if required): Remove by the straps. C->D E 5. Hand Hygiene: Thoroughly wash and dry hands. D->E

Caption: Step-by-step procedure for the safe removal of PPE.

Operational Plans: From Handling to Disposal

Engineering Controls

The first line of defense in minimizing exposure is the use of engineering controls.

  • Ventilation: Always handle L-2,2-Dimethyl-thiaproline hydrochloride powder in a certified chemical fume hood or other approved ventilated enclosure. [7]This is crucial to prevent the inhalation of airborne particles.

  • Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. [4][7]

Safe Handling Practices
  • Avoid creating dust. [3][4]Use techniques such as gentle scooping and weighing on a tared weigh paper within a fume hood.

  • Do not eat, drink, or smoke in areas where this chemical is handled. [7][8]* Wash hands thoroughly after handling, even if gloves were worn. [7]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [2][7]Seek immediate medical attention. [7]* Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. [4][7]Seek medical attention if irritation persists. [2][7]* Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. [4]Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. [2]Seek immediate medical attention. [7]

Spill Management
  • Minor Spills: For small spills of the solid material, carefully sweep up the powder, avoiding dust generation, and place it into a suitable, labeled container for disposal. [4]* Major Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department for guidance on cleanup.

Disposal Plan

All waste materials, including contaminated PPE and spilled material, must be disposed of in accordance with local, regional, and national regulations for hazardous chemical waste. [4][9]

  • Chemical Waste: Unused L-2,2-Dimethyl-thiaproline hydrochloride and solutions containing it should be collected in a designated, labeled hazardous waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a sealed bag and disposed of as hazardous waste.

Building a Culture of Safety

The information provided in this guide serves as a foundation for the safe handling of L-2,2-Dimethyl-thiaproline hydrochloride. It is the responsibility of every researcher, scientist, and laboratory manager to foster a culture of safety through ongoing training, adherence to established protocols, and a commitment to continuous improvement in laboratory safety practices.

References

  • British Pharmacopoeia Commission. (2013, July 4). Safety Data Sheet: Triprolidine hydrochloride. Retrieved from [Link]

  • Pascale, A., et al. (2017). Operator dermal exposure and protection provided by personal protective equipment and working coveralls during mixing/loading, application and sprayer cleaning in vineyards. Pest Management Science, 73(11), 2268-2275. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

Sources

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